molecular formula C11H13NO5 B1270562 (3,4-Dimethoxy-benzoylamino)-acetic acid CAS No. 59893-89-9

(3,4-Dimethoxy-benzoylamino)-acetic acid

Cat. No.: B1270562
CAS No.: 59893-89-9
M. Wt: 239.22 g/mol
InChI Key: GQAFLXWXUIESMQ-UHFFFAOYSA-N
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Description

(3,4-Dimethoxy-benzoylamino)-acetic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3,4-Dimethoxy-benzoylamino)-acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethoxy-benzoylamino)-acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dimethoxybenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-16-8-4-3-7(5-9(8)17-2)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAFLXWXUIESMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60357623
Record name (3,4-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59893-89-9
Record name (3,4-Dimethoxy-benzoylamino)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60357623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of N-Acyl Amino Acids

(3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, belongs to the versatile class of N-acyl amino acids. These compounds are pivotal intermediates in medicinal chemistry and drug development, serving as foundational scaffolds for a wide array of biologically active molecules. The 3,4-dimethoxybenzoyl moiety is a recognized pharmacophore, and its conjugation with glycine, the simplest amino acid, creates a molecule with potential for further chemical elaboration. This guide provides a comprehensive overview of the synthetic pathways to (3,4-Dimethoxy-benzoylamino)-acetic acid, with a focus on the underlying chemical principles and practical experimental protocols for researchers and drug development professionals.

Strategic Approaches to Amide Bond Formation

The core of synthesizing (3,4-Dimethoxy-benzoylamino)-acetic acid lies in the formation of a stable amide bond between 3,4-dimethoxybenzoic acid and glycine. While direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt, several robust methods have been developed to overcome this challenge. This guide will explore two primary and highly effective strategies:

  • The Acyl Chloride Pathway via the Schotten-Baumann Reaction: A classic and reliable method involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.

  • Direct Amide Coupling using Carbodiimide Reagents: A modern and efficient one-pot approach that activates the carboxylic acid in situ.

Pathway 1: The Schotten-Baumann Reaction - A Time-Tested Approach

The Schotten-Baumann reaction is a cornerstone of amide synthesis, prized for its reliability and scalability.[1][2] This method proceeds in two discrete stages: the activation of the carboxylic acid to an acyl chloride, followed by the acylation of the amine under basic conditions.

Causality Behind Experimental Choices

The conversion of the carboxylic acid to an acyl chloride is crucial as it significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the amine.[3][4] Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are commonly employed for this transformation. The subsequent reaction with glycine is performed in the presence of a base, typically aqueous sodium hydroxide, which serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, thereby preventing the protonation of the amine nucleophile, and it drives the equilibrium towards the formation of the amide product.[1][5] The use of a biphasic system, consisting of an aqueous and an organic solvent, is a hallmark of the Schotten-Baumann conditions, allowing for the separation of the product in the organic phase while the inorganic byproducts remain in the aqueous phase.[2]

Reaction Scheme

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amide Formation (Schotten-Baumann) 3,4-Dimethoxybenzoic_acid 3,4-Dimethoxybenzoic Acid 3,4-Dimethoxybenzoyl_chloride 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoic_acid->3,4-Dimethoxybenzoyl_chloride Heat SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->3,4-Dimethoxybenzoyl_chloride SO2_HCl SO₂ + HCl 3,4-Dimethoxybenzoyl_chloride_2 3,4-Dimethoxybenzoyl Chloride 3,4-Dimethoxybenzoyl_chloride->3,4-Dimethoxybenzoyl_chloride_2 Intermediate Glycine Glycine Product (3,4-Dimethoxy-benzoylamino)- acetic acid Glycine->Product NaOH NaOH (aq) NaOH->Product NaCl_H2O NaCl + H₂O 3,4-Dimethoxybenzoyl_chloride_2->Product

Caption: Overall reaction scheme for the synthesis via the Schotten-Baumann reaction.

Detailed Experimental Protocol

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3,4-Dimethoxybenzoic Acid182.1718.2 g0.1
Thionyl Chloride (SOCl₂)118.9714.3 g (8.7 mL)0.12
Glycine75.077.5 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Dichloromethane (DCM)-150 mL-
Water-200 mL-
Concentrated HCl-As needed-

Procedure:

Step 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxybenzoic acid (18.2 g, 0.1 mol).

  • Carefully add thionyl chloride (14.3 g, 8.7 mL, 0.12 mol) to the flask in a fume hood.

  • Gently heat the reaction mixture to reflux for 2 hours. The solid will gradually dissolve, and the evolution of HCl and SO₂ gas will be observed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure. The crude 3,4-dimethoxybenzoyl chloride, a yellowish oil or low-melting solid, is used directly in the next step.

Step 2: Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

  • In a 500 mL beaker, dissolve glycine (7.5 g, 0.1 mol) and sodium hydroxide (8.0 g, 0.2 mol) in 100 mL of water. Cool the solution in an ice bath to 0-5 °C.

  • Dissolve the crude 3,4-dimethoxybenzoyl chloride from Step 1 in 100 mL of dichloromethane (DCM).

  • With vigorous stirring, add the DCM solution of the acyl chloride dropwise to the cold aqueous solution of glycine over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, continue to stir the biphasic mixture vigorously for an additional 2 hours at room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with 50 mL of 1M HCl followed by 50 mL of water.

  • Extract the aqueous layer with 50 mL of DCM.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure (3,4-Dimethoxy-benzoylamino)-acetic acid as a white crystalline solid.

Mechanism of the Schotten-Baumann Reaction

G Glycine_Anion Glycinate Anion (Deprotonated Glycine) Tetrahedral_Intermediate Tetrahedral Intermediate Glycine_Anion->Tetrahedral_Intermediate Nucleophilic Attack Acyl_Chloride 3,4-Dimethoxybenzoyl Chloride Acyl_Chloride->Tetrahedral_Intermediate Product (3,4-Dimethoxy-benzoylamino)- acetic acid Tetrahedral_Intermediate->Product Collapse of Intermediate Chloride_Ion Chloride Ion (Cl⁻) Tetrahedral_Intermediate->Chloride_Ion Elimination of Leaving Group

Caption: Simplified mechanism of the Schotten-Baumann reaction.

Pathway 2: Direct Amide Coupling with Carbodiimides

Peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), provide a powerful and direct method for forming amide bonds from carboxylic acids and amines.[6] These reagents are widely used in peptide synthesis and are equally effective for the synthesis of N-acyl amino acids.

Causality Behind Experimental Choices

Carbodiimides function by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is then susceptible to nucleophilic attack by the amine. This one-pot procedure avoids the need to isolate the often-moisture-sensitive acyl chloride. The choice of solvent is typically an aprotic solvent like DCM or THF to prevent unwanted side reactions with the activated intermediate.

Reaction Scheme

G Carboxylic_Acid 3,4-Dimethoxybenzoic Acid Product (3,4-Dimethoxy-benzoylamino)- acetic acid Carboxylic_Acid->Product Glycine Glycine Glycine->Product DCC DCC DCC->Product DCM, rt DCU Dicyclohexylurea (DCU)

Caption: Direct amide coupling using DCC.

Conceptual Protocol
  • Dissolve 3,4-dimethoxybenzoic acid and glycine in an aprotic solvent such as DCM or THF.

  • Add one equivalent of the carbodiimide reagent (e.g., DCC) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • The byproduct, dicyclohexylurea (DCU) in the case of DCC, is insoluble in most organic solvents and can be removed by filtration.

  • The filtrate is then subjected to an aqueous work-up to remove any unreacted starting materials and byproducts, followed by purification of the final product.

Characterization of (3,4-Dimethoxy-benzoylamino)-acetic acid

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure by observing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point Analysis: To assess the purity of the crystalline product.

Conclusion

The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid can be reliably achieved through well-established amide bond forming reactions. The Schotten-Baumann reaction, via an acyl chloride intermediate, offers a robust and high-yielding pathway that is suitable for larger-scale preparations. For smaller-scale synthesis, particularly in the context of library generation for drug discovery, direct amide coupling with carbodiimide reagents provides a convenient and efficient one-pot alternative. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. This guide provides the foundational knowledge and practical protocols to enable the successful synthesis of this valuable chemical intermediate.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Available at: [Link]

  • Baumann, E. (1886). Ueber eine einfache Methode der Darstellung von Benzoësäureäthern. Berichte der deutschen chemischen Gesellschaft, 19(2), 3218–3222. Available at: [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available at: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available at: [Link]

  • YouTube. (2013, February 26). mechanism of amide formation with DCC. Available at: [Link]

  • RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science. Available at: [Link]

  • PubChem. 3,4-Dimethoxybenzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • International Journal of Pharmaceutical Chemistry and Analysis. Synthesis of Benzoyl glycine and Anti-bacterial screening. Available at: [Link]

Sources

Physicochemical properties of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of (3,4-Dimethoxy-benzoylamino)-acetic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of (3,4-Dimethoxy-benzoylamino)-acetic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited publicly available data on this specific molecule, this document leverages information on its closely related precursor, (3,4-Dimethoxyphenyl)acetic acid, to provide a scientifically grounded estimation of its properties and outlines the necessary experimental protocols for their determination.

Introduction and Strategic Importance

(3,4-Dimethoxy-benzoylamino)-acetic acid, with the CAS number 59893-89-9 and molecular formula C11H13NO5, is a derivative of (3,4-Dimethoxyphenyl)acetic acid. The parent compound is a known building block in the synthesis of various pharmaceutical compounds[1][2]. The introduction of an amino acid moiety suggests its potential utility in peptidomimetic design and as a linker in bioconjugation, making a thorough understanding of its physicochemical properties crucial for its application in drug discovery and development.

The structural similarity to (3,4-Dimethoxyphenyl)acetic acid, a dopamine metabolite that can inhibit brain mitochondrial respiration, suggests that (3,4-Dimethoxy-benzoylamino)-acetic acid could also possess interesting biological activities[2][3].

Molecular Structure and Key Functional Groups

The chemical structure of (3,4-Dimethoxy-benzoylamino)-acetic acid is characterized by a 3,4-dimethoxy substituted benzene ring linked to an acetic acid moiety via an amide bond.

Caption: Chemical structure of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Physicochemical Properties: A Comparative Analysis

Given the scarcity of direct experimental data for (3,4-Dimethoxy-benzoylamino)-acetic acid, we will first review the known properties of its precursor, (3,4-Dimethoxyphenyl)acetic acid, and then extrapolate the expected properties of the target compound.

Properties of (3,4-Dimethoxyphenyl)acetic acid

This precursor is a white to beige powder and is a well-characterized compound[1][3].

PropertyValueSource
Molecular Formula C10H12O4[1]
Molecular Weight 196.2 g/mol [1]
Melting Point 96-98 °C[1][3]
Boiling Point 293.08°C (estimate)[3]
Water Solubility Soluble[1][3]
pKa 4.333 (at 25°C)[1][3]
LogP 1.33090[4]
Predicted Properties of (3,4-Dimethoxy-benzoylamino)-acetic acid

The introduction of an amide linkage and a second carboxylic acid group is expected to significantly alter the physicochemical properties.

PropertyPredicted Value/TrendRationale
Molecular Formula C11H13NO5
Molecular Weight 239.226 g/mol [5]
Melting Point Higher than 96-98 °CThe presence of the amide bond allows for increased hydrogen bonding, leading to a more stable crystal lattice and a higher melting point.
Water Solubility IncreasedThe additional polar amide and carboxylic acid groups will increase the molecule's ability to form hydrogen bonds with water, thus enhancing its aqueous solubility compared to the precursor.
pKa Two pKa values are expected. One for the carboxylic acid will be similar to acetic acid (around 4.76), and the other will be influenced by the electronic environment.The molecule now possesses two acidic protons: one on the newly introduced carboxylic acid and the other on the amide nitrogen (though the amide proton is significantly less acidic). The pKa of the carboxylic acid will be the most relevant in physiological conditions.
LogP Lower than 1.33The increased polarity due to the additional amide and carboxylic acid groups will decrease the octanol-water partition coefficient, indicating lower lipophilicity.

Experimental Protocols for Synthesis and Characterization

This section provides detailed methodologies for the synthesis and characterization of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

The synthesis involves a standard amide coupling reaction between (3,4-Dimethoxyphenyl)acetic acid and glycine.

reactant1 (3,4-Dimethoxyphenyl)acetic acid product (3,4-Dimethoxy-benzoylamino)-acetic acid reactant1->product 1 reactant2 Glycine reactant2->product 2 reagent Coupling Agent (e.g., DCC/DMAP or HATU) reagent->product 3 solvent Anhydrous Solvent (e.g., DMF or CH2Cl2) solvent->product 4 workup Aqueous Workup & Purification (Crystallization or Chromatography) product->workup 5

Caption: Synthetic workflow for (3,4-Dimethoxy-benzoylamino)-acetic acid.

Step-by-Step Protocol:

  • Activation of Carboxylic Acid: Dissolve (3,4-Dimethoxyphenyl)acetic acid (1 equivalent) in an anhydrous solvent such as Dichloromethane (CH2Cl2) or Dimethylformamide (DMF). Add a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at 0°C for 30 minutes.

  • Addition of Amino Acid: To the activated carboxylic acid solution, add Glycine (1.2 equivalents). Let the reaction mixture stir at room temperature overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with a mild acid (e.g., 1M HCl) and then with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted starting materials. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethanol/water) or by column chromatography on silica gel.

Physicochemical Characterization

The melting point can be determined using a standard melting point apparatus. A sharp melting range indicates a pure compound.

The solubility can be determined in various solvents (e.g., water, ethanol, DMSO) by adding a known amount of the compound to a known volume of the solvent until saturation is reached.

The acid dissociation constant (pKa) can be determined by potentiometric titration. A solution of the compound is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored. The pKa is the pH at which the acid is half-neutralized.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the chemical structure. The 1H NMR spectrum of the closely related (3,4-Dimethoxyphenyl)acetic acid is available for comparison[6].

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

cluster_synthesis Synthesis cluster_characterization Characterization synthesis Synthesized Compound mp Melting Point synthesis->mp sol Solubility synthesis->sol pka pKa synthesis->pka nmr NMR synthesis->nmr ms MS synthesis->ms

Caption: Experimental workflow for physicochemical characterization.

Potential Applications in Drug Development

The unique combination of a substituted phenyl ring and an amino acid moiety in (3,4-Dimethoxy-benzoylamino)-acetic acid makes it a versatile scaffold in drug design. Its potential applications include:

  • Peptidomimetics: The structure can mimic peptide backbones, potentially leading to compounds with improved metabolic stability and oral bioavailability.

  • Linker Chemistry: The carboxylic acid and amide functionalities provide handles for conjugation to other molecules, such as proteins or polymers, for targeted drug delivery or the development of bioconjugates.

  • Fragment-Based Drug Discovery: The compound can serve as a fragment for screening against various biological targets. The dimethoxyphenyl group is a common motif in many biologically active compounds[1][7].

Conclusion

While direct experimental data for (3,4-Dimethoxy-benzoylamino)-acetic acid is limited, a comprehensive understanding of its physicochemical properties can be inferred from its chemical structure and the known properties of its precursor, (3,4-Dimethoxyphenyl)acetic acid. This guide provides a robust framework for its synthesis and detailed experimental protocols for its characterization, empowering researchers to explore its full potential in drug discovery and development.

References

  • Organic Syntheses Procedure. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Available at: [Link]

  • LookChem. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • PubChem. (3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • Organic Syntheses Procedure. homoveratric acid. Available at: [Link]

  • Chemcd. (3,4-DIMETHOXY-BENZOYLAMINO)-ACETIC ACID. Available at: [Link]

  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

  • ChemCD. (3,4-DIMETHOXY-BENZOYLAMINO)-ACETIC ACID pro_price_59893-89-9 Suppliers_ChemCD_index. Available at: [Link]

  • ResearchGate. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. Available at: [Link]

  • Sciencemadness.org. Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Available at: [Link]

  • Barabanov, M.A., et al. Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Available at: [Link]

  • LookChem. (3,4-Dimethoxyphenyl)acetic acid - Chemical Technology Co.,LTD(expird). Available at: [Link]

  • National Institute of Standards and Technology. Acetic acid - the NIST WebBook. Available at: [Link]

  • PubChem. Acetic Acid. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • lookchem. Cas 185300-91-8,Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester. Available at: [Link]

  • Chemsrc. 3,4-Dimethoxyphenylacetic acid | CAS#:93-40-3. Available at: [Link]

  • PubChem. 3-(3,4-Dimethoxyphenyl)propionic acid. Available at: [Link]

Sources

An In-depth Technical Guide on the Biological Activity of N-(3,4-dimethoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3,4-dimethoxybenzoyl)glycine, a derivative of the endogenous metabolite hippuric acid, represents a compelling molecular scaffold for investigation in drug discovery and development. While direct comprehensive studies on this specific molecule are emerging, its structural components—the N-acylglycine core and the 3,4-dimethoxybenzoyl (veratroyl) moiety—suggest a rich potential for diverse biological activities. This technical guide provides a comprehensive overview of the putative biological effects of N-(3,4-dimethoxybenzoyl)glycine, grounded in the established pharmacology of its constituent parts. We will explore its likely synthesis, potential mechanisms of action, and provide detailed, field-proven experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and related N-acylglycines.

Introduction: The Scientific Rationale for Investigating N-(3,4-dimethoxybenzoyl)glycine

N-acylglycines are a class of lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and cellular proliferation.[1][2] These molecules are structurally related to the endocannabinoids and are increasingly recognized for their therapeutic potential.[3][4] N-(3,4-dimethoxybenzoyl)glycine, also known as 3,4-dimethoxyhippuric acid, is a specific N-acylglycine that incorporates the veratroyl group. The parent compound, hippuric acid (N-benzoylglycine), is a normal metabolite found in urine, formed from the conjugation of benzoic acid and glycine.[5][6][7]

The scientific interest in N-(3,4-dimethoxybenzoyl)glycine stems from the well-documented biological activities of its precursor, 3,4-dimethoxybenzoic acid (veratric acid). Veratric acid, a natural phenolic compound found in various plants and fruits, exhibits potent antioxidant, anti-inflammatory, and antihypertensive properties.[8][9][10][11][12] By conjugating veratric acid with glycine, we can hypothesize a molecule with potentially enhanced bioavailability, altered pharmacokinetic properties, and a unique pharmacological profile that combines the attributes of both moieties.

This guide will delve into the putative biological activities of N-(3,4-dimethoxybenzoyl)glycine, with a focus on its potential as an anti-inflammatory agent. We will provide the scientific community with a robust framework for its synthesis and biological evaluation.

Synthesis of N-(3,4-dimethoxybenzoyl)glycine

The synthesis of N-(3,4-dimethoxybenzoyl)glycine can be readily achieved through a Schotten-Baumann reaction, a reliable and scalable method for the N-acylation of amino acids.[13] This procedure involves the reaction of glycine with 3,4-dimethoxybenzoyl chloride in an alkaline aqueous medium.

Proposed Synthetic Protocol

Materials:

  • Glycine

  • 3,4-dimethoxybenzoyl chloride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Distilled water

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in a 10% aqueous solution of sodium hydroxide. Cool the solution in an ice bath with continuous stirring.

  • Preparation of Acylating Agent: Dissolve 3,4-dimethoxybenzoyl chloride (1.1 equivalents) in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Schotten-Baumann Reaction: Slowly add the solution of 3,4-dimethoxybenzoyl chloride to the chilled glycine solution while vigorously stirring. Maintain the temperature below 5°C. Continue stirring for 2-3 hours at room temperature after the addition is complete.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with 1M HCl and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield N-(3,4-dimethoxybenzoyl)glycine as a crystalline solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification glycine Glycine in aq. NaOH reaction Schotten-Baumann Reaction glycine->reaction benzoyl_chloride 3,4-dimethoxybenzoyl chloride in organic solvent benzoyl_chloride->reaction separation Separation reaction->separation Transfer to separatory funnel washing Washing separation->washing drying Drying washing->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization evaporation->recrystallization product N-(3,4-dimethoxybenzoyl)glycine recrystallization->product

Caption: Workflow for the synthesis of N-(3,4-dimethoxybenzoyl)glycine.

Putative Biological Activity and Mechanism of Action

Based on the known pharmacological profile of veratric acid, we can postulate several key biological activities for N-(3,4-dimethoxybenzoyl)glycine, primarily focusing on its anti-inflammatory potential.

Anti-inflammatory Activity

Veratric acid has been shown to exert significant anti-inflammatory effects by modulating key inflammatory pathways.[8][10][12] It can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two critical enzymes in the inflammatory cascade.[8] The proposed mechanism involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[12]

Hypothesized Mechanism:

  • Inhibition of NF-κB Activation: N-(3,4-dimethoxybenzoyl)glycine is likely to inhibit the activation of the NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[14][15] Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[14] N-(3,4-dimethoxybenzoyl)glycine may prevent the degradation of IκB, thereby keeping NF-κB in an inactive state in the cytoplasm.

  • Downregulation of Pro-inflammatory Mediators: By inhibiting NF-κB, N-(3,4-dimethoxybenzoyl)glycine would lead to the reduced expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like COX-2 and iNOS.[8][12]

NF-κB Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Proposed Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates DMBG N-(3,4-dimethoxybenzoyl)glycine DMBG->IKK Inhibits IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB_inactive NF-κB (inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (active) IkB->NFkB_active Degradation releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus Translocates DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway.

Antioxidant Activity

Veratric acid is a known antioxidant that can scavenge free radicals and reduce oxidative stress.[11] This activity is attributed to the presence of the phenolic hydroxyl groups in its precursor, which are methoxylated in veratric acid. The conjugation with glycine in N-(3,4-dimethoxybenzoyl)glycine is not expected to diminish this antioxidant potential and may even enhance its cellular uptake and distribution.

Experimental Protocols

To validate the putative biological activities of N-(3,4-dimethoxybenzoyl)glycine, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

Prior to assessing the biological activity, it is crucial to determine the non-toxic concentration range of N-(3,4-dimethoxybenzoyl)glycine on the selected cell line (e.g., RAW 264.7 murine macrophages).

Protocol: MTT Assay [16][17][18]

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of N-(3,4-dimethoxybenzoyl)glycine (e.g., 1, 10, 50, 100, 200 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

This assay measures the effect of the compound on NO production in LPS-stimulated macrophages.[19][20]

Protocol: Griess Assay

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of N-(3,4-dimethoxybenzoyl)glycine for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.

The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[20]

This assay determines the direct inhibitory effect of the compound on COX-2 activity.[21][22][23][24][25]

Protocol: Fluorometric Assay

  • Reagent Preparation: Prepare the reaction buffer, heme, and COX-2 enzyme solution.

  • Inhibitor Incubation: In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and different concentrations of N-(3,4-dimethoxybenzoyl)glycine. Incubate for 10-15 minutes at 37°C.

  • Reaction Initiation: Add arachidonic acid to initiate the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation of 535 nm and an emission of 590 nm.

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

This assay visualizes and quantifies the translocation of NF-κB from the cytoplasm to the nucleus.[14][26][27][28]

Protocol: Immunofluorescence Staining

  • Cell Seeding and Treatment: Seed RAW 264.7 cells on coverslips in a 24-well plate. Treat with N-(3,4-dimethoxybenzoyl)glycine and stimulate with LPS.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with a primary antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Quantification: Quantify the nuclear translocation of NF-κB using image analysis software.

In Vivo Assays

This is a classic model of acute inflammation to evaluate the in vivo anti-inflammatory activity of a compound.[20][29]

Protocol:

  • Animal Acclimatization: Acclimatize male Wistar rats for one week.

  • Drug Administration: Administer N-(3,4-dimethoxybenzoyl)glycine orally at different doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation

Table 1: Putative IC50 Values for N-(3,4-dimethoxybenzoyl)glycine in In Vitro Assays

AssayPutative IC50 (µM)
NO Production InhibitionTo be determined
COX-2 InhibitionTo be determined
TNF-α Secretion InhibitionTo be determined
IL-6 Secretion InhibitionTo be determined

Field-Proven Insights and Trustworthiness

The experimental protocols provided in this guide are based on widely accepted and validated methodologies in the field of pharmacology and drug discovery. The causality behind these experimental choices lies in their ability to provide a multi-faceted evaluation of the compound's anti-inflammatory potential, from its effects on cellular signaling pathways to its efficacy in a live animal model.

  • Self-Validating Systems: The combination of in vitro and in vivo assays creates a self-validating system. Positive results in the cellular assays provide a mechanistic basis for the effects observed in the animal model. For instance, inhibition of NF-κB, NO, and pro-inflammatory cytokines in vitro would logically explain the reduction of paw edema in vivo.

  • Expertise and Experience: The selection of the carrageenan-induced paw edema model is based on its well-characterized biphasic inflammatory response, allowing for the assessment of the compound's effect on different mediators of inflammation. The initial phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin and nitric oxide production.

Conclusion and Future Directions

N-(3,4-dimethoxybenzoyl)glycine is a promising, yet underexplored, molecule with significant therapeutic potential, particularly as an anti-inflammatory agent. This guide provides a comprehensive framework for its synthesis and biological evaluation, based on the established pharmacology of its structural components.

Future research should focus on:

  • Comprehensive Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

  • Exploration of Other Biological Activities: Investigating its potential as an antioxidant, antihypertensive, or neuroprotective agent.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-(3,4-dimethoxybenzoyl)glycine to optimize its potency and selectivity.

By following the methodologies outlined in this guide, the scientific community can unlock the full therapeutic potential of N-(3,4-dimethoxybenzoyl)glycine and contribute to the development of novel therapeutics for inflammatory and other diseases.

References

  • Bradshaw, H. B., & Walker, J. M. (2005). Novel endogenous N-acyl glycines identification and characterization. Vitamins and hormones, 72, 191–205.
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A Guide to the Spectroscopic Characterization of N-(3,4-Dimethoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3,4-Dimethoxybenzoyl)glycine, also known by its CAS Number 59893-89-9, is a derivative of glycine, the simplest proteinogenic amino acid. Its structure incorporates a 3,4-dimethoxybenzoyl group, a feature present in numerous biologically active molecules. This guide provides an in-depth exploration of the analytical techniques used to confirm the identity and purity of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a robust framework for the characterization of N-(3,4-Dimethoxybenzoyl)glycine and other related small molecules.

Molecular Structure and Spectroscopic Overview

A comprehensive analytical workflow is essential for the unambiguous characterization of synthesized molecules. The following diagram illustrates the logical flow for the spectroscopic analysis of N-(3,4-Dimethoxybenzoyl)glycine.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Synthesis of N-(3,4-Dimethoxybenzoyl)glycine Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Final_Structure Structural Confirmation of N-(3,4-Dimethoxybenzoyl)glycine Data_Integration->Final_Structure

Caption: Workflow for the synthesis and spectroscopic confirmation of N-(3,4-Dimethoxybenzoyl)glycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Predicted Data

The proton NMR spectrum of N-(3,4-Dimethoxybenzoyl)glycine is expected to exhibit distinct signals corresponding to the aromatic protons, the methylene (-CH₂-) group of the glycine moiety, the amide proton (-NH-), the carboxylic acid proton (-COOH), and the two methoxy (-OCH₃) groups. The predicted chemical shifts (δ) are presented in the table below, referenced to a standard solvent like DMSO-d₆.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Carboxylic Acid (-COOH)~12.5Singlet (broad)1H
Amide (-NH-)~8.8 - 9.2Triplet1H
Aromatic (H-6)~7.6Doublet1H
Aromatic (H-2)~7.5Singlet1H
Aromatic (H-5)~7.0Doublet1H
Methylene (-CH₂-)~4.0Doublet2H
Methoxy (-OCH₃)~3.8 (two signals)Singlet6H

Rationale for Predictions: The aromatic protons are in the downfield region due to the deshielding effect of the benzene ring current. The electron-donating methoxy groups will shield the adjacent protons, while the electron-withdrawing amide group will deshield them. The amide proton's chemical shift is concentration and temperature-dependent and is expected to couple with the adjacent methylene protons, resulting in a triplet. The methylene protons, being adjacent to the amide nitrogen, will be deshielded and will appear as a doublet due to coupling with the amide proton. The carboxylic acid proton is highly deshielded and often appears as a broad singlet.

¹³C NMR Spectroscopy: Predicted Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Carbon(s) Predicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)~171
Amide Carbonyl (-C=O)~167
Aromatic (C-4, C-O)~152
Aromatic (C-3, C-O)~149
Aromatic (C-1)~126
Aromatic (C-6)~121
Aromatic (C-2)~112
Aromatic (C-5)~111
Methoxy (-OCH₃)~56
Methylene (-CH₂-)~42

Rationale for Predictions: The carbonyl carbons of the carboxylic acid and amide groups are the most deshielded, appearing at the downfield end of the spectrum. The aromatic carbons attached to the oxygen atoms of the methoxy groups are also significantly deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The methylene carbon of the glycine unit and the methoxy carbons are the most shielded, appearing at the upfield end of the spectrum.

Caption: Molecular structure and key predicted ¹H NMR chemical shift regions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Functional Group Vibration Mode Expected Intensity
3300 - 2500O-H (Carboxylic Acid)StretchingStrong, Broad
~3300N-H (Amide)StretchingMedium
3100 - 3000C-H (Aromatic)StretchingMedium to Weak
3000 - 2850C-H (Aliphatic)StretchingMedium
~1710C=O (Carboxylic Acid)StretchingStrong
~1650C=O (Amide I)StretchingStrong
1600, 1500-1430C=C (Aromatic)StretchingMedium
~1550N-H (Amide II)BendingMedium
~1250C-O (Aryl Ether)Asymmetric StretchingStrong
~1020C-O (Aryl Ether)Symmetric StretchingStrong

Rationale for Predictions: The spectrum is expected to be dominated by strong absorptions from the two carbonyl groups (amide and carboxylic acid).[1][2][3] The very broad O-H stretch of the carboxylic acid is a key diagnostic feature, often spanning a large portion of the spectrum.[1][2] The N-H stretch of the secondary amide will appear as a single peak.[2] The presence of the aromatic ring will be confirmed by C-H stretching just above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1600-1430 cm⁻¹ region.[1][2] Strong C-O stretching bands from the methoxy groups are also expected.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Mass Spectrum Data

For N-(3,4-Dimethoxybenzoyl)glycine (Molecular Formula: C₁₁H₁₃NO₅, Molecular Weight: 239.23 g/mol ):

m/z Proposed Fragment Fragmentation Pathway
240.07[M+H]⁺Protonated molecular ion
222.06[M+H - H₂O]⁺Loss of water from the carboxylic acid
194.06[M+H - HCOOH]⁺Loss of formic acid
165.05[C₉H₉O₃]⁺Cleavage of the amide C-N bond (acylium ion)
137.06[C₈H₉O₂]⁺Loss of CO from the acylium ion
76.04[C₂H₆NO₂]⁺Glycine fragment after amide cleavage

Rationale for Predictions: In electrospray ionization (ESI) in positive mode, the protonated molecular ion [M+H]⁺ is expected at m/z 240. A common fragmentation pathway for carboxylic acids is the loss of water.[5] The most significant fragmentation is likely to be the cleavage of the amide bond, which is relatively weak. This would lead to the formation of a stable 3,4-dimethoxybenzoyl acylium ion at m/z 165, which would be a prominent peak in the MS/MS spectrum. Further fragmentation of this ion can occur. The loss of the entire carboxylic acid group is also a plausible fragmentation pathway for amino acid derivatives.[6]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for N-(3,4-Dimethoxybenzoyl)glycine. Instrument parameters should be optimized for the specific instrument being used.

Protocol 1: NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Integrate the signals and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (typically 256-1024 scans).

    • Determine the chemical shifts relative to the solvent peak.

Protocol 2: IR Data Acquisition
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background subtraction.

Protocol 3: Mass Spectrometry Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of formic acid to promote protonation.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution into the electrospray ionization source.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and definitive characterization of N-(3,4-Dimethoxybenzoyl)glycine. ¹H and ¹³C NMR establish the carbon-hydrogen framework and the connectivity of the molecule. IR spectroscopy confirms the presence of key functional groups, including the amide, carboxylic acid, and dimethoxy-substituted aromatic ring. Mass spectrometry confirms the molecular weight and provides valuable structural information through fragmentation analysis. By integrating the data from these three powerful analytical techniques, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in any chemical or pharmaceutical development program.

References

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Unlocking the Therapeutic Potential of (3,4-Dimethoxy-benzoylamino)-acetic acid: A Technical Guide to Putative Targets

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(3,4-Dimethoxy-benzoylamino)-acetic acid, a molecule at the intersection of several pharmacologically significant structural classes, presents a landscape of untapped therapeutic potential. In the absence of direct and extensive experimental data, this technical guide provides a comprehensive exploration of its putative therapeutic targets. By leveraging structure-activity relationships (SAR) of analogous compounds, including benzamides, glycine conjugates, and molecules bearing the 3,4-dimethoxy-phenyl moiety, we delineate a rational, hypothesis-driven framework for future research and development. This document outlines potential interactions with key enzyme families, including Histone Deacetylases (HDACs), Ribonucleotide Reductase (RNR), and Cyclooxygenases (COX), and explores its prospective role in neuroinflammation and cancer metabolism. Detailed experimental protocols and in silico workflows are provided to empower researchers to systematically investigate these hypotheses.

Introduction: Deconstructing a Molecule of Interest

(3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, is a synthetic organic compound characterized by a 3,4-dimethoxy-substituted benzoyl group amide-linked to a glycine molecule. While this specific molecule has not been the subject of extensive biological investigation, its constituent parts are well-represented in a multitude of bioactive compounds.

  • The Benzamide Core: The benzamide functional group is a cornerstone of many established pharmaceuticals and is known to interact with a variety of biological targets. Notably, certain benzamide derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs)[1].

  • The Glycine Moiety: As a simple amino acid, glycine is not merely a building block of proteins but also a neurotransmitter and a key player in cellular metabolism. Glycine conjugates are a common route of xenobiotic metabolism in the body, and the glycine moiety itself has been shown to possess neuroprotective and anti-inflammatory properties[2][3].

  • The 3,4-Dimethoxy-phenyl Group: This substitution pattern is found in numerous natural and synthetic compounds with diverse biological activities. For instance, the related compound (3,4-Dimethoxyphenyl)acetic acid, or homoveratric acid, is a known metabolite of dopamine and has been noted for its antimicrobial properties[4][5][6].

This guide will systematically explore the therapeutic avenues suggested by these structural alerts, providing a scientifically-grounded roadmap for the elucidation of the pharmacological profile of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Predicted Pharmacokinetic Profile: A Look into ADMET

A comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is critical for drug development. In the absence of experimental data for (3,4-Dimethoxy-benzoylamino)-acetic acid, we can infer a likely profile based on its structure and the known properties of related molecules.

ADMET Parameter Predicted Property Rationale
Absorption Moderate to good oral bioavailability.The presence of polar functional groups (carboxylic acid, amide) may suggest good aqueous solubility, while the benzoyl ring provides some lipophilicity, a balance that often favors oral absorption.
Distribution Likely binds to plasma proteins.The aromatic ring and potential for hydrogen bonding suggest that it may bind to plasma proteins like albumin. Its ability to cross the blood-brain barrier is uncertain; however, some dimethoxy-substituted compounds have shown brain permeability[1][7].
Metabolism Primarily metabolized via glycine conjugation.The N-benzoyl-glycine structure is analogous to hippuric acid, which is formed by the conjugation of benzoic acid and glycine in the liver as a detoxification pathway[8][9][10][11].
Excretion Likely excreted renally.As a water-soluble metabolite, it is anticipated to be eliminated from the body primarily through the urine.
Toxicity Predicted to have a low toxicity profile.The components of the molecule (benzoic acid, glycine) are common in biological systems and their metabolic pathways are well-understood.

Potential Therapeutic Targets: A Hypothesis-Driven Exploration

Based on the structural components of (3,4-Dimethoxy-benzoylamino)-acetic acid, we can hypothesize its interaction with several key therapeutic targets.

Histone Deacetylases (HDACs): An Epigenetic Avenue

Rationale: The benzamide moiety is a known pharmacophore in a class of HDAC inhibitors[1]. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression[5]. HDAC inhibitors have emerged as a promising class of anti-cancer agents[12][13].

Potential Mechanism of Action: (3,4-Dimethoxy-benzoylamino)-acetic acid may act as an HDAC inhibitor by chelating the zinc ion in the active site of the enzyme via its carbonyl and amide groups, a common mechanism for benzamide-based HDAC inhibitors. This would lead to hyperacetylation of histones and subsequent changes in gene expression, potentially inducing cell cycle arrest and apoptosis in cancer cells.

Experimental Validation Workflow:

HDAC_Validation_Workflow cluster_in_vitro In Vitro Assays cluster_cellular Cellular Assays A HDAC Enzyme Inhibition Assay B Cell-Based HDAC Activity Assay A->B Confirm cellular target engagement C Western Blot for Acetylated Histones B->C Verify mechanism D Cancer Cell Line Proliferation Assay (e.g., MTT) C->D Assess functional outcome E Apoptosis Assay (e.g., Annexin V) D->E Investigate cell death mechanism F Cell Cycle Analysis (Flow Cytometry) D->F Investigate cell cycle effects

Caption: Workflow for validating HDAC inhibition.

Ribonucleotide Reductase (RNR): Targeting DNA Synthesis

Rationale: While our lead compound is not a hydroxamic acid, the structurally related 3,4-dihydroxy-benzohydroxamic acid (Didox) is a known inhibitor of ribonucleotide reductase (RNR)[14][15]. RNR is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. As such, it is a key target for anti-cancer therapies[1][6][16].

Potential Mechanism of Action: The 3,4-dimethoxy-phenyl moiety of (3,4-Dimethoxy-benzoylamino)-acetic acid could potentially interact with the active site of RNR. While lacking the iron-chelating hydroxamic acid group, it may still bind to and allosterically modulate the enzyme's activity, thereby disrupting the supply of dNTPs for DNA replication and repair in rapidly dividing cancer cells.

Experimental Validation Protocol: RNR Inhibition Assay

  • Enzyme Source: Purified recombinant human RNR.

  • Substrate: Radiolabeled CDP (or other ribonucleoside diphosphate).

  • Assay Buffer: A suitable buffer containing necessary cofactors (e.g., ATP, NADPH, thioredoxin, thioredoxin reductase).

  • Test Compound: (3,4-Dimethoxy-benzoylamino)-acetic acid dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

  • Procedure: a. Pre-incubate the RNR enzyme with the test compound for a specified time. b. Initiate the reaction by adding the radiolabeled substrate and cofactors. c. Allow the reaction to proceed for a set time at 37°C. d. Stop the reaction (e.g., by boiling or adding a quenching agent). e. Separate the product (dCDP) from the substrate (CDP) using HPLC or TLC. f. Quantify the amount of product formed using a scintillation counter.

  • Data Analysis: Calculate the IC50 value of the test compound.

Cyclooxygenases (COX) and Neuroinflammatory Pathways

Rationale: The acetic acid moiety is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes[17]. COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are potent mediators of inflammation and pain[10][18]. Furthermore, compounds with a 3',4'-dihydroxyflavone structure, which shares the di-substituted phenyl ring, have demonstrated anti-neuroinflammatory effects by modulating microglial activation and suppressing pro-inflammatory signaling pathways like NF-κB and MAPK[19][20]. The acetate component itself has also been shown to have immunomodulatory effects on microglia[21].

Potential Mechanism of Action: (3,4-Dimethoxy-benzoylamino)-acetic acid may act as a competitive inhibitor of COX enzymes, binding to the active site and preventing the conversion of arachidonic acid to prostaglandins. Alternatively, or in concert, it may suppress the expression of pro-inflammatory cytokines and mediators in microglia by inhibiting the activation of the NF-κB and MAPK signaling pathways.

Proposed Signaling Pathway Inhibition:

Neuroinflammation_Pathway cluster_pathway Pro-inflammatory Signaling in Microglia LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Compound (3,4-Dimethoxy-benzoylamino)- acetic acid Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Hypothesized inhibition of the NF-κB pathway.

Targets in Cancer Cell Metabolism

Rationale: The glycine component of the molecule is of particular interest in the context of cancer. Rapidly proliferating cancer cells have a high demand for glycine to support de novo purine biosynthesis. Furthermore, acetic acid has been shown to induce oxidative stress and affect the proliferation of cancer cells[4][22].

Potential Mechanism of Action: (3,4-Dimethoxy-benzoylamino)-acetic acid could potentially interfere with glycine uptake or metabolism in cancer cells, thereby limiting the building blocks for nucleotide synthesis and slowing proliferation. Additionally, the molecule might induce the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.

A Roadmap for Discovery: In Silico Target Prediction and Experimental Validation

To efficiently navigate the potential therapeutic landscape of (3,4-Dimethoxy-benzoylamino)-acetic acid, a synergistic approach combining computational prediction with experimental validation is recommended.

In Silico Target Fishing

Computational target fishing methods predict the potential biological targets of a small molecule based on its structural similarity to known ligands of those targets[16][22][23]. Web-based tools like SwissTargetPrediction can provide a preliminary list of putative targets[12][14][15][24].

Workflow for In Silico Target Prediction:

In_Silico_Workflow A Input Compound Structure (SMILES or 2D drawing) B Select Target Prediction Server (e.g., SwissTargetPrediction) A->B C Run Prediction B->C D Analyze Predicted Targets (Ranked by probability) C->D E Prioritize Targets for Experimental Validation D->E F Literature Review of Prioritized Targets E->F

Caption: A streamlined workflow for in silico target prediction.

Experimental Validation of Predicted Targets

Once a list of high-probability targets is generated, a tiered experimental approach should be employed for validation.

  • Biochemical Assays: Direct interaction between the compound and the purified target protein should be assessed using methods such as enzyme inhibition assays, surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC).

  • Cell-Based Assays: The effect of the compound on the activity of the target in a cellular context should be investigated. This could involve reporter gene assays, measurement of downstream signaling events, or assessment of cellular phenotypes known to be modulated by the target.

  • Lead Optimization: Should a validated hit be identified, a medicinal chemistry campaign can be initiated to improve potency, selectivity, and pharmacokinetic properties through the synthesis and testing of analogs.

Conclusion and Future Directions

(3,4-Dimethoxy-benzoylamino)-acetic acid stands as a molecule of significant interest, primarily due to the pharmacological promise of its constituent structural motifs. While direct experimental evidence of its biological activity is currently lacking, a rational, hypothesis-driven approach based on structure-activity relationships of related compounds points towards several exciting therapeutic possibilities. The exploration of its potential as an inhibitor of HDACs, RNR, or COX, or as a modulator of neuroinflammatory pathways and cancer cell metabolism, represents a fertile ground for future research.

The workflows and protocols outlined in this guide provide a clear and actionable path for the scientific community to unravel the therapeutic potential of this intriguing molecule. A systematic investigation, beginning with in silico predictions and progressing through rigorous biochemical and cell-based validation, will be instrumental in determining the true pharmacological value of (3,4-Dimethoxy-benzoylamino)-acetic acid and its derivatives.

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In Silico Modeling of (3,4-Dimethoxy-benzoylamino)-acetic acid Interactions with Bacterial DNA Gyrase: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the integration of computational techniques, collectively known as in silico modeling, has become indispensable. These methods offer a rapid and cost-effective means to predict the interactions between small molecules and their biological targets, thereby guiding further experimental validation. This guide provides an in-depth technical overview of a comprehensive in silico workflow to investigate the potential interactions of (3,4-Dimethoxy-benzoylamino)-acetic acid with a hypothesized bacterial target, DNA gyrase.

This guide will detail a multi-faceted computational approach to explore the binding of (3,4-Dimethoxy-benzoylamino)-acetic acid to Escherichia coli DNA gyrase. We will employ a sequential workflow that includes molecular docking to predict the binding pose and affinity, molecular dynamics simulations to assess the stability of the predicted complex, and pharmacophore modeling to elucidate the key chemical features driving the interaction. Each step is designed to build upon the last, providing a holistic and self-validating computational assessment of the compound's potential as a DNA gyrase inhibitor.

Methodology: A Tripartite In Silico Approach

Our investigation is structured into three core computational experiments. The workflow is designed to first predict, then validate, and finally, abstract the key features of the molecular interaction.

G cluster_0 Preparation cluster_1 Prediction & Refinement cluster_2 Analysis & Abstraction P1 Ligand Preparation (3,4-Dimethoxy-benzoylamino)-acetic acid M1 Molecular Docking (AutoDock Vina) P1->M1 P2 Receptor Preparation E. coli DNA Gyrase (PDB: 6RKW) P2->M1 A1 Binding Pose & Affinity Analysis M1->A1 M2 Molecular Dynamics (GROMACS) A2 Complex Stability Analysis (RMSD, RMSF) M2->A2 M3 Pharmacophore Modeling (Schrödinger PHASE) M2->M3 A1->M2 A3 Feature Hypothesis Generation A2->A3 M3->A3

Figure 1: Overall In Silico Workflow.
Part 1: Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, along with the binding affinity.[4] This provides the initial static model of the protein-ligand complex.

Experimental Protocol: Molecular Docking

  • Receptor Preparation:

    • Download the crystal structure of E. coli DNA gyrase from the Protein Data Bank (PDB ID: 6RKW).[5][6]

    • Using UCSF Chimera, remove all non-essential molecules, including water, co-factors, and any co-crystallized ligands.

    • Add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared receptor in PDBQT format.

  • Ligand Preparation:

    • Generate the 3D structure of (3,4-Dimethoxy-benzoylamino)-acetic acid using a chemical drawing tool like ChemDraw or Avogadro.

    • Perform an initial energy minimization using a suitable force field (e.g., MMFF94).

    • In AutoDockTools, assign Gasteiger charges and define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Generation:

    • Identify the ATP-binding site of the GyrB subunit, a common target for DNA gyrase inhibitors.[1]

    • Define a grid box that encompasses this entire binding pocket. The center and dimensions of the box should be recorded. For PDB ID 6RKW, a suggested center would be around the catalytic tyrosine residue.

  • Docking Execution:

    • Create a configuration file (conf.txt) specifying the receptor, ligand, and grid box parameters.

    • Run AutoDock Vina from the command line:

    • The --exhaustiveness parameter can be increased from the default of 8 to enhance the search thoroughness.[7]

  • Results Analysis:

    • The output PDBQT file will contain multiple binding poses ranked by their binding affinity (in kcal/mol).

    • The pose with the lowest binding energy is typically considered the most favorable.[4][8]

    • Visualize the top-ranked pose in complex with the receptor using PyMOL or UCSF Chimera to analyze key interactions (hydrogen bonds, hydrophobic contacts, etc.).

Part 2: Molecular Dynamics Simulation with GROMACS

While docking provides a static snapshot, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex in a simulated physiological environment.[9] This step is crucial for assessing the stability of the docked pose.

Experimental Protocol: Molecular Dynamics Simulation

  • System Preparation:

    • Use the best-ranked docked complex from AutoDock Vina as the starting structure.

    • Select a suitable force field, such as CHARMM36, for both the protein and the ligand.[10][11] Ligand parameters can be generated using servers like CGenFF.[12]

    • Place the complex in a cubic box and solvate it with a water model like TIP3P.

    • Add ions (e.g., Na+ and Cl-) to neutralize the system.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometries in the initial system.

  • Equilibration:

    • Conduct a two-phase equilibration process. First, under an NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.

    • Second, under an NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the pressure and density. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.[10]

  • Production MD:

    • Run the production simulation for a sufficient duration (e.g., 100 nanoseconds) without any restraints. Trajectory data is saved at regular intervals.

  • Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand relative to the starting structure. A stable RMSD plot over time suggests the system has reached equilibrium and the ligand remains bound in a stable conformation.[13][14][15]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein upon ligand binding.[13][14][15]

    • Analyze hydrogen bond occupancy and other key interactions throughout the simulation.

G P1 Docked Complex P2 Force Field Selection (CHARMM36) P1->P2 P3 Solvation & Ionization P2->P3 M1 Energy Minimization P3->M1 M2 NVT Equilibration M1->M2 M3 NPT Equilibration M2->M3 M4 Production MD M3->M4 A1 Trajectory Analysis (RMSD, RMSF, H-Bonds) M4->A1

Figure 2: Molecular Dynamics Simulation Workflow.
Part 3: Structure-Based Pharmacophore Modeling

Pharmacophore modeling identifies the essential steric and electronic features required for a molecule to interact with a specific target.[16] A structure-based pharmacophore can be generated from the stable protein-ligand complex obtained from MD simulations.

Experimental Protocol: Pharmacophore Modeling

  • Model Generation:

    • Use the equilibrated and stable protein-ligand complex from the MD simulation as input for a program like Schrödinger's PHASE.[17][18]

    • The software will automatically identify key interactions (hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings, etc.) between the ligand and the protein's active site.

    • These features, with their specific 3D arrangement, constitute the pharmacophore hypothesis.

  • Hypothesis Validation:

    • A robust pharmacophore model should be able to distinguish between active and inactive compounds.[19][20]

    • This is typically validated by screening a database containing known active inhibitors of the target and a set of decoy molecules. A good model will assign high scores to the known actives and low scores to the decoys.[21]

  • Application in Virtual Screening:

    • The validated pharmacophore model can be used as a 3D query to screen large compound libraries for novel molecules that possess the same essential features, potentially leading to the discovery of new hits with different chemical scaffolds.[22]

Data Presentation and Interpretation

All quantitative data from the in silico experiments should be summarized in clear, well-structured tables for easy comparison and analysis.

Table 1: Molecular Docking Results

Binding Pose Binding Affinity (kcal/mol) Key Interacting Residues (Hydrogen Bonds) Key Interacting Residues (Hydrophobic)
1 -8.5 ASP73, GLY77 ILE78, PRO79
2 -8.2 THR165 ILE94
3 -7.9 ASP73 ILE78, VAL120

|...|...|...|...|

Interpretation: A lower binding energy suggests a more stable interaction.[23] The top-ranked pose with the most negative binding affinity is the primary candidate for further analysis. The specific amino acid interactions provide mechanistic insights into the binding mode.[8][24]

Table 2: Molecular Dynamics Simulation Analysis (100 ns)

Metric System Average Value Standard Deviation Interpretation
RMSD (Å) Protein Backbone 1.8 0.3 Stable protein structure
Ligand 0.9 0.2 Ligand remains stably bound in the pocket
RMSF (Å) Active Site Residues < 1.5 - Active site residues show low fluctuation, indicating a stable binding environment

| H-Bonds | Ligand-Protein | 2.5 | 0.8 | Consistent hydrogen bonding throughout the simulation |

Interpretation: Low and stable RMSD values for both the protein and the ligand indicate that the complex is stable over the simulation period.[15][25] Low RMSF values in the binding site suggest that the ligand binding stabilizes this region. A high occupancy of key hydrogen bonds further validates the stability of the docked pose.[13]

Conclusion

This technical guide has outlined a rigorous and logical in silico workflow for investigating the interaction of (3,4-Dimethoxy-benzoylamino)-acetic acid with bacterial DNA gyrase. By sequentially employing molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can build a comprehensive and self-validating computational case for the compound's potential mechanism of action. The results from such a study, including a favorable binding energy, a stable complex in dynamic simulations, and a well-defined pharmacophore, would provide a strong rationale for prioritizing this compound for synthesis and subsequent in vitro and in vivo experimental validation. This integrated computational approach exemplifies the power of modern drug discovery methods to accelerate the identification of promising new therapeutic agents.

References

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  • ResearchGate. Structure of E. coli DNA gyrase (Protein Data Bank (PDB) entry: 6RKW...). [Link]

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  • ResearchGate. (a) Structure of Escherichia coli DNA gyrase (PDB: 6rks). Cyan and... [Link]

  • Durrant, J. D., & McCammon, J. A. (2011). Molecular dynamics simulations and drug discovery. BMC biology, 9, 71. [Link]

  • RCSB PDB. 8QQI: E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800. [Link]

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  • Shen, L. L., et al. (1989). Mechanism of Inhibition of DNA Gyrase by Quinolone Antibacterials: A Cooperative drug--DNA Binding Model. Biochemistry, 28(9), 3886-3894. [Link]

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  • Aldred, K. J., et al. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Cold Spring Harbor perspectives in medicine, 4(9), a015320. [Link]

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  • Wang, Y., et al. (2021). Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists. RSC Advances, 11(5), 2919-2927. [Link]

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(3,4-Dimethoxy-benzoylamino)-acetic acid derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3,4-Dimethoxy-benzoylamino)-acetic acid Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(3,4-dimethoxybenzoyl)glycine scaffold, a derivative of veratric acid and the simplest amino acid, glycine, represents a privileged core structure in medicinal chemistry. Its derivatives and analogs are gaining significant attention due to their diverse and potent pharmacological activities. The inherent biological relevance of the 3,4-dimethoxy substitution pattern, found in numerous natural products, combined with the versatile and biocompatible amino acid linker, provides a rich foundation for developing novel therapeutic agents. This technical guide offers a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic potential of this chemical class, providing field-proven insights and detailed experimental protocols for researchers in drug discovery.

The Core Moiety: A Confluence of Bioactivity and Biocompatibility

The foundational structure, (3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, integrates two key components:

  • The Veratryl Group (3,4-Dimethoxybenzoyl): Derived from veratric acid (3,4-dimethoxybenzoic acid), this moiety is a common feature in many biologically active compounds. The methoxy groups are critical, influencing the molecule's electronic properties, lipophilicity, and ability to form hydrogen bonds, which dictates its interaction with biological targets. Veratric acid itself is known to possess significant anti-inflammatory and antioxidant properties.[1]

  • The Glycine Linker: As the simplest amino acid, glycine provides a flexible, non-chiral linker connecting the veratryl group to the carboxylic acid terminus. This amide linkage is metabolically robust yet allows for the design of prodrugs that can be hydrolyzed in vivo.[2] Glycine is a crucial neurotransmitter and a substrate for the synthesis of vital biomolecules, suggesting that its incorporation can confer favorable pharmacokinetic and pharmacodynamic properties.[3][4]

Analogs of this core structure are typically developed by modifying three key positions:

  • Aromatic Ring Substitution: Altering the number and position of methoxy groups (e.g., 3,4,5-trimethoxy) or introducing other substituents (halogens, alkyls) to modulate activity.

  • Amino Acid Variation: Replacing glycine with other natural or synthetic amino acids to introduce chirality, steric bulk, or different functional groups.

  • Amide Bond Modification: Bioisosteric replacement of the amide bond to alter stability and conformational properties.

Synthetic Strategies: From Classical Reactions to Versatile Intermediates

The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid derivatives is accessible through established organic chemistry reactions. A primary route involves the acylation of an amino acid with a veratroyl derivative. However, a more versatile and historically significant approach for creating a broad range of analogs is the Erlenmeyer-Plöchl synthesis, which proceeds through an azlactone intermediate.

General Synthesis Workflow via Azlactone Intermediate

The Erlenmeyer-Plöchl reaction allows for the condensation of an aromatic aldehyde (veratraldehyde) with an N-acylglycine (hippuric acid) in the presence of acetic anhydride and a weak base to form an azlactone. This intermediate is a cornerstone for synthesizing α,β-unsaturated amino acid derivatives.[5][6]

G cluster_reactants Starting Materials cluster_reagents Reagents Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Azlactone Azlactone Intermediate (2-Phenyl-4-veratral-5(4)-oxazolone) Veratraldehyde->Azlactone Erlenmeyer-Plöchl Condensation HippuricAcid Hippuric Acid (N-Benzoylglycine) HippuricAcid->Azlactone Erlenmeyer-Plöchl Condensation Ac2O Acetic Anhydride Ac2O->Azlactone Erlenmeyer-Plöchl Condensation NaOAc Sodium Acetate NaOAc->Azlactone Erlenmeyer-Plöchl Condensation Hydrolysis Hydrolysis (e.g., mild base) Azlactone->Hydrolysis TargetAcid α-Benzoylamino-β-(3,4-dimethoxyphenyl) -acrylic Acid Hydrolysis->TargetAcid Reduction Reduction (e.g., H₂/Catalyst) TargetAcid->Reduction TargetAminoAcid Phenylalanine Analog (DOPA derivative precursor) Reduction->TargetAminoAcid

Caption: General workflow for synthesizing derivatives via an azlactone intermediate.

Detailed Experimental Protocol: Synthesis of Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid

This protocol is adapted from the robust and well-vetted procedure published in Organic Syntheses, ensuring high reproducibility.[5]

Materials:

  • Veratraldehyde (0.96 mole, 160 g)

  • Hippuric acid, powdered and dry (1.07 moles, 192 g)

  • Sodium acetate, powdered and freshly fused (0.98 mole, 80 g)

  • Acetic anhydride (2.9 moles, 278 cc)

  • Ethanol

  • Benzene (for optional recrystallization)

Procedure:

  • Reaction Setup: In a 2-liter Erlenmeyer flask, combine the veratraldehyde, hippuric acid, sodium acetate, and acetic anhydride.

  • Heating and Liquefaction: Heat the mixture on an electric hot plate with constant shaking. The initial solid mass will gradually liquefy and turn a deep yellow color. Causality Note: Acetic anhydride serves as both the solvent and dehydrating agent, driving the condensation reaction forward. Sodium acetate acts as the base to deprotonate the α-carbon of hippuric acid, initiating the reaction. Overheating should be avoided to prevent the formation of red-colored byproducts.[5]

  • Reaction Completion: Once the mixture has completely liquefied (around 110°C), transfer the flask to a steam bath and continue heating for two hours. During this time, the product will begin to crystallize.

  • Workup: Slowly add 400 cc of alcohol to the flask. The addition should be done carefully, with slight cooling, to moderate the exothermic reaction of alcohol with the remaining acetic anhydride.

  • Isolation: Allow the reaction mixture to stand overnight to ensure complete crystallization. Filter the yellow crystalline product with suction.

  • Washing: Wash the filter cake sequentially with two 100-cc portions of ice-cold alcohol and finally with two 100-cc portions of boiling water. The alcohol wash removes unreacted starting materials and soluble impurities, while the hot water wash removes salts.

  • Drying and Yield: After drying, the product weighs 205–215 g (69–73% theoretical yield) with a melting point of 149–150°C.[5]

  • Purification (Optional): For higher purity, the material can be recrystallized from hot benzene.

Pharmacological Landscape and Therapeutic Opportunities

Derivatives of the (3,4-Dimethoxy-benzoylamino)-acetic acid scaffold have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for several therapeutic areas.

Anti-inflammatory and Photoprotective Effects

The parent veratric acid moiety is a potent protective agent against UVB-induced skin damage. Studies on human keratinocyte cell lines (HaCaT) have shown that veratric acid can mitigate UVB-induced harm through several mechanisms:[1]

  • DNA Damage Reduction: Attenuates the formation of cyclobutane pyrimidine dimers (CPDs), the primary form of UVB-induced DNA damage.

  • Antioxidant Action: Prevents the depletion of glutathione (GSH), a critical endogenous antioxidant.

  • Anti-inflammatory Signaling: Inhibits the release of key inflammatory mediators such as Interleukin-6 (IL-6) and Prostaglandin-E2 (PGE2).

  • Anti-apoptotic Effects: Reduces programmed cell death in response to UVB stress.

Conjugating veratric acid with glycine or other amino acids could enhance its bioavailability and skin permeability, potentially leading to superior topical agents for photoprotection and treating inflammatory skin conditions.

G UVB UVB Radiation Keratinocyte Keratinocyte UVB->Keratinocyte DNA_Damage DNA Damage (CPD Formation) Keratinocyte->DNA_Damage Oxidative_Stress Oxidative Stress (GSH Depletion) Keratinocyte->Oxidative_Stress Inflammation Inflammation (↑ IL-6, PGE2) Keratinocyte->Inflammation Apoptosis Apoptosis Keratinocyte->Apoptosis VeratricAcid Veratric Acid Derivatives VeratricAcid->DNA_Damage Inhibits VeratricAcid->Oxidative_Stress Inhibits VeratricAcid->Inflammation Inhibits VeratricAcid->Apoptosis Inhibits

Caption: Mechanism of photoprotection by veratric acid derivatives against UVB-induced damage.

Neurological and Nootropic Potential

Both components of the scaffold have significant roles in the central nervous system.

  • (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid), a closely related metabolite, is known to inhibit mitochondrial respiration in the brain, suggesting it can modulate neuronal energy metabolism.[7]

  • Glycine is an inhibitory neurotransmitter and also acts as a co-agonist at NMDA receptors, playing a vital role in synaptic plasticity and cognitive function.[3] It has demonstrated nootropic and detoxifying effects, protecting nerve cells and reducing hypoxic damage.[3]

The combination of these two moieties could lead to novel compounds for managing neurological disorders. Glycine transporter 2 (GlyT2) inhibitors, for instance, are being investigated as a non-opioid therapeutic strategy for neuropathic pain.[8] Designing derivatives that interact with such targets is a promising avenue for future research.

Anticancer and Antimicrobial Activities

The substitution pattern of methoxy groups on a phenyl ring is a hallmark of many potent anticancer agents, particularly those that function as tubulin polymerization inhibitors (e.g., combretastatin A-4).[9][10] While the core (3,4-Dimethoxy-benzoylamino)-acetic acid structure has not been extensively evaluated for this activity, related analogs with a 3,4,5-trimethoxybenzoyl moiety have shown excellent potency.[9] This suggests that further exploration of the substitution pattern on the veratryl ring could yield effective antiproliferative agents.

Furthermore, various heterocyclic derivatives incorporating substituted benzoyl moieties have demonstrated significant antibacterial and antifungal activities.[11][12][13]

Structure-Activity Relationship (SAR) Insights

Synthesizing data from various studies on related compounds allows for the deduction of key SAR principles that can guide future drug design efforts.

Structural ModificationObservationImplication for ActivityReference
Methoxy Group Position The 3,4-dimethoxy and 3,4,5-trimethoxy patterns are consistently found in compounds with high biological potency, particularly as antitubulin agents.These substitutions are likely optimal for binding to specific biological targets like the colchicine-binding site on tubulin.[9]
Amino Acid Linker Replacing glycine with other amino acids can modulate activity. For instance, creating amide prodrugs of anti-inflammatory drugs with glycine can improve the therapeutic index and reduce gastric side effects.The choice of amino acid influences solubility, flexibility, and metabolic stability, allowing for fine-tuning of pharmacokinetic properties.[2]
Aromatic Ring Substituents Introduction of halogens (Cl, Br, I) or small alkyl groups on the benzoyl moiety can significantly increase binding affinity for targets like dopamine D2 and serotonin 5-HT3 receptors.Additional substituents provide opportunities for new interactions within a binding pocket and can alter the electronic nature of the ring.[14]
Amide vs. Other Linkers Replacing the amide bond with linkers like sulfide or sulfone in related structures has led to compounds with substantial antiproliferative activity.The amide bond is not always essential; exploring bioisosteres can lead to improved stability or novel binding modes.[10]

Conclusion and Future Directions

The (3,4-Dimethoxy-benzoylamino)-acetic acid scaffold is a versatile and promising platform for drug discovery. The convergence of the well-documented biological activities of the veratryl moiety and the favorable biocompatibility of the amino acid linker provides a strong foundation for developing novel therapeutics. Current evidence strongly supports their potential in dermatology (photoprotection, anti-inflammatory), neurology (neuroprotection, pain management), and oncology.

Future research should focus on:

  • Library Expansion: Synthesizing and screening libraries of derivatives with diverse amino acid linkers and aromatic substitution patterns to build more comprehensive SAR models.

  • Mechanism Deconvolution: Identifying the specific molecular targets (receptors, enzymes) responsible for the observed pharmacological effects.

  • Pharmacokinetic Optimization: Utilizing the amino acid linker to develop prodrug strategies that enhance oral bioavailability, target tissue delivery, and overall therapeutic efficacy.

  • In Vivo Validation: Advancing lead compounds into preclinical animal models to validate their efficacy and safety profiles for specific disease indications.

By leveraging the principles and protocols outlined in this guide, researchers can effectively explore the rich chemical space of these derivatives and unlock their full therapeutic potential.

References

  • Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. (n.d.).
  • Azlactone of α-Benzoylaminocinnamic Acid. (n.d.). Organic Syntheses Procedure.
  • AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. (n.d.). Organic Syntheses Procedure.
  • Quantitative structure–activity relationship of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis. (n.d.).
  • Antagonist effects of veratric acid against UVB-induced cell damages. (2013). PubMed.
  • Benzyl 3-deoxy-3-(3,4,5-trimethoxybenzylamino)-β-L-xylopyranoside. (2025).
  • Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. (n.d.).
  • (3,4-Dimethoxyphenyl)acetic acid. (n.d.). LookChem.
  • Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives of mefenamic acid. (n.d.). PubMed.
  • Method for synthesizing 3,4-dimethoxyphenyl acetonitrile. (n.d.).
  • Spectrum of pharmacological effects of glycine. (n.d.). (Author provided).
  • Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. (n.d.). MDPI.
  • Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. (2002). SciSpace.
  • Pharmacological Activities of Aminophenoxazinones. (2021). PubMed.
  • Beneficial Effects of the Amino Acid Glycine. (n.d.). PubMed.
  • 3,4-Dimethoxyphenylacetic acid. (n.d.). CymitQuimica.
  • Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. (n.d.). PubMed Central.
  • 3,4-Dimethoxyphenylacetic acid 98 93-40-3. (n.d.). Sigma-Aldrich.
  • Identification of Non-Competitive and Reversible Inhibitors of Glycine Transporter 2: A Promising Non-Opioid Therapeutic Strategy for Neurop
  • Synthesis and anti-inflammatory activity of some 3-(4,6-disubtituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives. (2025).

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Discovery and history of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (3,4-Dimethoxy-benzoylamino)-acetic acid: From Synthesis to Potential Applications

Abstract

(3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, is a derivative of the amino acid glycine. This guide provides a comprehensive overview of its chemical synthesis, rooted in the historical context of the Erlenmeyer-Plöchl azlactone synthesis. While direct research on this specific molecule is limited, this document extrapolates its potential biological significance based on the known pharmacological effects of its constituent moieties: the 3,4-dimethoxybenzoyl group and the glycine backbone. Detailed synthetic protocols, data tables, and pathway visualizations are provided to support researchers and drug development professionals in exploring this and related compounds.

Introduction and Historical Context

N-acylglycines are a class of molecules that have garnered interest for their diverse biological activities[1]. (3,4-Dimethoxy-benzoylamino)-acetic acid belongs to this family, characterized by a glycine molecule acylated with a 3,4-dimethoxybenzoyl group. While a specific "discovery" of this compound is not well-documented, its existence is a direct consequence of the development of fundamental organic reactions, most notably the Erlenmeyer-Plöchl azlactone synthesis, first described in the late 19th century[2]. This reaction provides a versatile method for the preparation of N-acyl-α,β-unsaturated amino acids, which are key precursors to N-acylglycines.

The synthesis of the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid, a direct precursor to the broader class of related compounds, has been well-established, with detailed procedures published in Organic Syntheses[2]. This foundational chemistry is the logical starting point for any discussion of the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid can be envisioned through a multi-step process starting from 3,4-dimethoxybenzaldehyde (veratraldehyde) and glycine. A common and efficient route involves the formation of an azlactone intermediate.

Synthesis of the Azlactone Intermediate

The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with N-benzoylglycine (hippuric acid) in the presence of acetic anhydride and sodium acetate to form the azlactone of α-benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid[2][3].

Experimental Protocol: Synthesis of the Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)acrylic acid [2]

  • In a 2-liter Erlenmeyer flask, combine 160 g (0.96 mole) of veratraldehyde, 192 g (1.07 moles) of powdered, dry hippuric acid, 80 g (0.98 mole) of powdered, freshly fused sodium acetate, and 300 g (278 cc, 2.9 moles) of high-grade acetic anhydride.

  • Heat the mixture on an electric hot plate with constant shaking. The mixture will initially become almost solid and then gradually liquefy, turning a deep yellow color. The temperature should be maintained around 110°C to avoid overheating, which can cause the product to turn red[2].

  • Once the mixture has completely liquefied, transfer the flask to a steam bath and heat for two hours. During this time, the product will begin to separate as deep yellow crystals.

  • After two hours, slowly add 400 cc of alcohol to the flask, cooling slightly to moderate the reaction.

  • Allow the reaction mixture to stand overnight to complete crystallization.

  • Filter the yellow crystalline product with suction and wash it with two 100-cc portions of ice-cold alcohol, followed by two 100-cc portions of boiling water.

  • After drying, the yield of the azlactone is typically 205–215 g (69–73% of the theoretical amount), with a melting point of 149–150°C.

Hydrolysis of the Azlactone to the Target Compound

While the literature provides detailed methods for converting the azlactone to homoveratric acid ((3,4-Dimethoxyphenyl)acetic acid)[4], a direct hydrolysis to (3,4-Dimethoxy-benzoylamino)-acetic acid can be inferred. Mild hydrolysis conditions would cleave the azlactone ring to yield the desired N-acyl amino acid.

Conceptual Protocol: Hydrolysis to (3,4-Dimethoxy-benzoylamino)-acetic acid

  • The purified azlactone is suspended in a suitable solvent system, such as aqueous acetone or ethanol.

  • A mild base, such as sodium bicarbonate or a dilute sodium hydroxide solution, is added dropwise at a controlled temperature (e.g., 0-25°C) to effect the hydrolysis of the lactone ring without cleaving the amide bond.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is acidified to precipitate the carboxylic acid.

  • The product is then isolated by filtration, washed with cold water, and purified by recrystallization.

Synthesis Pathway Diagram

Synthesis_Pathway Veratraldehyde 3,4-Dimethoxybenzaldehyde (Veratraldehyde) Reagents1 Acetic Anhydride, Sodium Acetate Veratraldehyde->Reagents1 Hippuric_Acid N-Benzoylglycine (Hippuric Acid) Hippuric_Acid->Reagents1 Azlactone Azlactone of α-Benzoylamino-β- (3,4-dimethoxyphenyl)acrylic acid Reagents1->Azlactone Erlenmeyer-Plöchl Reaction Reagents2 Mild Hydrolysis (e.g., aq. NaHCO3) Azlactone->Reagents2 Target_Compound (3,4-Dimethoxy-benzoylamino)-acetic acid Reagents2->Target_Compound Ring Opening

Caption: Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Physicochemical Properties

The physicochemical properties of (3,4-Dimethoxy-benzoylamino)-acetic acid are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅[5]
Molecular Weight 239.226 g/mol [5]
Synonyms 2-(3,4-DIMETHOXYBENZAMIDO)ACETIC ACID; N-(3,4-dimethoxybenzoyl)glycine[5][6]
CAS Number 59893-89-9[5]

Potential Biological and Pharmacological Relevance

While direct pharmacological studies on (3,4-Dimethoxy-benzoylamino)-acetic acid are not extensively reported, its biological activity can be inferred from its structural components.

The Glycine Moiety

Glycine itself is a non-essential amino acid with significant neuroprotective properties[7]. It acts as an agonist at the glycine site of NMDA receptors and can optimize metabolic processes in the brain, exhibiting sedative and antidepressant effects[8]. Glycine also plays a role in reducing inflammation and protecting cells from hypoxic damage[7][8]. Derivatives of glycine are often explored for their potential to modulate these activities[1][9].

The 3,4-Dimethoxybenzoyl Moiety

The 3,4-dimethoxyphenyl group is found in numerous biologically active compounds. The precursor, (3,4-Dimethoxyphenyl)acetic acid (homoveratric acid), is a dopamine metabolite and has been shown to inhibit brain mitochondrial respiration[10][11]. This moiety is a common building block in the synthesis of pharmaceuticals, including the antihypertensive drug Betaxolol[12]. The presence of methoxy groups on a phenyl ring is a common feature in many drug molecules and can influence their metabolic stability and receptor binding affinity.

Conceptual Diagram of Potential Biological Interactions

Biological_Relevance Target (3,4-Dimethoxy-benzoylamino)- acetic acid Glycine_Moiety Glycine Moiety Target->Glycine_Moiety Dimethoxybenzoyl_Moiety 3,4-Dimethoxybenzoyl Moiety Target->Dimethoxybenzoyl_Moiety Neuroprotection Neuroprotective Effects Glycine_Moiety->Neuroprotection Anti_inflammatory Anti-inflammatory Activity Glycine_Moiety->Anti_inflammatory Metabolic_Modulation Metabolic Modulation Dimethoxybenzoyl_Moiety->Metabolic_Modulation

Caption: Inferred biological relevance of the target compound.

Conclusion and Future Directions

(3,4-Dimethoxy-benzoylamino)-acetic acid is a readily synthesizable N-acylglycine derivative with a foundation in classic organic chemistry. While its specific biological functions remain to be thoroughly investigated, its constituent parts suggest a potential for activity within the central nervous system and in inflammatory pathways. This guide provides the necessary synthetic framework and conceptual basis for researchers to begin exploring the pharmacological potential of this and related compounds. Future research should focus on the direct synthesis and subsequent in vitro and in vivo screening of (3,4-Dimethoxy-benzoylamino)-acetic acid to validate its inferred biological activities.

References

  • Organic Syntheses Procedure: AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID.
  • Guidechem: What are the applications and transformations of (3,4-Dimethoxyphenyl)acetic acid?
  • Organic Syntheses Procedure: homover
  • Smolecule: Buy N-(4-Methoxybenzyl)glycine.
  • Spectrum of pharmacological effects of glycine.
  • Chemdiv: Compound N-(3,4,5-trimethoxybenzoyl)glycine.
  • Benchchem: In-Depth Technical Guide on the Biological Activity of N-(4-methoxybenzoyl)glycine.
  • Chemcd: (3,4-DIMETHOXY-BENZOYLAMINO)-ACETIC ACID Product Detail.
  • ECHEMI: (3,4-Dimethoxyphenyl)acetic acid.
  • PubChem: N-(3,4-dimethoxybenzyl)glycine.
  • LookChem: Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid.
  • PubMed: Glycine Exhibits Neuroprotective Effects in Ischemic Stroke in Rats through the Inhibition of M1 Microglial Polarization via the NF-κB p65/Hif-1α Signaling P
  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid.

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Methodological & Application

Application Note and Protocol for the Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid, a valuable intermediate in pharmaceutical and organic synthesis. The protocol is centered around the robust and widely applicable Schotten-Baumann reaction, detailing a step-by-step procedure for the N-acylation of glycine with 3,4-dimethoxybenzoyl chloride. Beyond a mere recitation of steps, this guide elucidates the critical chemical principles, safety protocols, and purification techniques necessary for achieving a high yield of the desired product. This application note is intended for researchers, scientists, and drug development professionals seeking a reliable and well-understood method for the preparation of N-acyl amino acids.

Introduction

N-acyl amino acids (NAAAs) are a significant class of endogenous signaling molecules characterized by an amide bond linking a fatty acid to an amino acid.[1][2] Their diverse biological activities have made them attractive targets in drug discovery and development. The target molecule of this protocol, (3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, incorporates the structural motifs of the simple amino acid glycine and a dimethoxy-substituted benzoyl group. This structure makes it a useful building block for more complex molecules.

The synthesis of amides from amines and acid chlorides is a cornerstone of organic chemistry.[3][4] The Schotten-Baumann reaction, first described in the late 19th century, provides a highly effective method for this transformation, particularly in an aqueous biphasic system.[4][5] This reaction utilizes a base, typically sodium hydroxide, to neutralize the hydrochloric acid byproduct generated during the acylation, thereby driving the reaction to completion.[3][6] The "Schotten-Baumann conditions" refer to this use of a biphasic aqueous basic environment.[3][6]

This protocol will leverage the Schotten-Baumann reaction for the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid. The reaction involves the nucleophilic attack of the amino group of glycine on the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride.[5][7]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Followed by acidification to yield the final product:

Mechanism of the Schotten-Baumann Reaction:

The reaction proceeds via a nucleophilic acyl substitution mechanism.[5][7]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of glycine attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride, forming a tetrahedral intermediate.[5][7]

  • Proton Transfer and Elimination: The base (hydroxide ion) removes a proton from the positively charged nitrogen atom. Subsequently, the tetrahedral intermediate collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond to yield the amide product.[3][8]

  • Neutralization: The sodium hydroxide in the aqueous phase neutralizes the hydrochloric acid formed during the reaction, preventing the protonation of the unreacted glycine and driving the equilibrium towards the product.[3][4][6]

Materials and Equipment

Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Key Properties
3,4-Dimethoxybenzoyl chloride3535-37-3200.62Corrosive solid, moisture-sensitive[9][10]
Glycine56-40-675.07White crystalline solid, amphoteric[11][12]
Sodium hydroxide (NaOH)1310-73-240.00Corrosive solid, hygroscopic
Hydrochloric acid (HCl), concentrated7647-01-036.46Corrosive liquid
Ethanol (for recrystallization)64-17-546.07Flammable liquid
Diethyl ether60-29-774.12Highly flammable liquid
Distilled or deionized water7732-18-518.02
Equipment
  • Magnetic stirrer with stir bar

  • Erlenmeyer flasks (100 mL, 250 mL)

  • Beakers

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • pH paper or pH meter

  • Ice bath

  • Heating mantle or hot plate

  • Rotary evaporator (optional)

  • Standard laboratory glassware

Experimental Protocol

Safety Precautions
  • 3,4-Dimethoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage. [9][10][13] It is also harmful if swallowed, in contact with skin, or if inhaled.[13] Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][15]

  • Sodium hydroxide and concentrated hydrochloric acid are highly corrosive. Handle with extreme care, wearing appropriate PPE.

  • Ethanol and diethyl ether are flammable. Keep away from open flames and ignition sources.

Step-by-Step Synthesis Procedure
  • Preparation of the Glycine Solution: In a 100 mL Erlenmeyer flask, dissolve 2.5 g (0.033 mol) of glycine in 25 mL of a 10% (w/v) aqueous sodium hydroxide solution. Cool the flask in an ice bath. This step deprotonates the carboxylic acid group of glycine and ensures the amino group is available for nucleophilic attack.

  • Addition of 3,4-Dimethoxybenzoyl Chloride: While vigorously stirring the cooled glycine solution, slowly add 4.3 g (0.021 mol) of 3,4-dimethoxybenzoyl chloride in small portions over a period of 15-20 minutes.[8] The slow, portion-wise addition is crucial to control the exothermic reaction and to minimize the hydrolysis of the acid chloride. Maintain the temperature of the reaction mixture below 10 °C.

  • Reaction Completion: After the complete addition of the acid chloride, continue stirring the mixture vigorously for an additional 30 minutes in the ice bath.[8] The completion of the reaction can often be indicated by the disappearance of the characteristic smell of the benzoyl chloride.[8]

  • Precipitation of the Product:

    • Remove the flask from the ice bath and allow it to warm to room temperature.

    • Carefully acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid while stirring. This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution.

    • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation of the product.

  • Isolation and Washing of the Crude Product:

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid product on the filter with several portions of cold water to remove any unreacted glycine, sodium chloride, and other water-soluble impurities.[8]

Purification by Recrystallization
  • Transfer the crude solid to a beaker.

  • Add a minimal amount of boiling ethanol to dissolve the solid.[8]

  • If the solution is colored, a small amount of activated charcoal can be added, and the hot solution can be filtered to remove the charcoal and other insoluble impurities.

  • Allow the hot, clear solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Characterization and Expected Results

PropertyExpected Value
Appearance White crystalline solid
Yield Typically 70-85%
Melting Point Literature values should be consulted for comparison.
Spectroscopic Data
¹H NMRCharacteristic peaks for the aromatic protons, methoxy groups, methylene group, and the amide and carboxylic acid protons are expected.
¹³C NMRResonances corresponding to the carbonyl carbons, aromatic carbons, methoxy carbons, and the methylene carbon should be observed.
IR SpectroscopyCharacteristic absorptions for the N-H stretch, C=O stretches (amide and carboxylic acid), and aromatic C-H and C=C stretches are anticipated.

Troubleshooting

IssuePossible CauseSolution
Low Yield - Incomplete reaction.- Ensure vigorous stirring and slow addition of the acid chloride.
- Hydrolysis of the acid chloride.- Maintain a low reaction temperature.
- Incomplete precipitation.- Ensure the pH is sufficiently acidic and the solution is thoroughly cooled.
Oily Product - Impurities present.- Perform recrystallization carefully, potentially using a different solvent system.
- Incomplete drying.- Ensure the product is thoroughly dried under vacuum.
Product does not precipitate upon acidification - Insufficient acidification.- Check the pH and add more acid if necessary.
- Product is too soluble in the reaction mixture.- Try to reduce the volume of the solution by evaporation before cooling.

Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Dissolve Glycine in NaOH Solution B Cool to < 10 °C A->B C Slowly Add 3,4-Dimethoxybenzoyl Chloride B->C D Stir Vigorously for 30 min C->D E Acidify with HCl to pH 2-3 D->E F Cool to Precipitate E->F G Vacuum Filter and Wash with Cold Water F->G H Recrystallize from Ethanol G->H I Filter and Dry the Product H->I J J I->J Characterization (NMR, IR, MP)

Caption: Workflow for the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid.

References

  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.
  • Benchchem. (n.d.). 3,4-Dimethoxybenzyl Chloride: A Technical Safety and Handling Guide.
  • BOC Sciences. (n.d.). Glycine: Definition, Structure, Benefits, Sources and Uses.
  • Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Glycine: Chemical Properties and Industrial Synthesis Pathways.
  • Wikipedia. (n.d.). Glycine.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride.
  • TCI Chemicals. (2025, July 7). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl Chloride.
  • Sigma-Aldrich. (n.d.). 3,4-Dimethoxybenzoyl chloride 98%.
  • Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 3,5-Dimethoxybenzoyl chloride.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • PubMed. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin.
  • PubMed. (2024, February 16). Enzymatic Strategies for the Biosynthesis of N-Acyl Amino Acid Amides.
  • PubMed Central. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.

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Application Note: A Detailed Protocol for the Synthesis of N-(3,4-dimethoxybenzoyl)glycine via Schotten-Baumann Acylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the experimental procedure for the N-acylation of glycine with 3,4-dimethoxybenzoyl chloride to synthesize N-(3,4-dimethoxybenzoyl)glycine. The protocol is based on the robust and widely applicable Schotten-Baumann reaction, which is ideal for the acylation of amino acids in an aqueous medium.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, providing in-depth procedural steps, mechanistic insights, safety protocols, and characterization guidelines. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of N-Acylglycines

N-acyl amino acids (NAAs) are a class of lipid signaling molecules involved in a wide array of biological processes.[4][5] These molecules, where a fatty acid is linked to an amino acid via an amide bond, are structurally related to endocannabinoids and play roles in anti-inflammatory activity, analgesia, and cellular signaling.[6][7] The synthesis of specific NAAs, such as N-(3,4-dimethoxybenzoyl)glycine, is of significant interest for creating molecular probes, developing new therapeutic agents, and studying biological pathways.

The Schotten-Baumann reaction, first described in the 1880s, is a classic and highly effective method for synthesizing amides from amines and acid chlorides.[1][2] Its key feature is the use of a two-phase solvent system, typically an organic solvent and an aqueous base.[2][8] The aqueous base, such as sodium hydroxide, serves two critical functions: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium toward the product, and it maintains the deprotonated, nucleophilic state of the amine.[9][10] This makes the method particularly suitable for the N-acylation of water-soluble amino acids like glycine.

Reaction Principles and Mechanism

The synthesis of N-(3,4-dimethoxybenzoyl)glycine proceeds via a nucleophilic acyl substitution mechanism.[8][11]

  • Activation of Glycine : In the aqueous alkaline solution, the amino group of glycine is deprotonated by sodium hydroxide, increasing its nucleophilicity.

  • Nucleophilic Attack : The highly nucleophilic amino group of the glycinate anion attacks the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride. This forms a tetrahedral intermediate.[11]

  • Elimination of Chloride : The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a stable chloride leaving group.

  • Neutralization : The hydrochloric acid (HCl) generated is instantly neutralized by the sodium hydroxide in the aqueous phase, preventing the protonation of unreacted glycine and driving the reaction to completion.[9]

The primary competing side reaction is the hydrolysis of the 3,4-dimethoxybenzoyl chloride by water, which forms the non-reactive 3,4-dimethoxybenzoic acid.[1][12] This side reaction is minimized by maintaining a low temperature and adding the acid chloride slowly to the reaction mixture.

ReactionMechanism cluster_step1 Step 1: Glycine Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Chloride Elimination cluster_step4 Step 4: Deprotonation & Neutralization Glycine Glycine (H₂N-CH₂-COOH) Glycinate Glycinate Anion (H₂N-CH₂-COO⁻) (Increased Nucleophilicity) Glycine->Glycinate - H₂O NaOH1 NaOH (aq) AcidChloride 3,4-Dimethoxybenzoyl Chloride Tetrahedral Tetrahedral Intermediate Glycinate->Tetrahedral AcidChloride->Tetrahedral Product_protonated Protonated Amide Tetrahedral->Product_protonated - Cl⁻ FinalProduct N-(3,4-dimethoxybenzoyl)glycine Product_protonated->FinalProduct - H⁺ Chloride Cl⁻ HCl HCl (byproduct) NaCl NaCl + H₂O HCl->NaCl + NaOH NaOH2 NaOH

Caption: Reaction mechanism for Schotten-Baumann N-acylation of glycine.

Safety and Hazard Management

Extreme caution must be exercised when handling 3,4-dimethoxybenzoyl chloride.

  • Hazard Profile : 3,4-dimethoxybenzoyl chloride is corrosive and causes severe skin burns and eye damage.[13] It is harmful if swallowed or inhaled and is highly sensitive to moisture, reacting to release hydrogen chloride gas.[13][14]

  • Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles. All handling of the solid and its solutions must be performed inside a certified chemical fume hood.[13][14][15]

  • Handling : Use this chemical in a well-ventilated area, preferably a fume hood, and under an inert atmosphere (e.g., nitrogen or argon) if possible to prevent moisture contact.[13] Do not breathe dust. Avoid all contact with skin, eyes, and clothing.[14]

  • First Aid Measures :

    • Skin Contact : Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]

    • Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13]

    • Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

    • Ingestion : Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[13]

Materials and Experimental Protocol

Reagents and Equipment
ReagentFormulaMW ( g/mol )CAS No.AmountMolar Equiv.
GlycineC₂H₅NO₂75.0756-40-63.75 g1.0
3,4-Dimethoxybenzoyl chlorideC₉H₉ClO₃200.623535-30-610.03 g1.0
Sodium Hydroxide (NaOH)NaOH40.001310-73-24.00 g2.0
Hydrochloric Acid (HCl)HCl36.467647-01-0As needed-
Deionized WaterH₂O18.027732-18-5~250 mL-
Ethanol (95%)C₂H₆O46.0764-17-5As needed-

Equipment: 250 mL Erlenmeyer flask, magnetic stirrer and stir bar, ice bath, 100 mL dropping funnel, Buchner funnel and filter flask, pH paper or pH meter, standard laboratory glassware.

Step-by-Step Synthesis Protocol

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A 1. Prepare Glycine Solution Dissolve 3.75g Glycine & 4.0g NaOH in 50 mL H₂O B 2. Cool Solution Place flask in ice bath (0-5 °C) A->B C 3. Acylation Slowly add 10.03g of acid chloride over 30 min B->C D 4. Stir Continue stirring for 1 hour at room temp C->D E 5. Acidify Add conc. HCl to pH 2-3 to precipitate product D->E F 6. Isolate Collect solid by vacuum filtration E->F G 7. Wash Wash with cold H₂O F->G H 8. Purify Recrystallize from Ethanol/Water G->H I 9. Dry & Characterize (MP, IR, NMR, MS) H->I

Caption: Experimental workflow for the synthesis of N-(3,4-dimethoxybenzoyl)glycine.
  • Preparation of Glycine Solution : In a 250 mL Erlenmeyer flask, dissolve 3.75 g (0.05 mol) of glycine and 4.0 g (0.1 mol) of sodium hydroxide in 50 mL of deionized water. Stir until all solids have dissolved.

  • Cooling : Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous magnetic stirring. Maintaining a low temperature is crucial to minimize the hydrolysis of the acid chloride.[3][12]

  • Acylation Reaction : Slowly add 10.03 g (0.05 mol) of 3,4-dimethoxybenzoyl chloride to the cold, stirring glycine solution in small portions over approximately 30 minutes. Use a powder funnel or weigh the acid chloride into a separate vessel and add it portion-wise. Ensure the temperature of the reaction mixture does not rise above 10 °C during the addition.

  • Reaction Completion : After the addition is complete, remove the ice bath and continue to stir the mixture vigorously at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Product Precipitation : Transfer the reaction mixture to a fume hood. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH using pH paper or a calibrated pH meter. Continue adding acid until the pH of the solution is approximately 2-3. A voluminous white precipitate of N-(3,4-dimethoxybenzoyl)glycine will form.[3][12]

  • Isolation : Cool the mixture in an ice bath for 20-30 minutes to maximize precipitation. Collect the white solid product by vacuum filtration using a Buchner funnel.[3]

  • Washing : Wash the collected solid on the filter with two 50 mL portions of cold deionized water to remove inorganic salts (like NaCl) and any unreacted starting materials.

  • Purification : The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot 95% ethanol to dissolve it. If the solid does not dissolve completely, add hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying : Dry the purified white crystalline product in a desiccator or a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. Calculate the final yield.

Characterization

The identity and purity of the synthesized N-(3,4-dimethoxybenzoyl)glycine should be confirmed using standard analytical techniques:

  • Melting Point (MP) : Determine the melting point of the dried product and compare it to the literature value. A sharp melting point is indicative of high purity.

  • Infrared (IR) Spectroscopy : The IR spectrum should show characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the carboxylic acid O-H bond (broad, ~3000 cm⁻¹), the amide C=O bond (~1650 cm⁻¹), and the carboxylic acid C=O bond (~1720 cm⁻¹).[16]

  • ¹H NMR Spectroscopy : The proton NMR spectrum will confirm the structure by showing characteristic signals for the aromatic protons, the methoxy groups, and the methylene protons of the glycine backbone.

  • Mass Spectrometry (MS) : Mass spectrometry can be used to confirm the molecular weight of the final product.[17]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Product Yield 1. Hydrolysis of the acid chloride.[12]2. Incomplete reaction.3. Product loss during work-up.1. Ensure slow addition of acid chloride and maintain low temperature (0-5 °C) during addition.2. Increase stirring time at room temperature.3. Ensure complete precipitation by acidifying to pH 2-3 and cooling thoroughly before filtration.
Oily Product Instead of Solid 1. Impurities are present.2. Incomplete acidification.1. Ensure thorough washing of the crude product. Purify carefully by recrystallization.2. Check the final pH of the solution; ensure it is strongly acidic (pH 2-3) to fully protonate the carboxylate.
Product is Difficult to Filter 1. Very fine, small crystals formed.1. After precipitation, allow the mixture to "digest" by stirring it in an ice bath for a longer period (e.g., 1 hour) to encourage larger crystal growth.

References

  • Schotten–Baumann reaction. (n.d.). In Grokipedia.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3,4-Dimethoxybenzoyl chloride.
  • J&K Scientific LLC. (2021). Schotten-Baumann Reaction.
  • PubMed. (n.d.). Novel endogenous N-acyl glycines identification and characterization.
  • Wikipedia. (n.d.). Schotten–Baumann reaction.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET.
  • Benchchem. (n.d.). 3,4-Dimethoxybenzyl Chloride: A Technical Safety and Handling Guide.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • MDPI. (n.d.). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes.
  • PubMed Central (PMC). (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?.
  • TCI Chemicals. (2025). SAFETY DATA SHEET.
  • Avanti Research. (n.d.). N-Acylglycine (NAGly).
  • MDPI. (2023). Syntheses and Solid-State Characterizations of N-Alkylated Glycine Derivatives.
  • NIH. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids.
  • Creative Proteomics Blog. (2023). N-Acetylation Analysis: A Key Post-Translational Modification.
  • Benchchem. (n.d.). Synthesis of N-(4-methoxybenzoyl)glycine from Glycine: An Application Note and Protocol.
  • Benchchem. (n.d.). refining the experimental conditions for N-(4-methoxybenzoyl)glycine reactions.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-(4-methoxybenzoyl)glycine.

Sources

Application Note & Protocols: Profiling the Bioactivity of (3,4-Dimethoxy-benzoylamino)-acetic acid using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Veratric Acid Derivative

(3,4-Dimethoxy-benzoylamino)-acetic acid is a synthetic compound derived from veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits.[1][2] Veratric acid itself has been documented to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][3][4] Furthermore, derivatives of veratric acid have shown promise in preclinical studies for their potential as anticancer and antihypertensive agents.[1][5] The structural modification of veratric acid to (3,4-Dimethoxy-benzoylamino)-acetic acid, by introducing a glycine moiety, may alter its pharmacokinetic properties and cellular uptake, potentially enhancing its therapeutic efficacy or conferring novel biological activities.

Cell-based assays are indispensable tools in modern drug discovery, providing a biologically relevant context to evaluate the effects of novel compounds on cellular processes.[6][7][8] Unlike biochemical assays, which assess interactions with purified molecules in isolation, cell-based assays allow for the study of a compound's impact on complex signaling networks, cell viability, and other physiological responses within a living cell.[6][9]

This application note provides a comprehensive guide for researchers to conduct initial characterization of (3,4-Dimethoxy-benzoylamino)-acetic acid using a panel of robust and well-established cell-based assays. The protocols detailed herein are designed to assess the compound's effects on cancer cell proliferation, its potential to induce apoptosis, and its anti-inflammatory properties.

Experimental Design & Workflow

A tiered approach is recommended for the initial screening of (3,4-Dimethoxy-benzoylamino)-acetic acid. This workflow allows for an efficient use of resources, starting with broad assessments of cytotoxicity and moving towards more specific mechanistic studies.

experimental_workflow viability Cell Viability/Cytotoxicity Assay (MTT or CellTiter-Glo®) apoptosis Apoptosis Assay (Annexin V/PI Staining) viability->apoptosis If cytotoxic cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) viability->cell_cycle If anti-proliferative western_blot Western Blot Analysis (e.g., Caspase-3, PARP, NF-κB) apoptosis->western_blot cell_cycle->western_blot elisa ELISA (e.g., TNF-α, IL-6)

Figure 1: A tiered experimental workflow for the cell-based analysis of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Protocol 1: Assessment of Cytotoxicity and Cell Viability using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of (3,4-Dimethoxy-benzoylamino)-acetic acid in DMSO. Further dilute the stock solution in complete growth medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Parameter Recommendation
Cell Line MCF-7 (Breast Cancer), A549 (Lung Cancer)
Seeding Density 5,000 - 10,000 cells/well
Compound Conc. 0.1 - 100 µM
Incubation Time 24, 48, 72 hours
Control DMSO (vehicle), Untreated

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide Staining

Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Materials:

  • Human cancer cell line (e.g., Jurkat T-cells, highly sensitive to apoptotic stimuli)

  • (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Complete growth medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with (3,4-Dimethoxy-benzoylamino)-acetic acid at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and untreated controls.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the cells by flow cytometry.

Data Analysis:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 3: Anti-Inflammatory Activity Assessment in LPS-Stimulated Macrophages

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This assay measures the ability of (3,4-Dimethoxy-benzoylamino)-acetic acid to inhibit the production of these cytokines in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Lipopolysaccharide (LPS)

  • Complete growth medium

  • ELISA kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of (3,4-Dimethoxy-benzoylamino)-acetic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.

Data Analysis: Compare the cytokine concentrations in the supernatants of cells treated with the compound and LPS to those treated with LPS alone. A significant reduction in cytokine levels indicates anti-inflammatory activity.

Hypothetical Signaling Pathway

Based on the known anti-inflammatory and potential anti-cancer activities of related compounds, (3,4-Dimethoxy-benzoylamino)-acetic acid may exert its effects through the modulation of key signaling pathways such as the NF-κB pathway, which plays a critical role in inflammation and cell survival.

signaling_pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb_p65 NF-κB (p65/p50) nfkb_nuc NF-κB (p65/p50) nfkb_p65->nfkb_nuc Translocates compound (3,4-Dimethoxy-benzoylamino)- acetic acid compound->ikk Inhibits? compound->nfkb_p65 Inhibits Translocation? dna DNA nfkb_nuc->dna Binds cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) dna->cytokines Transcription

Figure 2: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of (3,4-Dimethoxy-benzoylamino)-acetic acid via inhibition of the NF-κB pathway.

Conclusion and Future Directions

The assays described in this application note provide a foundational framework for characterizing the biological activities of (3,4-Dimethoxy-benzoylamino)-acetic acid. Positive results from these initial screens, such as significant cytotoxicity towards cancer cells, induction of apoptosis, or potent anti-inflammatory effects, would warrant further investigation. Subsequent studies could include more detailed mechanistic analyses, such as Western blotting to probe the expression of key proteins in relevant signaling pathways (e.g., caspases, PARP, IκBα), cell cycle analysis, and in vivo studies to validate the in vitro findings. These comprehensive cell-based approaches are crucial for elucidating the therapeutic potential of novel chemical entities like (3,4-Dimethoxy-benzoylamino)-acetic acid.

References

  • Vipergen. Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Available from: [Link]

  • Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development. Available from: [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. Available from: [Link]

  • Enzo Life Sciences. Current Trends in Cell-based Assays and Drug Discovery. (2016). Available from: [Link]

  • Stasiewicz, M., et al. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules, 23(8), 2033. Available from: [Link]

  • Michelini, E., et al. (2010). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical and Biomedical Analysis, 53(2), 189-200. Available from: [Link]

  • ResearchGate. Hansch analysis of veratric acid derivatives as antimicrobial agents. (2016). Available from: [Link]

  • Patel, R., et al. (2015). Evaluation of veratric acid derivatives as preservative in aluminium hydroxide gel - USP. Journal of Applied Pharmaceutical Science, 5(9), 062-067. Available from: [Link]

Sources

Application Notes and Protocols: Antimicrobial Susceptibility Testing of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of antimicrobial resistance necessitates the discovery and evaluation of novel chemical entities. This document provides a comprehensive set of protocols for conducting in vitro antimicrobial susceptibility testing (AST) of the novel compound (3,4-Dimethoxy-benzoylamino)-acetic acid. While the antimicrobial profile of this specific molecule is currently under investigation, its structural motifs—a benzoylamino core and an acetic acid group—suggest a rationale for exploring its potential bioactivity.[1][2] These application notes are designed for researchers, scientists, and drug development professionals, offering robust, step-by-step methodologies based on internationally recognized standards. The primary objective is to determine the Minimum Inhibitory Concentration (MIC), a critical parameter in the early-stage assessment of a potential antimicrobial agent.[3][4]

Core Principles of Antimicrobial Susceptibility Testing

The cornerstone of evaluating a new antimicrobial agent is to quantify its potency. This is primarily achieved by determining the Minimum Inhibitory Concentration (MIC).

  • Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[5] It is the most crucial quantitative metric used to assess the efficacy of a new compound and to compare its activity against different pathogens.[3][4]

To ensure data integrity and reproducibility, all testing must be performed under highly standardized conditions. The protocols herein are aligned with the principles set forth by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[6] A critical component of this standardization is the consistent use of Quality Control (QC) strains.

  • Quality Control (QC) Strains: These are well-characterized microorganisms with known susceptibility profiles to various antimicrobial agents.[7] They are used in every experiment to validate the test procedure, ensure the potency of reagents and media, and confirm that the testing conditions are appropriate.[8] Results for clinical or test isolates are considered valid only when the results for the QC strains fall within their pre-defined acceptable ranges.[9]

This guide will detail three fundamental AST methods:

  • Broth Microdilution: A quantitative, high-throughput method performed in 96-well microtiter plates to determine the MIC. It is considered a reference method for AST.[5][10]

  • Agar Dilution: A highly accurate and reproducible quantitative method for MIC determination, often considered a "gold standard" for evaluating new antibiotics against a large panel of bacteria.[11][12]

  • Disk Diffusion (Kirby-Bauer Method): A qualitative or semi-quantitative screening assay used to rapidly assess the antimicrobial activity of a compound.[13][14]

Compound and Reagent Preparation

Preparation of Compound Stock Solution

The accuracy of the MIC value is critically dependent on the accuracy of the initial compound stock solution.

  • Rationale: A high-concentration, sterile stock solution is required to create the serial dilutions for testing. The choice of solvent is critical; it must fully dissolve the compound and have no intrinsic antimicrobial activity at the highest concentration used in the assay. Dimethyl sulfoxide (DMSO) is a common choice for its broad solvency, but it must be validated.

Protocol:

  • Determine Solubility: Before preparing a bulk stock solution, determine the solubility of (3,4-Dimethoxy-benzoylamino)-acetic acid in various sterile solvents (e.g., 100% DMSO, ethanol, sterile deionized water).

  • Weighing: Accurately weigh a precise amount of the compound (e.g., 10 mg) using an analytical balance.

  • Dissolution: Dissolve the compound in the chosen solvent to create a high-concentration stock (e.g., 10,240 µg/mL). For instance, dissolve 10.24 mg in 1 mL of 100% DMSO.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Selection of Quality Control (QC) Strains

QC strains serve as the internal validation for each experimental run. The following strains are recommended by CLSI and cover a range of common bacterial phenotypes.[7][15]

StrainATCC® No.Gram StainKey Characteristics
Escherichia coli25922™NegativeStandard for Enterobacteriaceae susceptibility testing.
Staphylococcus aureus29213™PositiveStandard for Gram-positive susceptibility testing (for MIC).
Staphylococcus aureus25923™PositiveStandard for Gram-positive susceptibility testing (for disk diffusion).
Pseudomonas aeruginosa27853™NegativeRepresents non-fastidious, non-fermenting Gram-negative bacilli.
Enterococcus faecalis29212™PositiveStandard for Enterococcus susceptibility testing.
Preparation of Standardized Bacterial Inoculum

A standardized inoculum density is paramount for reproducible MIC results. The target is a suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5][16]

Protocol:

  • Subculture: From a stock culture, streak the test organism onto a non-selective agar plate (e.g., Tryptic Soy Agar) and incubate for 18-24 hours at 35-37°C to obtain fresh, isolated colonies.

  • Colony Selection: Using a sterile loop or swab, select 3-5 well-isolated colonies of the same morphology.

  • Suspension: Suspend the colonies in a tube containing 3-5 mL of sterile saline or Mueller-Hinton Broth (MHB). Vortex thoroughly to create a smooth, homogenous suspension.

  • Turbidity Adjustment: Compare the turbidity of the bacterial suspension to a 0.5 McFarland standard against a white background with contrasting black lines. Adjust the turbidity as needed:

    • If too dense, add more sterile saline/broth.

    • If too light, add more bacterial colony growth.

  • Final Dilution (for Broth Microdilution): The standardized suspension (1.5 x 10⁸ CFU/mL) must be further diluted to achieve the final target inoculum of 5 x 10⁵ CFU/mL in the test wells.[16] This is typically a 1:150 dilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB), but should be confirmed for the specific well volume and inoculum volume of your assay. This diluted suspension must be used within 15 minutes of preparation.[17]

Protocol: Broth Microdilution for MIC Determination

This method determines the MIC by challenging a standardized bacterial inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[4][5]

Materials:

  • Sterile 96-well, U-bottom microtiter plates

  • Prepared compound stock solution

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland)

  • Multichannel pipette

Protocol:

  • Plate Preparation: Add 50 µL of CAMHB to all wells of a 96-well plate.

  • Compound Dilution:

    • Add an additional 50 µL of the prepared compound stock solution (appropriately diluted from the main stock to achieve the starting concentration) to the first column of wells (e.g., Column 1). This results in a total volume of 100 µL.

    • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from Column 1 to Column 2. Mix well by pipetting up and down.

    • Continue this serial dilution across the plate to Column 10. Discard the final 50 µL from Column 10. This creates a concentration gradient of the test compound.

  • Controls:

    • Column 11 (Growth Control): Add 50 µL of CAMHB (no compound). This well will receive the inoculum and should show bacterial growth.

    • Column 12 (Sterility Control): This well contains only 100 µL of CAMHB (no compound, no inoculum). It should remain clear.

    • Solvent Control (Optional but Recommended): If a solvent like DMSO is used, prepare a separate row or well containing the highest concentration of the solvent used in the assay to ensure it does not inhibit bacterial growth.

  • Inoculation: Prepare the final diluted inoculum as described in section 2.3. Add 50 µL of this final bacterial suspension to all wells from Column 1 to Column 11. Do not add inoculum to the sterility control wells (Column 12). The final volume in the test wells will be 100 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate with a lid or an adhesive seal and incubate at 35 ± 2°C for 16-20 hours in ambient air.[3]

  • Reading the MIC: After incubation, examine the plate visually from the bottom using a reading mirror or by holding it up to a light source. The MIC is the lowest concentration of (3,4-Dimethoxy-benzoylamino)-acetic acid at which there is no visible growth (i.e., the first clear well).[16][18] Growth is indicated by turbidity or a pellet of cells at the bottom of the well.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Analysis stock Compound Stock Solution dilution Create 2-fold serial dilutions (Cols 1-10) stock->dilution inoculum Standardized Inoculum (0.5 McFarland) inoculate Inoculate wells with diluted bacteria inoculum->inoculate plate_prep Add CAMHB to all wells plate_prep->dilution controls Setup Controls (Growth & Sterility) dilution->controls controls->inoculate incubate Incubate 16-20h at 35°C inoculate->incubate read_mic Visually determine MIC value incubate->read_mic

Figure 1: Workflow for the Broth Microdilution MIC Assay.

Protocol: Agar Dilution for MIC Determination

This method is highly reproducible and is the reference method for certain fastidious organisms. It involves incorporating the test compound directly into the agar medium.[11][12]

Materials:

  • Molten Mueller-Hinton Agar (MHA), maintained at 45-50°C in a water bath

  • Sterile petri dishes (100 mm)

  • Prepared compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland)

  • Inoculum replicator (optional, but recommended for high throughput)

Protocol:

  • Compound-Agar Preparation:

    • Label a series of sterile petri dishes for each concentration to be tested, plus a growth control plate (no compound).

    • For each concentration, add a calculated volume of the compound stock solution to a pre-determined volume of molten MHA to achieve the final desired concentration. For example, to make a 64 µg/mL plate, add 2 mL of a 640 µg/mL compound solution to 18 mL of molten agar for a final volume of 20 mL.[19]

    • Mix the agar and compound thoroughly by gentle inversion and immediately pour into the corresponding labeled petri dish.

    • Allow the plates to solidify completely on a level surface.

  • Inoculum Preparation: Prepare the 0.5 McFarland standardized suspension for each test organism as described in section 2.3.

  • Inoculation:

    • Spot-inoculate the solidified agar plates with the bacterial suspensions. A standard inoculum replicator can deliver approximately 1-2 µL, resulting in a final spot of 10⁴ CFU.[11]

    • Multiple strains (up to 36) can be tested on a single plate.[12] Be sure to create a template to track the location of each strain.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism on the agar surface.[11] Any visible growth, including a single colony or a faint haze, indicates resistance at that concentration.

Protocol: Disk Diffusion for Activity Screening

The Kirby-Bauer disk diffusion test provides a rapid visual assessment of antimicrobial activity.[13][14] It is ideal for initial screening before proceeding to more laborious MIC determination.

Materials:

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • Prepared compound stock solution

  • Standardized bacterial inoculum (0.5 McFarland)

  • Sterile cotton swabs

  • Forceps

Protocol:

  • Disk Preparation: Aseptically apply a precise, known volume of the compound stock solution onto a blank paper disk to achieve a specific drug load (e.g., apply 10 µL of a 3 mg/mL solution to get a 30 µg disk). Allow the solvent to fully evaporate in a sterile environment. Prepare disks with different compound loads to assess concentration-dependent effects.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the standardized 0.5 McFarland bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions (rotating the plate 60° each time) to ensure confluent, uniform growth (a "bacterial lawn").[13]

    • Allow the plate surface to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the prepared compound disks onto the inoculated agar surface.

    • Gently press each disk to ensure complete contact with the agar.

    • Space the disks sufficiently far apart (e.g., at least 24 mm from center to center) to prevent overlapping zones of inhibition.[20] Place a positive control disk (e.g., ampicillin) and a negative control disk (solvent only) on the same plate.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[21]

  • Interpretation:

    • Measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm) using a ruler or caliper.[13]

    • The presence of a zone of inhibition indicates that the compound has antimicrobial activity against the test organism. The size of the zone generally correlates with the degree of susceptibility.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis inoculum Prepare 0.5 McFarland Inoculum streak Inoculate MHA Plate for Confluent Growth inoculum->streak disks Prepare Compound-impregnated and Control Disks apply_disks Apply Disks to Agar Surface disks->apply_disks streak->apply_disks incubate Incubate 16-18h at 35°C apply_disks->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone

Figure 2: Workflow for the Disk Diffusion Screening Assay.

Data Presentation and Interpretation

For a novel compound, there are no established clinical breakpoints to classify organisms as Susceptible (S), Intermediate (I), or Resistant (R).[22][23] Therefore, the primary output is the raw MIC value. Data should be recorded systematically.

Table 1: Example Template for Summarizing MIC Data for (3,4-Dimethoxy-benzoylamino)-acetic acid

Test OrganismGram StainMIC (µg/mL) of Test CompoundPositive Control (e.g., Ampicillin) MIC (µg/mL)Interpretation
E. coli ATCC 25922 (QC)Negative1284QC within range (2-8 µg/mL)
S. aureus ATCC 29213 (QC)Positive640.5QC within range (0.25-1 µg/mL)
P. aeruginosa ATCC 27853 (QC)Negative>25632QC within range (16-64 µg/mL)
Clinical Isolate 1 (K. pneumoniae)Negative32>64Moderate activity observed
Clinical Isolate 2 (S. epidermidis)Positive80.25Potent activity observed

Note: QC ranges are illustrative and must be based on the specific laboratory's established ranges or CLSI/EUCAST documentation.

References

  • Wikipedia. Agar dilution . [Link]

  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST) . [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . Nature protocols, 3(2), 163–175. [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses . [Link]

  • Taylor & Francis eBooks. Agar Dilution Susceptibility Testing . [Link]

  • PharmD, A. B. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing . Pharmacy Times. [Link]

  • Clinician's Brief. Interpretation of Culture & Susceptibility Reports . [Link]

  • Lumen Learning. Testing the Effectiveness of Antimicrobials | Microbiology . [Link]

  • Springer Nature Experiments. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances . [Link]

  • National Center for Biotechnology Information. (2023). Antimicrobial Susceptibility Testing . StatPearls. [Link]

  • British Society for Antimicrobial Chemotherapy. Quality Control of Antimicrobial Susceptibility Testing . [Link]

  • The Antimicrobial Resistance Channel. (2023). Agar Dilution (MIC) Susceptibility Test Method . YouTube. [Link]

  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing . [Link]

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  • Lee, J., et al. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus . Annals of Laboratory Medicine, 41(2), 186–193. [Link]

  • FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion . [Link]

  • Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole . Journal of Clinical Microbiology, 45(7), 2180–2182. [Link]

  • Serwecińska, L. (2020). The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies . Molecules, 25(15), 3568. [Link]

  • ResearchGate. Modification of antimicrobial susceptibility testing methods . [Link]

  • MI - Microbiology. Broth Microdilution . [Link]

  • Microbiologics Blog. (2016). How to Choose QC Strains for Microbial ID Systems . [Link]

  • Clinical and Laboratory Standards Institute. ISO16256 . [Link]

  • Longdom Publishing. Latest Developed Methods for Antimicrobial Susceptibility Testing . [Link]

  • Clinical and Laboratory Standards Institute. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically . [Link]

  • Skhiri, F., et al. (2018). Methods for in vitro evaluating antimicrobial activity: A review . Journal of Pharmaceutical Analysis, 8(2), 71-79. [Link]

  • Madrid, I. M., et al. (2009). CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole . Brazilian Journal of Microbiology, 40(3), 565–569. [Link]

  • Perekhoda, L., et al. (2018). The reactivity of ethyl esters of 2-(benzoylamino) (1-R-2-oxoindoline-3-ylidene) acetic acids . Žurnal organìčnoï ta farmacevtičnoï hìmìï, 16(2(62)), 44-50. [Link]

  • Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test . [Link]

  • Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods . [Link]

  • Perekhoda, L., et al. (2019). The acid-base properties of 2-(benzoylamino)(1-R-2-oxoindolin-3-ylidene)acetic acids . Odes'kij medičnij žurnal, (1), 43-48. [Link]

  • Bjarnsholt, T., et al. (2015). Antibiofilm Properties of Acetic Acid . Advances in Wound Care, 4(7), 363-372. [Link]

  • Ryssel, H., et al. (2009). The antimicrobial effect of acetic acid--an alternative to common local antiseptics? . Burns, 35(5), 695–700. [Link]

  • ResearchGate. The antimicrobial effect of acetic acid-An alternative to common local antiseptics? . [Link]

  • PubChem. 2-(Benzoylamino)acetic acid . [Link]

  • NIST. Acetic acid, [(benzoylamino)oxy]- . [Link]

  • Organic Syntheses. homoveratric acid . [Link]

  • BrainKart. (2017). Acetic Acid Derivatives . [Link]

  • Halstead, F. D., et al. (2015). The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients . PloS one, 10(9), e0136190. [Link]

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  • LookChem. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid . [Link]

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Application Note: A Framework for Screening (3,4-Dimethoxy-benzoylamino)-acetic acid in Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of novel therapeutic agents is the cornerstone of modern drug discovery.[1] This process often begins with the identification of promising chemical scaffolds that can be rationally modified to enhance biological activity and drug-like properties. (3,4-Dimethoxy-benzoylamino)-acetic acid is a synthetic organic compound that presents a compelling starting point for screening campaigns. It is a conjugate of veratric acid (3,4-dimethoxybenzoic acid) and the amino acid glycine.

Veratric acid, a natural product found in various plants and medicinal mushrooms, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and blood pressure-lowering effects.[2][3] Specifically, it has been shown to inhibit nitric oxide (NO) production and the expression of inducible nitric oxide synthase (iNOS) in macrophages, suggesting a role in modulating inflammatory pathways.[3] The conjugation of veratric acid with glycine may alter its physicochemical properties, such as solubility and cell permeability, and potentially modify its interaction with biological targets. The synthesis of amino acid and dipeptide conjugates of other complex molecules has been shown to enhance biological activity and reduce toxicity.[4][5]

This application note provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct an initial drug discovery screening of (3,4-Dimethoxy-benzoylamino)-acetic acid. We present a logical, tiered approach, beginning with foundational cytotoxicity assessments and progressing to targeted and phenotypic assays designed to elucidate its potential as an anti-inflammatory agent. The protocols described herein are designed to be robust and self-validating, incorporating essential controls and clear data analysis pathways to ensure the generation of high-quality, reproducible results.[6]

Compound Profile: (3,4-Dimethoxy-benzoylamino)-acetic acid

Before initiating any screening protocol, it is crucial to understand the fundamental properties of the test compound.

Chemical Structure:

Figure 1. Chemical structure of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Physicochemical Properties:

The properties of a compound dictate its handling, formulation, and potential pharmacokinetic behavior.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₃NO₅Calculated
Molecular Weight 239.23 g/mol Calculated
Appearance White to off-white solidExpected
Solubility Soluble in DMSO, MethanolExpected
LogP ~1.0 - 1.5Estimated

Note: Experimental values should be determined and used where possible. Stock solutions for biological assays should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO).

High-Throughput Screening (HTS) Strategy

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands of compounds to identify potential "hits".[7][8] A tiered or cascaded screening approach is most efficient, starting with broad, cost-effective assays and progressing to more complex, biologically relevant models for the most promising candidates.[9]

Our proposed strategy begins with a fundamental assessment of cytotoxicity to establish a safe therapeutic window. This is followed by parallel secondary screens: a cell-based phenotypic assay to confirm the hypothesized anti-inflammatory activity and a target-based biochemical assay to investigate a potential mechanism of action.[10][11]

G cluster_0 Screening Cascade Compound (3,4-Dimethoxy-benzoylamino)-acetic acid Primary Protocol 1: Primary Screen (Cytotoxicity Assay) Compound->Primary Assess Therapeutic Window Secondary_Pheno Protocol 3: Phenotypic Screen (Anti-inflammatory Assay) Primary->Secondary_Pheno Determine non-toxic concentration range Secondary_Biochem Protocol 2: Biochemical Screen (Enzyme Inhibition Assay) Primary->Secondary_Biochem Hit_ID Hit Identification & Validation Secondary_Pheno->Hit_ID Secondary_Biochem->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Further SAR studies

Figure 2. A tiered workflow for screening (3,4-Dimethoxy-benzoylamino)-acetic acid.

Protocol 1: Primary Screening - Cell Viability and Cytotoxicity Assay

Rationale and Objective

Before evaluating the functional effects of a compound, it is imperative to determine its intrinsic cytotoxicity.[12] High concentrations of any compound can induce non-specific cell death, leading to false-positive results in subsequent functional assays (e.g., apparent inhibition of a pathway due to cell death). This protocol aims to determine the concentration range over which (3,4-Dimethoxy-benzoylamino)-acetic acid is well-tolerated by cells, establishing the 50% cytotoxic concentration (CC₅₀).

Principle

This protocol utilizes a resazurin-based assay (e.g., alamarBlue™ or PrestoBlue™). Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active (i.e., viable) cells to the pink, highly fluorescent resorufin. The intensity of the fluorescent signal is directly proportional to the number of viable cells.

Materials
  • Cell Line: RAW 264.7 murine macrophages (ATCC® TIB-71™) are recommended due to their relevance in inflammation studies.[3]

  • Culture Medium: DMEM, high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents: (3,4-Dimethoxy-benzoylamino)-acetic acid, DMSO (cell culture grade), Resazurin-based viability reagent, Doxorubicin (positive control for cytotoxicity), 96-well clear-bottom black plates.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture RAW 264.7 cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in fresh culture medium.

    • Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Preparation:

    • Prepare a 50 mM stock solution of (3,4-Dimethoxy-benzoylamino)-acetic acid in DMSO.

    • Perform a serial dilution (e.g., 1:2 or 1:3) in culture medium to create a range of treatment concentrations (e.g., from 500 µM down to ~1 µM). Ensure the final DMSO concentration in all wells remains constant and low (≤0.5%).

    • Prepare a similar dilution series for the positive control, Doxorubicin (e.g., starting from 10 µM).

  • Cell Treatment:

    • Carefully remove the old medium from the cells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Include "vehicle control" wells containing medium with the same final DMSO concentration and "untreated control" wells with medium only.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 10 µL of the resazurin-based reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure fluorescence on a microplate reader (Excitation ~560 nm, Emission ~590 nm).

Data Analysis
  • Subtract the average fluorescence of "media only" (blank) wells from all other wells.

  • Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • % Viability = (Fluorescence_Sample / Fluorescence_Vehicle_Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the CC₅₀ value.

Table 1: Example Cytotoxicity Data and Analysis

Concentration (µM)% Viability
5005.6
25012.3
12548.9
62.589.7
31.2598.2
15.699.1
0 (Vehicle)100
Calculated CC₅₀ ~130 µM

Based on this example, subsequent functional assays should use concentrations well below 130 µM (e.g., ≤ 30 µM) to avoid confounding cytotoxic effects.

Protocol 2: Secondary Screening - Enzyme Inhibition Assay

Rationale and Objective

Given that the parent molecule, veratric acid, modulates inflammatory pathways, a plausible mechanism of action for its derivatives could be the direct inhibition of a key pro-inflammatory enzyme.[3] This protocol provides a general framework for assessing the compound's ability to inhibit a specific enzyme in a purified, cell-free system. This approach helps to determine if the compound is a direct inhibitor of a specific target.[13][14]

Principle of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and reduce their activity.[13] By measuring the rate of an enzymatic reaction in the presence and absence of the test compound, one can quantify its inhibitory potential. The concentration that reduces enzyme activity by 50% is the IC₅₀ value.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme ES1 ES Complex E1->ES1 +S EI1 EI Complex E1->EI1 +I S1 Substrate I1 Inhibitor ES1->E1 -S P1 Product ES1->P1 k_cat EI1->E1 -I E2 Enzyme ES2 ES Complex E2->ES2 +S EI2 EI Complex E2->EI2 +I S2 Substrate I2 Inhibitor ES2->E2 -S P2 Product ES2->P2 k_cat ESI2 ESI Complex ES2->ESI2 +I EI2->E2 -I EI2->ESI2 +S ESI2->ES2 -I ESI2->EI2 -S

Figure 3. Simplified diagrams of competitive and non-competitive enzyme inhibition.

Step-by-Step Methodology (General Protocol)

This is a generalized protocol that must be adapted for the specific enzyme of interest (e.g., COX-2, a specific kinase, etc.).[15][16]

  • Reagent Preparation:

    • Prepare a concentrated stock of the purified enzyme in its optimal assay buffer.

    • Prepare a stock solution of the enzyme's substrate. The final concentration used should ideally be at or near the Michaelis constant (Kₘ) for the enzyme.

    • Prepare a serial dilution of (3,4-Dimethoxy-benzoylamino)-acetic acid in the assay buffer.

  • Assay Setup (96- or 384-well plate):

    • Test Wells: Add enzyme solution and the desired concentrations of the test compound.

    • Control Wells (100% activity): Add enzyme solution and vehicle (assay buffer with DMSO).

    • Blank Wells: Add assay buffer and vehicle (no enzyme).

  • Pre-incubation:

    • Incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the compound to bind to the enzyme.[14]

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately measure the signal (e.g., absorbance, fluorescence, luminescence) over time using a microplate reader. The signal corresponds to product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

      • % Inhibition = (1 - (V₀_Sample / V₀_Vehicle_Control)) * 100

    • Plot % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression.

Protocol 3: Phenotypic Screening - Anti-inflammatory Activity Assay

Rationale and Objective

This assay moves beyond a single target to assess the compound's effect in a more biologically complex, cell-based system.[17][18] It aims to validate the anti-inflammatory hypothesis by measuring the compound's ability to suppress an inflammatory response in macrophage cells. The production of nitric oxide (NO) is a hallmark of inflammation, and its inhibition is a key indicator of anti-inflammatory activity.[3]

Principle

RAW 264.7 macrophage cells are stimulated with Lipopolysaccharide (LPS), a component of gram-negative bacteria, which induces a potent inflammatory response, including the upregulation of iNOS and subsequent production of large amounts of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the cell culture medium. The Griess assay is a colorimetric method that detects the concentration of nitrite, serving as a direct proxy for NO production.

Materials
  • Cell Line & Medium: As in Protocol 1.

  • Reagents: (3,4-Dimethoxy-benzoylamino)-acetic acid, DMSO, Lipopolysaccharide (LPS) from E. coli, Dexamethasone (positive control inhibitor), Griess Reagent Kit (typically containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite (for standard curve).

Step-by-Step Methodology
  • Cell Seeding:

    • Seed 2.5 x 10⁴ RAW 264.7 cells per well in 100 µL of medium into a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound and Dexamethasone (positive control) in culture medium at concentrations determined to be non-toxic from Protocol 1.

    • Remove the old medium and add 100 µL of the compound dilutions to the cells.

    • Incubate for 1-2 hours.

  • Inflammatory Stimulation:

    • Add LPS to all wells (except the "unstimulated" control wells) to a final concentration of 1 µg/mL.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Transfer 50 µL of conditioned supernatant from each well of the cell plate to a new, clear 96-well plate.

    • Add 50 µL of sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes. A pink/magenta color will develop.

    • Measure absorbance at 540 nm within 30 minutes.

Data Analysis
  • Calculate the nitrite concentration in each sample by interpolating from the linear portion of the sodium nitrite standard curve.

  • Calculate the percentage inhibition of NO production for each compound concentration.

    • % Inhibition = (1 - (Nitrite_Sample - Nitrite_Unstimulated) / (Nitrite_LPS_Control - Nitrite_Unstimulated)) * 100

  • Plot % Inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.

Data Interpretation and Decision Making

The successful completion of this screening cascade provides a multi-faceted data package to guide decisions on the compound's future.[19][20]

G cluster_0 Decision-Making Flow Data Screening Data (CC₅₀, IC₅₀-Pheno, IC₅₀-Biochem) Eval Evaluate Therapeutic Index (CC₅₀ / IC₅₀) Data->Eval Hit Declare 'Hit' Compound Eval->Hit Index > 10 NoGo1 Discard (Toxic) Eval->NoGo1 Index < 1 (Cytotoxic) NoGo2 Discard (Inactive) Eval->NoGo2 No significant activity in secondary assays Next Proceed to Lead Optimization - Structure-Activity Relationship (SAR) - ADME/Tox Profiling Hit->Next

Figure 4. Workflow for hit identification and subsequent steps.

  • A Promising Hit: An ideal hit compound will exhibit potent activity in the phenotypic and/or biochemical assays (low IC₅₀) and low cytotoxicity (high CC₅₀). A common metric is the Therapeutic Index (or Selectivity Index), calculated as CC₅₀ / IC₅₀. A value >10 is often considered a good starting point.

  • Interpreting Discrepancies:

    • Phenotypic activity, no biochemical activity: The compound may be acting on a different target than the one tested, or it may require metabolic activation within the cell.

    • Biochemical activity, no phenotypic activity: The compound may have poor cell permeability or be rapidly effluxed or metabolized by the cells.

  • Next Steps: A validated hit compound like (3,4-Dimethoxy-benzoylamino)-acetic acid would become the starting point for a lead optimization program. This involves synthesizing and testing analogues to improve potency and selectivity and conducting further studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties.

References

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  • Aragen Life Sciences. (2023). What is High-Throughput Screening in Drug Discovery. Retrieved from [Link]

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  • UCSC Extension. (n.d.). Principles of Drug Discovery and Development. Retrieved from [Link]

  • Zubrienė, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Retrieved from [Link]

  • Edmondson, D. E., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Retrieved from [Link]

  • Gdula-Argasińska, J., et al. (2018). Synthesis, Characterization, and In Vitro Cancer Cell Growth Inhibition Evaluation of Novel Phosphatidylcholines with Anisic and Veratric Acids. Molecules. Retrieved from [Link]

  • Li, Y., et al. (2019). Guidelines for the digestive enzymes inhibition assay. Food Frontiers. Retrieved from [Link]

  • Lee, J. H., et al. (2014). The regulatory effect of veratric acid on NO production in LPS-stimulated RAW264.7 macrophage cells. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Organic Syntheses. (n.d.). homoveratric acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved from [Link]

  • Baltina, L. A., et al. (2009). [Synthesis and biological activity of new glycyrrhizic acid conjugates with amino acids and dipeptides]. Bioorganicheskaia khimiia. Retrieved from [Link]

  • Baltina, L. A., et al. (2009). Synthesis and biological activity of new glycyrrhizic acid conjugates with amino acids and dipeptides. Russian Journal of Bioorganic Chemistry. Retrieved from [Link]

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Application Note & Protocol: Preparation of Stock Solutions of (3,4-Dimethoxy-benzoylamino)-acetic acid for Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the preparation of stock solutions of (3,4-Dimethoxy-benzoylamino)-acetic acid (CAS: 59893-89-9). The protocols detailed herein are designed for researchers, scientists, and drug development professionals who require accurate and reproducible solutions for use in biological and chemical assays. This guide emphasizes best practices in weighing, solvent selection, dissolution, and storage to ensure the integrity and stability of the prepared stocks.

Introduction: The Imperative for Accuracy

(3,4-Dimethoxy-benzoylamino)-acetic acid is a chemical compound utilized in various research contexts. The success and reproducibility of any experiment hinge on the precise concentration of its components. Concentrated stock solutions are the cornerstone of accurate experimental design, offering numerous advantages over weighing small quantities of compound for each experiment.[1] They not only improve accuracy by minimizing weighing errors but also enhance efficiency, ensure consistency across multiple experiments, and can improve the stability of the compound.[2][3]

The causality behind this principle is straightforward: weighing a larger mass (e.g., 10 mg) on an analytical balance has a lower relative error than weighing a very small mass (e.g., 0.1 mg). By creating a concentrated stock, this initial accurate measurement can be propagated through simple, precise dilutions.[4] This document outlines the protocols to establish a reliable foundation for your research by ensuring your stock solutions are prepared with the highest degree of accuracy.

Compound Profile & Physicochemical Properties

A thorough understanding of the compound's properties is the first step in developing a robust preparation protocol. While extensive experimental data for this specific compound is not widely published, the following information has been compiled from chemical supplier databases.

PropertyValueSource(s)
Chemical Name (3,4-Dimethoxy-benzoylamino)-acetic acid[5]
Synonyms 2-(3,4-DIMETHOXYBENZAMIDO)ACETIC ACID[5]
CAS Number 59893-89-9[6][7]
Molecular Formula C₁₁H₁₃NO₅[7]
Molecular Weight 239.224 g/mol [7]
Appearance Presumed to be a solid powder.General knowledge
Solubility No quantitative data is broadly available. Expected to have limited solubility in water and higher solubility in organic solvents like DMSO and ethanol based on its chemical structure.[8][9]

Safety & Handling Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses or goggles when handling the solid compound and its solutions.[10]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust.[11]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water. Do not ingest.[12]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Materials & Equipment

Materials:

  • (3,4-Dimethoxy-benzoylamino)-acetic acid (CAS: 59893-89-9)

  • Dimethyl sulfoxide (DMSO), anhydrous, ≥99.7% purity

  • Sterile, nuclease-free water or appropriate aqueous buffer (e.g., PBS, Tris)

  • Sterile microcentrifuge tubes (1.5 mL or 2.0 mL), preferably amber or wrapped in foil

  • Weighing paper or boat

Equipment:

  • Analytical balance (readable to 0.1 mg or 0.01 mg)

  • Calibrated micropipettes (P1000, P200, P20)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)[4]

  • Vortex mixer

  • Bath sonicator

  • Water bath or heat block (optional, for gentle warming)

  • -20°C or -80°C freezer for storage

Experimental Workflow Diagram

The following diagram illustrates the logical flow for preparing a high-concentration primary stock solution.

G cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_final Finalization & Storage A 1. Calculate Required Mass (Molarity x Volume x MW) B 2. Accurately Weigh Compound (Use analytical balance) A->B C 3. Transfer to Volumetric Flask B->C D 4. Add ~70% of Final Solvent Volume (e.g., DMSO) C->D E 5. Dissolution Methods D->E F Vortex E->F Primary G Sonicate E->G Secondary H Gentle Warming (if necessary) E->H Tertiary I 6. Visually Confirm Complete Dissolution F->I G->I H->I J 7. Bring to Final Volume with Solvent I->J K 8. Aliquot into Single-Use Tubes J->K L 9. Store at -20°C or -80°C K->L

Caption: Workflow for stock solution preparation.

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent in drug discovery due to its ability to dissolve a broad spectrum of compounds.[9] This protocol describes the preparation of a 10 mM stock solution, a common starting concentration.

Rationale: Creating a high-concentration stock in a non-volatile solvent like DMSO ensures stability and minimizes solvent evaporation that could alter the concentration over time.[8]

Step-by-Step Methodology:

  • Calculation: Determine the mass of (3,4-Dimethoxy-benzoylamino)-acetic acid required. To prepare 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L × 0.001 L × 239.224 g/mol × 1000 mg/g

    • Mass (mg) = 2.39 mg

  • Weighing: a. Place a clean, new weigh boat on the analytical balance and tare it. b. Carefully weigh out approximately 2.39 mg of the compound. It is more important to record the exact weight than to hit the target precisely.[4] For example, if you weigh 2.45 mg, note this exact value. c. Recalculate the precise concentration of your stock solution based on the actual mass weighed.

  • Dissolution: a. Carefully transfer the weighed powder into a 1 mL Class A volumetric flask. b. Add approximately 0.7 mL of anhydrous DMSO to the flask. c. Cap the flask and vortex vigorously for 30-60 seconds. Visually inspect for any undissolved particles. d. If particles remain, place the flask in a bath sonicator for 5-10 minutes. e. If the compound is still not fully dissolved, gentle warming in a 37°C water bath for 10-15 minutes can be attempted. Caution: Heat can degrade some compounds; use this step judiciously.

  • Finalization and Storage: a. Once the solid is completely dissolved, allow the solution to return to room temperature. b. Carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the 1 mL calibration mark. c. Invert the flask 10-15 times to ensure the solution is homogenous. d. Aliquot the stock solution into sterile, single-use microcentrifuge tubes (e.g., 20 µL aliquots). Using amber tubes is recommended to prevent potential photodegradation.[3] e. Label each aliquot clearly with the compound name, concentration, solvent, and date. f. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage to maintain integrity. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Aqueous Working Solutions

Most biological assays are performed in aqueous buffers. This protocol details the dilution of the DMSO stock to a final working concentration, for example, 10 µM.

Rationale: The final concentration of DMSO in an assay should typically be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity or interference with the assay.

Step-by-Step Methodology:

  • Calculation (Serial Dilution): The C₁V₁ = C₂V₂ equation is used for dilutions.

    • C₁ = Concentration of stock solution (10 mM)

    • V₁ = Volume of stock solution to add (?)

    • C₂ = Desired final concentration (10 µM or 0.01 mM)

    • V₂ = Final volume of the working solution (e.g., 1 mL or 1000 µL)

    • V₁ = (C₂ × V₂) / C₁

    • V₁ = (0.01 mM × 1000 µL) / 10 mM = 1 µL

  • Preparation: a. Thaw a single aliquot of the 10 mM stock solution completely and vortex briefly. b. Add 999 µL of your desired aqueous assay buffer to a sterile microcentrifuge tube. c. Pipette 1 µL of the 10 mM stock solution directly into the buffer. d. Immediately vortex the tube for 10-15 seconds to ensure rapid and complete mixing, which helps prevent the compound from precipitating out of the aqueous solution. e. This working solution now contains the compound at 10 µM with a final DMSO concentration of 0.1%. Always include a "vehicle control" in your experiments containing the same final concentration of DMSO without the compound.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO Insufficient mixing/energy; compound has low solubility even in DMSO.Continue sonication for a longer period. Try gentle warming (37°C). If it still fails, the desired concentration may be above its solubility limit; prepare a less concentrated stock.
Stock solution appears cloudy or has precipitate after freezing Compound precipitated during the freezing process; moisture contamination.Thaw the aliquot completely, warm to 37°C, and sonicate to try and redissolve. Ensure anhydrous DMSO and dry tubes are used for preparation. Consider storing at -20°C instead of -80°C as some compounds are less soluble at lower temperatures.
Precipitation occurs when diluting into aqueous buffer The compound is not soluble in the aqueous buffer at the desired concentration ("crashing out").Add the DMSO stock to the aqueous buffer while vortexing to increase the rate of mixing. Prepare an intermediate dilution in a mix of solvent and buffer. If precipitation persists, the working concentration is too high for the aqueous conditions.

References

  • Bitesize Bio. (2025). How to Make Accurate Stock Solutions. Available at: [Link]

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Available at: [Link]

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. Available at: [Link]

  • Arctom. (n.d.). CAS NO. 59893-89-9 | (3,4-Dimethoxy-benzoylamino)-acetic acid. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Available at: [Link]

  • CPAChem. (2024). Safety data sheet - Acetic Acid, Diluted. Available at: [Link]

  • LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • ChemCD. (n.d.). (3,4-DIMETHOXY-BENZOYLAMINO)-ACETIC ACID | 59893-89-9. Available at: [Link]

  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • PubChem. (n.d.). 2-(Benzoylamino)acetic acid. Available at: [Link]

  • LookChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid - Chemical Technology Co.,LTD. Available at: [Link]

  • ResearchGate. (2019). Between Ethanol and DMSO, which will be better for dissolving phenolic acids.... Available at: [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Available at: [Link]

  • ResearchGate. (2021). Solubility of drugs in ethanol and dmso. Available at: [Link]

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High-throughput screening assays for (3,4-Dimethoxy-benzoylamino)-acetic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening Assays for (3,4-Dimethoxy-benzoylamino)-acetic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

The (3,4-Dimethoxy-benzoylamino)-acetic acid scaffold represents a versatile starting point for the development of novel chemical probes and therapeutic agents. However, without a predefined biological target, identifying the mechanism of action for a library of such derivatives presents a significant challenge. This guide provides a strategic framework and detailed protocols for the high-throughput screening (HTS) of this compound class. We present a dual-pronged screening approach targeting two high-value target families where this scaffold may exhibit activity: Histone Deacetylases (HDACs) and Protein-Protein Interactions (PPIs), using a bromodomain as a model system. The methodologies detailed herein leverage robust, homogeneous (no-wash) assay technologies—Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA—to ensure scalability, sensitivity, and reproducibility.[1][2][3] Furthermore, we provide protocols for essential secondary cell-based assays to validate on-target activity in a physiological context and triage hits for lead optimization.

Introduction: A Strategy for Screening Novel Derivatives

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits" that modulate a specific biological target or pathway.[4] The (3,4-Dimethoxy-benzoylamino)-acetic acid core is a privileged structure found in molecules with diverse biological activities. Given that derivatives may engage various targets, a successful screening campaign must be both broad in scope and mechanistically insightful.

This document moves beyond a single-assay focus to present a comprehensive screening funnel. The rationale is to efficiently identify and validate potential inhibitors by:

  • Primary Screening: Employing highly robust and sensitive biochemical assays to test compounds against distinct, high-impact target classes.

  • Hit Confirmation & Triage: Re-testing initial hits and performing dose-response analysis to confirm activity and determine potency.

  • Orthogonal & Secondary Assays: Using different assay technologies and cell-based models to eliminate false positives and confirm biological relevance.[5][6][7]

We will focus on two plausible target classes for this scaffold:

  • Histone Deacetylases (HDACs): These enzymes are critical epigenetic regulators and established drug targets, particularly in oncology.[8][9] Many known HDAC inhibitors feature an aromatic cap, a linker, and a zinc-binding group, a motif that can be mimicked by the proposed scaffold.

  • Protein-Protein Interactions (PPIs): Disrupting PPIs is a challenging but rewarding frontier in drug discovery.[10][11][12] The structural features of the scaffold are well-suited to occupy binding pockets at PPI interfaces. We use the well-characterized BRD4 bromodomain as a representative and highly druggable PPI target.

Pre-Screening Compound & Library Management

Before initiating any HTS campaign, careful preparation of the compound library is critical for ensuring data quality and avoiding common pitfalls.

2.1. Solubility and Compound Quality Control Poor compound solubility is a primary source of false positives in HTS.

  • Recommendation: Initially dissolve all compounds in 100% DMSO at a high concentration (e.g., 10 mM). Create intermediate dilutions in DMSO before making the final aqueous assay-ready plates.

  • Quality Control: Assess the solubility of a representative subset of derivatives in the final assay buffer. Visually inspect for precipitation and use techniques like nephelometry for quantitative assessment if available.

2.2. Assay Plate Preparation The process of creating assay-ready plates from a master stock is a critical step in HTS.[4]

  • Source Plates: Compounds are typically stored in 96- or 384-well plates at a stock concentration (e.g., 10 mM in DMSO).

  • Assay-Ready Plates: Use acoustic dispensing technology (e.g., Echo®) or pin tools to transfer nanoliter volumes of compound from the source plates into the final assay plates (384- or 1536-well format). This minimizes the final DMSO concentration (typically ≤0.5%), reducing solvent effects on the assay biology.

Target-Based Strategy I: HDAC Inhibition Screening

Rationale and Assay Choice

HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, playing a key role in transcriptional regulation.[9] We have selected a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for the primary screen. TR-FRET is a robust HTS technology that combines the low background of time-resolved fluorescence with the homogeneous format of FRET, making it highly sensitive and resistant to interference from colored or fluorescent compounds.[3][13]

TR-FRET Assay Principle

The assay measures the deacetylation of a biotinylated peptide substrate by an HDAC enzyme. An anti-acetylated lysine antibody labeled with a Europium (Eu) donor and Streptavidin labeled with an APC acceptor are used for detection.

  • No Inhibition: The HDAC enzyme deacetylates the substrate. The Eu-antibody cannot bind, keeping the donor and acceptor far apart. Excitation of the donor results in a low FRET signal.

  • Inhibition: The HDAC enzyme is inhibited by a compound. The substrate remains acetylated, allowing the Eu-antibody to bind. This brings the Eu-donor and APC-acceptor into close proximity via the biotin-streptavidin interaction, resulting in a high FRET signal upon donor excitation.

HDAC Screening Workflow

HDAC_Screening_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation Primary_Screen 1. Primary Screen (Single 10 µM concentration) TR-FRET Assay Hit_Identification 2. Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Dose_Response 3. Dose-Response (10-point curve) Determine IC50 Hit_Identification->Dose_Response Confirmed Hits Orthogonal_Assay 4. Orthogonal Assay (e.g., Fluorogenic peptide assay) Eliminate technology-specific artifacts Dose_Response->Orthogonal_Assay Cell_Toxicity 5. Cytotoxicity Assay (e.g., CellTiter-Glo®) Orthogonal_Assay->Cell_Toxicity Validated Hits Target_Engagement 6. Target Engagement (e.g., NanoBRET™) Confirm binding in cells Cell_Toxicity->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt

Caption: Workflow for HDAC inhibitor discovery.

Detailed Protocol: 384-Well TR-FRET HDAC Assay

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • Biotinylated HDAC substrate peptide

  • TR-FRET Eu-labeled anti-acetyl-lysine antibody

  • TR-FRET APC-labeled Streptavidin

  • Assay Buffer: (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 0.01% Tween-20, 1 mM DTT)

  • Stop/Detection Buffer: Assay buffer containing EDTA to stop the enzyme and the detection antibodies.

  • White, low-volume 384-well assay plates

  • TR-FRET enabled microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of compound from the assay-ready plates into the 384-well assay plates. Include positive controls (known HDAC inhibitor) and negative controls (DMSO only).

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate mix in cold Assay Buffer. Add 5 µL of this mix to each well. The final concentration should be at or near the Km for the substrate.

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of 2X Stop/Detection Buffer containing the Eu-antibody and APC-streptavidin.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled reader, exciting at ~340 nm and measuring emission at 620 nm (Europium) and 665 nm (APC).

Data Analysis and Interpretation
  • Calculate TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_sample - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • Low Control: DMSO (no inhibition, low FRET)

    • High Control: Potent inhibitor (full inhibition, high FRET)

  • Assay Quality Metrics:

    • Calculate the Z-factor (Z') to assess assay robustness. An assay with a Z' ≥ 0.5 is considered excellent for HTS.[14]

ParameterDescriptionAcceptance Criteria
Z-Factor (Z') Measures statistical effect size and assay quality.Z' ≥ 0.5
S/B Ratio Signal-to-Background ratio.> 5
CV (%) Coefficient of variation for controls.< 15%

Target-Based Strategy II: PPI Inhibition Screening (BRD4 Model)

Rationale and Assay Choice

Bromodomains are protein modules that recognize acetylated lysine residues, acting as "readers" of the epigenetic code. The interaction between the BRD4 bromodomain and acetylated histone proteins is a critical PPI in cancer and inflammation.[15] For this screen, we will use AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) . This bead-based technology is exceptionally sensitive and has a large assay window, making it ideal for detecting the disruption of PPIs.[2][16][17]

AlphaLISA Assay Principle

The assay measures the interaction between a GST-tagged BRD4 protein and a biotinylated histone H4 peptide acetylated at lysine 8 (H4K8ac).

  • No Inhibition: The BRD4 protein and histone peptide interact, bringing the Anti-GST Acceptor beads and Streptavidin Donor beads into close proximity. Laser excitation at 680 nm of the Donor bead generates singlet oxygen, which diffuses to the nearby Acceptor bead, triggering a chemiluminescent signal at 615 nm.[14][18]

  • Inhibition: A compound binds to BRD4 and prevents its interaction with the histone peptide. The beads remain distant, and no signal is produced.

PPI (BRD4) Screening Workflow

PPI_Screening_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Cellular Validation Primary_Screen 1. Primary Screen (Single 10 µM concentration) AlphaLISA Assay Hit_Identification 2. Hit Identification (e.g., >50% Inhibition) Primary_Screen->Hit_Identification Dose_Response 3. Dose-Response (10-point curve) Determine IC50 Hit_Identification->Dose_Response Confirmed Hits Counter_Screen 4. Counter-Screen (e.g., TruHit™ beads) Eliminate AlphaLISA artifacts Dose_Response->Counter_Screen Cell_Toxicity 5. Cytotoxicity Assay (e.g., CellTiter-Glo®) Counter_Screen->Cell_Toxicity Validated Hits Target_Engagement 6. Target Engagement (e.g., CETSA) Confirm binding in cells Cell_Toxicity->Target_Engagement Lead_Opt Lead Optimization Target_Engagement->Lead_Opt

Caption: Workflow for PPI (BRD4) inhibitor discovery.

Detailed Protocol: 384-Well AlphaLISA BRD4 Assay

Materials:

  • Recombinant GST-tagged BRD4 protein

  • Biotinylated-H4K8ac peptide

  • AlphaLISA GST Acceptor beads

  • AlphaLISA Streptavidin Donor beads

  • Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA)

  • White, 384-well ProxiPlates

  • AlphaLISA-capable microplate reader

Procedure:

  • Compound Plating: Dispense 50 nL of compound into the 384-well assay plates. Include positive controls (known BRD4 inhibitor, e.g., JQ1) and negative controls (DMSO).

  • Protein/Peptide Addition: Prepare a 2X mix of GST-BRD4 and Biotin-H4K8ac peptide in Assay Buffer. Add 5 µL to each well.

  • Incubation: Gently mix and incubate for 30 minutes at room temperature.

  • Bead Addition: Prepare a 2X mix of the AlphaLISA Acceptor and Donor beads in Assay Buffer in low light conditions. Add 10 µL to each well.

  • Final Incubation: Seal the plate and incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an AlphaLISA-capable reader.

Data Analysis and Hit Validation

Data analysis for % inhibition and IC50 determination is performed similarly to the TR-FRET assay. A critical step for AlphaLISA screens is to perform a counter-screen to identify and eliminate false positives that interfere with the bead technology itself (e.g., singlet oxygen quenchers).

Essential Cell-Based Secondary Assays

A confirmed hit from a biochemical assay must be validated in a cellular context to ensure it is cell-permeable and active in a more complex biological environment.[6][7][19]

Protocol: Cell Viability/Cytotoxicity Assay

This assay should be run on all confirmed hits to distinguish true target modulation from non-specific cytotoxicity.

Materials:

  • Cancer cell line relevant to the target (e.g., HeLa for HDAC, an MYC-driven cell line like MOLM-13 for BRD4)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • White, clear-bottom 96- or 384-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in microplates and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compounds to the cells and incubate for 48-72 hours.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Acquisition: After a brief incubation, measure luminescence on a plate reader.

  • Analysis: Calculate the concentration that causes 50% loss of cell viability (CC50). A desirable hit should have an on-target cellular IC50 significantly lower than its CC50.

Protocol Principle: Cellular Target Engagement

Confirming that a compound binds its intended target inside a living cell is the gold standard for hit validation.

  • NanoBRET™ Target Engagement Assay: This assay measures the binding of a fluorescently-labeled compound (tracer) to a target protein fused with NanoLuc® luciferase within living cells. An active compound will compete with the tracer, reducing the BRET signal in a dose-dependent manner.

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding in intact cells or cell lysates.[15] A binding event typically stabilizes the protein, shifting its melting curve to a higher temperature.

Troubleshooting Common HTS Issues

IssuePotential Cause(s)Recommended Solution(s)
Low Z-Factor (<0.5) - Reagent instability- Suboptimal reagent concentrations- High variability in dispensing- Prepare fresh reagents daily- Re-optimize enzyme, substrate, and antibody/bead concentrations- Verify liquid handler performance
High False Positive Rate - Compound autofluorescence (TR-FRET)- Compound light scattering/quenching (AlphaLISA)- Compound aggregation- Run a "prompt" fluorescence read to flag fluorescent compounds- Implement an AlphaLISA counter-screen- Add 0.01% Tween-20 to assay buffer; re-test hits after centrifugation
"Hit" not confirmed in dose-response - Single-point screen artifact- Weak activity- The hit is likely a false positive; deprioritize- Re-screen at a higher concentration if scientifically justified
Active in biochemical but not cell-based assay - Poor cell permeability- Compound efflux from cells- Compound instability/metabolism in media- Evaluate physicochemical properties (logP, PSA)- Use efflux pump inhibitor cell lines for testing- Analyze compound stability in media via LC-MS

Conclusion

The successful discovery of bioactive lead compounds from a novel chemical series like (3,4-Dimethoxy-benzoylamino)-acetic acid derivatives requires a systematic and multi-faceted HTS approach. By combining robust biochemical primary screens, such as TR-FRET for HDACs and AlphaLISA for PPIs, with rigorous hit confirmation and validation in orthogonal and cell-based systems, researchers can efficiently navigate the complexities of hit-to-lead discovery. This structured funnel approach maximizes the probability of identifying high-quality, cell-active compounds with a confirmed mechanism of action, paving the way for further medicinal chemistry optimization.

References

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  • Wyhs, N., et al. (2013). Time-resolved fluorescence resonance energy transfer assay for discovery of small-molecule inhibitors of methyl-CpG binding domain protein 2. Johns Hopkins University. Available at: [Link]

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  • Fricke, N., et al. (2018). Working principle of the AlphaLISA assay. ResearchGate. Available at: [Link]

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  • Warfel, N. A., et al. (2023). Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. ACS Omega. Available at: [Link]

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  • IU Indianapolis ScholarWorks. (n.d.). Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. Available at: [Link]

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Application Notes and Protocols for (3,4-Dimethoxy-benzoylamino)-acetic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis and potential medicinal chemistry applications of (3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine. While direct literature on this specific molecule is nascent, its structural motifs—the veratryl (3,4-dimethoxybenzoyl) group and the N-acylglycine core—are well-represented in compounds with significant biological activities. This guide extrapolates from established knowledge of these related structures to propose a robust framework for investigating the therapeutic potential of this compound. We present a detailed synthetic protocol and a suite of in vitro assays designed to probe its hypothesized anticancer and antimicrobial activities.

Introduction and Rationale

(3,4-Dimethoxy-benzoylamino)-acetic acid belongs to the N-acyl amino acid class of molecules. N-acyl amino acids are endogenous signaling molecules involved in a variety of biological processes, including anti-inflammatory responses, pain perception, and proliferative control.[1][2][3] The 3,4-dimethoxybenzoyl moiety, derived from veratric acid, is a key structural feature in numerous pharmacologically active compounds. Veratric acid itself exhibits antioxidant and anti-inflammatory properties.[4][5] Its derivatives have been explored as tyrosinase inhibitors, anticancer, and antimicrobial agents.[5][6]

The combination of these two components in a single molecule suggests that (3,4-Dimethoxy-benzoylamino)-acetic acid is a promising candidate for drug discovery. Its structure suggests potential interactions with biological targets where the dimethoxybenzene ring can engage in hydrophobic and hydrogen bonding interactions, while the glycine tail provides a point for further derivatization or interaction with protein backbones. This guide provides the foundational protocols to synthesize this compound and evaluate its potential as a novel therapeutic agent.

Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

The synthesis of the target compound is proposed via a two-step process, beginning with the activation of commercially available 3,4-dimethoxybenzoic acid (veratric acid) to its corresponding acid chloride, followed by a Schotten-Baumann reaction with glycine.

Step 1: Synthesis of 3,4-Dimethoxybenzoyl chloride

The conversion of the carboxylic acid to the more reactive acyl chloride is a standard procedure, typically achieved using thionyl chloride (SOCl₂).

  • Rationale: Thionyl chloride is an effective and convenient reagent for this transformation as the byproducts (HCl and SO₂) are gaseous, which simplifies purification.[7][8] A catalytic amount of pyridine or DMF can be used to accelerate the reaction.[7]

Protocol:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Add dry benzene (50 mL) or an alternative aprotic solvent like toluene.

  • Add a few drops of pyridine or N,N-Dimethylformamide (DMF) as a catalyst.[7][9]

  • While stirring at room temperature, slowly add thionyl chloride (13.0 g, 109.8 mmol, 2.0 eq.) to the suspension.

  • Heat the reaction mixture to 70-80°C and maintain under reflux for 2 hours, or until the evolution of gas ceases.[7]

  • After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.

  • The resulting solid, 3,4-dimethoxybenzoyl chloride, can be used in the next step without further purification. The yield is expected to be nearly quantitative.[7]

Step 2: Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a robust method for the N-acylation of amino acids.[10] It is performed under basic aqueous conditions, where the base neutralizes the HCl generated during the reaction, driving it to completion.[11]

Protocol:

  • In a 250 mL beaker, dissolve glycine (4.5 g, 60.0 mmol) in 100 mL of 1 M sodium hydroxide (NaOH) solution and cool the mixture in an ice bath to 0-5°C.

  • In a separate flask, dissolve the 3,4-dimethoxybenzoyl chloride (11.0 g, 54.8 mmol) prepared in Step 1 in 50 mL of a water-immiscible organic solvent such as dichloromethane or diethyl ether.

  • With vigorous stirring, add the solution of 3,4-dimethoxybenzoyl chloride dropwise to the cold glycine solution over 30 minutes. Maintain the temperature below 10°C.

  • After the addition is complete, continue stirring vigorously for an additional 2-3 hours at room temperature.

  • Transfer the mixture to a separatory funnel and discard the organic layer.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding concentrated hydrochloric acid (HCl).

  • A white precipitate of (3,4-Dimethoxy-benzoylamino)-acetic acid will form.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to obtain the pure compound.

Synthesis Workflow Diagram

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Schotten-Baumann Reaction cluster_2 Purification A 3,4-Dimethoxybenzoic Acid C 3,4-Dimethoxybenzoyl chloride A->C Benzene, 70-80°C B Thionyl Chloride (SOCl₂) B->C F (3,4-Dimethoxy-benzoylamino)- -acetic acid C->F Vigorous Stirring, 0-25°C D Glycine D->F E NaOH (aq) E->F G Crude Product F->G Acidification (HCl) & Filtration H Pure Product G->H Recrystallization (Ethanol/Water) G A Primary Screening: Cell Viability (MTT Assay) Broad Cancer Cell Line Panel B Secondary Screening: Cell Cycle Analysis (Flow Cytometry) A->B Active Compounds (IC₅₀ < 10 µM) C Mechanism of Action: In Vitro Tubulin Polymerization Assay B->C Compounds Inducing G2/M Arrest D Lead Candidate C->D Confirmed Tubulin Inhibitors

Sources

In vitro enzyme inhibition assay for (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: In Vitro Enzyme Inhibition Assays for (3,4-Dimethoxy-benzoylamino)-acetic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

(3,4-Dimethoxy-benzoylamino)-acetic acid is a synthetic organic molecule incorporating structural motifs present in various biologically active compounds. The evaluation of its potential as a therapeutic agent necessitates a systematic screening against a panel of relevant enzymes. This document, authored from the perspective of a Senior Application Scientist, provides a comprehensive guide to establishing robust in vitro inhibition assays for this compound. We move beyond simplistic protocols to explain the underlying principles and rationale for experimental design, ensuring data integrity and reproducibility. Detailed, step-by-step methodologies are presented for three key metabolic enzymes often targeted in early-stage drug discovery: Xanthine Oxidase (XO) , α-Glucosidase , and Tyrosinase . These protocols are designed as self-validating systems, incorporating essential controls and clear data analysis pathways to empower researchers in the accurate characterization of this novel chemical entity.

Scientific Rationale & Assay Selection

The chemical structure of (3,4-Dimethoxy-benzoylamino)-acetic acid, featuring a substituted benzoyl ring and an amino acid-like moiety, suggests potential interactions with enzymes that bind phenolic or carboxylic acid-containing substrates. Without prior biological data, a logical first step is to screen against enzymes implicated in prevalent metabolic and physiological pathways.

  • Xanthine Oxidase (XO): A critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid.[1] Its overactivity leads to hyperuricemia and gout, making XO inhibitors valuable therapeutic agents.[2] Many known inhibitors are heterocyclic compounds or flavonoids that mimic the purine substrate.[3]

  • α-Glucosidase: Located in the brush border of the small intestine, this enzyme is essential for breaking down complex carbohydrates into absorbable monosaccharides.[4] Inhibition of α-glucosidase slows carbohydrate digestion, reducing postprandial hyperglycemia, a key strategy in managing type 2 diabetes.[4]

  • Tyrosinase: A copper-containing monooxygenase that catalyzes key steps in melanin biosynthesis, including the hydroxylation of L-tyrosine.[5] Inhibitors of tyrosinase are of great interest in the cosmetic industry for skin whitening and in medicine for treating hyperpigmentation disorders.[6][7]

This application note provides the framework to assess the inhibitory potential of (3,4-Dimethoxy-benzoylamino)-acetic acid against these three distinct and pharmacologically relevant enzyme targets.

General Experimental Workflow

A successful enzyme inhibition screen follows a systematic workflow from initial preparation to final data analysis. The process ensures that results are reliable and reproducible. The general pipeline is applicable to all three enzyme assays described herein, with specific parameters adjusted for each target.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution (96-Well Plate) cluster_analysis Phase 3: Data Acquisition & Analysis Compound_Prep Test Compound & Control Stock Solution Preparation (in DMSO) Serial_Dilution Serial Dilution of Stocks in Assay Buffer Compound_Prep->Serial_Dilution Assay_Setup Plate Mapping: Blanks, Controls (Enzyme & Inhibitor), & Test Compound Concentrations Serial_Dilution->Assay_Setup Reagent_Prep Enzyme, Substrate & Buffer Working Solution Preparation Reagent_Prep->Assay_Setup Pre_Incubation Pre-incubation of Enzyme with Inhibitor/Vehicle (Allows for binding) Assay_Setup->Pre_Incubation Reaction_Init Initiate Reaction by Adding Substrate Pre_Incubation->Reaction_Init Kinetic_Read Kinetic Measurement (Absorbance over Time) using a Plate Reader Reaction_Init->Kinetic_Read Calc_Rate Calculate Initial Velocity (V₀) for each well Kinetic_Read->Calc_Rate Calc_Inhibition Calculate % Inhibition Relative to Enzyme Control Calc_Rate->Calc_Inhibition IC50_Det Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) to Determine IC₅₀ Calc_Inhibition->IC50_Det G cluster_pathway Purine Catabolism Pathway Xanthine Xanthine Uric_Acid Uric Acid (Absorbs at ~295 nm) Xanthine->Uric_Acid Xanthine Oxidase (XO) Inhibitor (3,4-Dimethoxy-benzoylamino) -acetic acid Inhibitor->Xanthine_Oxidase_Node Inhibits

Caption: Inhibition of uric acid formation by a XO inhibitor.

Materials and Reagents
  • Enzyme: Xanthine Oxidase from bovine milk (e.g., Sigma-Aldrich, Cat. No. X4376)

  • Substrate: Xanthine (e.g., Sigma-Aldrich, Cat. No. X7375)

  • Positive Control: Allopurinol (e.g., Sigma-Aldrich, Cat. No. A8003) [2]* Test Compound: (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Equipment: 96-well UV-transparent microplate, microplate reader capable of reading at 295 nm.

Step-by-Step Protocol
  • Reagent Preparation:

    • Test Compound/Allopurinol Stock (10 mM): Dissolve an appropriate amount of the test compound and Allopurinol in DMSO.

    • Xanthine Solution (0.15 mM): Dissolve xanthine in the phosphate buffer. Gentle heating may be required. Prepare this fresh. [8] * XO Working Solution (0.1 units/mL): Dilute the XO stock solution in ice-cold phosphate buffer immediately before use. [8]The optimal concentration may require validation in your lab.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and Allopurinol in phosphate buffer from the stock solutions. Ensure the final DMSO concentration in the well is ≤1% to avoid solvent interference. [2] * Add 50 µL of the diluted test compound, positive control, or buffer (for enzyme control) to the appropriate wells.

    • Add 35 µL of phosphate buffer (pH 7.5) to each well.

    • Add 30 µL of the XO working solution to all wells except the blank. For blank wells, add 30 µL of buffer instead.

    • Pre-incubate: Mix gently and incubate the plate at 25°C for 15 minutes. [8]This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Initiate Reaction: Add 60 µL of the xanthine substrate solution to all wells to start the reaction. [8]

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 295 nm in kinetic mode, taking readings every minute for 15-20 minutes.

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition using the following formula:[2] % Inhibition = [(Rate_Control - Rate_Blank) - (Rate_Sample - Rate_Blank)] / (Rate_Control - Rate_Blank) * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol II: α-Glucosidase Inhibition Assay

This colorimetric assay measures the activity of α-glucosidase by detecting the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). Cleaved p-nitrophenol has a yellow color with a strong absorbance at 405 nm. [9]

Assay Principle

G cluster_pathway Substrate Cleavage Reaction pNPG pNPG (p-nitrophenyl-α-D-glucopyranoside) (Colorless) pNP p-Nitrophenol (Yellow, Absorbs at 405 nm) pNPG->pNP α-Glucosidase Inhibitor (3,4-Dimethoxy-benzoylamino) -acetic acid Inhibitor->aGlucosidase_Node Inhibits

Caption: Inhibition of pNPG cleavage by an α-Glucosidase inhibitor.

Materials and Reagents
  • Enzyme: α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich, Cat. No. G5003)

  • Substrate: p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich, Cat. No. N1377)

  • Positive Control: Acarbose (e.g., Sigma-Aldrich, Cat. No. A8980) * Test Compound: (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 6.8

  • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃)

  • Equipment: 96-well clear flat-bottom microplate, microplate reader, 37°C incubator.

Step-by-Step Protocol
  • Reagent Preparation:

    • Test Compound/Acarbose Stock (10 mM): Dissolve in DMSO.

    • α-Glucosidase Working Solution (0.5 U/mL): Dissolve in phosphate buffer.

    • pNPG Solution (5 mM): Dissolve in phosphate buffer.

  • Assay Procedure:

    • Add 50 µL of phosphate buffer to all wells.

    • Add 10 µL of serially diluted test compound, Acarbose, or DMSO (for enzyme control) to the appropriate wells.

    • Add 20 µL of the α-glucosidase working solution to all wells except the blank. Add 20 µL of buffer to blank wells.

    • Pre-incubate: Mix and incubate at 37°C for 10 minutes.

    • Initiate Reaction: Add 20 µL of the pNPG solution to all wells and incubate at 37°C for 20 minutes. [9] * Terminate Reaction: Add 50 µL of 0.1 M Na₂CO₃ to stop the reaction. [9]The stop solution raises the pH, which both halts enzyme activity and develops the yellow color of the p-nitrophenolate ion.

  • Data Acquisition:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Correct the absorbance readings by subtracting the absorbance of the blank from all other wells.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Abs_Control - Abs_Sample) / Abs_Control ] * 100

  • Determine the IC₅₀ value by plotting a dose-response curve as described for the XO assay.

Protocol III: Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the oxidation of L-tyrosine to L-DOPA and subsequently to dopachrome, a colored product that absorbs light at approximately 510 nm. [6]

Assay Principle

G cluster_pathway Melanin Biosynthesis Pathway (Initial Steps) Tyrosine L-Tyrosine (Substrate) Dopa L-DOPA Tyrosine->Dopa Tyrosinase Dopachrome Dopachrome (Colored, Absorbs at ~510 nm) Dopa->Dopachrome Tyrosinase Inhibitor (3,4-Dimethoxy-benzoylamino) -acetic acid Inhibitor->Tyrosinase_Node Inhibits

Caption: Inhibition of dopachrome formation by a tyrosinase inhibitor.

Materials and Reagents
  • Enzyme: Mushroom Tyrosinase (e.g., Sigma-Aldrich, Cat. No. T3824)

  • Substrate: L-Tyrosine (e.g., Sigma-Aldrich, Cat. No. T3754)

  • Positive Control: Kojic Acid (e.g., Sigma-Aldrich, Cat. No. K3125) [10]* Test Compound: (3,4-Dimethoxy-benzoylamino)-acetic acid

  • Buffer: 50 mM Potassium Phosphate Buffer, pH 6.5

  • Equipment: 96-well clear flat-bottom microplate, microplate reader, 25°C incubator.

Step-by-Step Protocol
  • Reagent Preparation:

    • Test Compound/Kojic Acid Stock (10 mM): Dissolve in DMSO.

    • Tyrosinase Working Solution (300 U/mL): Prepare fresh in ice-cold phosphate buffer.

    • L-Tyrosine Solution (2 mM): Dissolve in phosphate buffer. This may require gentle warming and should be prepared fresh.

  • Assay Procedure:

    • Add 40 µL of serially diluted test compound, Kojic Acid, or buffer (for enzyme control) to the appropriate wells.

    • Add 80 µL of phosphate buffer to each well.

    • Add 40 µL of the tyrosinase working solution to all wells except the blank. Add 40 µL of buffer to blank wells.

    • Pre-incubate: Mix and incubate at 25°C for 10 minutes. [5] * Initiate Reaction: Add 40 µL of the L-tyrosine solution to all wells.

  • Data Acquisition:

    • Immediately measure the absorbance at 510 nm in kinetic mode, taking readings every 2 minutes for 30-60 minutes. [6]

Data Analysis
  • Calculate the rate of reaction (ΔAbs/min) from the linear portion of each kinetic curve.

  • Calculate the percentage of inhibition using the formula:[5] % Inhibition = [ (Rate_Control - Rate_Sample) / Rate_Control ] * 100

  • Determine the IC₅₀ value by plotting a dose-response curve as described previously.

Data Presentation and Interpretation

The primary endpoint for these screening assays is the IC₅₀ value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The results should be tabulated for clear comparison against the known positive controls.

Enzyme TargetPositive ControlIC₅₀ of Positive Control (µM)Test Compound IC₅₀ (µM)
Xanthine OxidaseAllopurinol[Experimental Value][Experimental Value]
α-GlucosidaseAcarbose[Experimental Value][Experimental Value]
TyrosinaseKojic Acid[Experimental Value][Experimental Value]

Interpretation: A lower IC₅₀ value signifies higher inhibitory potency. Comparing the IC₅₀ of the test compound to that of the well-characterized positive control provides a benchmark for its activity. Significant potency (e.g., low micromolar or nanomolar IC₅₀) may warrant further investigation, including mechanism of action studies to determine the type of inhibition (competitive, noncompetitive, etc.). [11]

References

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • Bio-protocol. (n.d.). Tyrosinase inhibition assay. [Link]

  • Susilawati, Y., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 951–960. [Link]

  • Active Concepts. (2023). Tyrosinase Inhibition Assay. [Link]

  • Reyes-Mendienta, E. J., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1). [Link]

  • San-pa, S., et al. (2022). Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. Pharmaceutical Sciences Asia, 49(2), 163-172. [Link]

  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). [Link]

  • Rauf, A., et al. (2022). Evaluation of xanthine oxidase inhibitory, antioxidative activity of five selected Papua medicinal plants and correlation with phytochemical content. Pharmacia, 69(4), 951-960. [Link]

  • Segura Campos, M. R. (2018). In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • ResearchGate. (2019). How to perform an alpha glucosidase inhibitory activity?. [Link]

  • Ramsay, R. R., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2559. [Link]

  • Ganesan, K., & Xu, B. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods, 17(1), 19. [Link]

  • Thorne, N., et al. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (3,4-Dimethoxy-benzoylamino)-acetic acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of (3,4-Dimethoxy-benzoylamino)-acetic acid in human plasma. The protocol outlines a straightforward protein precipitation extraction procedure, followed by a rapid and efficient chromatographic separation and highly selective detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring reliable measurement of this analyte in a complex biological matrix.

Introduction

(3,4-Dimethoxy-benzoylamino)-acetic acid is a molecule of interest in pharmaceutical research. Accurate quantification in biological matrices like human plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement a robust and reliable LC-MS/MS method for this specific analyte.

The core of this method is built upon a simple yet effective sample preparation technique—protein precipitation—which efficiently removes the bulk of interfering macromolecules from the plasma sample.[2][3] The subsequent analysis by LC-MS/MS in MRM mode ensures high specificity by monitoring a unique precursor-to-product ion transition for the analyte, minimizing the potential for interference from endogenous matrix components.[4]

Physicochemical Properties of (3,4-Dimethoxy-benzoylamino)-acetic acid

A thorough understanding of the analyte's chemical and physical properties is fundamental to developing a successful analytical method.

PropertyValueSource
Chemical Formula C₁₁H₁₃NO₅N/A
Molecular Weight 239.23 g/mol N/A
Appearance White to off-white solid[5]
Solubility Soluble in organic solvents like methanol and acetonitrile.[5]
pKa Estimated around 3-4 (due to the carboxylic acid group)N/A

Note: Some properties are estimated based on the structurally similar compound (3,4-Dimethoxyphenyl)acetic acid.

Experimental Workflow

The overall analytical workflow is designed for efficiency and robustness, from sample receipt to final data analysis.

LC-MS Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample Aliquoting s2 Internal Standard Spiking s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifugation s3->s4 s5 Supernatant Transfer s4->s5 lc UPLC Separation s5->lc Injection ms Tandem Mass Spectrometry (MRM Detection) lc->ms dp1 Peak Integration ms->dp1 dp2 Calibration Curve Generation dp1->dp2 dp3 Concentration Calculation dp2->dp3

Caption: General workflow for the quantification of (3,4-Dimethoxy-benzoylamino)-acetic acid in plasma.

Detailed Protocols

Materials and Reagents
  • (3,4-Dimethoxy-benzoylamino)-acetic acid reference standard

  • (3,4-Dimethoxy-benzoylamino)-acetic acid-¹³C₆, ¹⁵N internal standard (IS)

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH)

  • LC-MS grade formic acid

  • Human plasma (K₂EDTA)

  • Ultrapure water

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the stable-isotope labeled internal standard in methanol.[6]

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples. The internal standard working solution should be prepared at an appropriate concentration in acetonitrile.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[3][7] Acetonitrile is a commonly used and efficient precipitating agent.[2]

Protocol:

  • Thaw frozen plasma samples at room temperature and vortex to ensure homogeneity.[8]

  • Aliquot 50 µL of plasma into a clean 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution to all samples, except for the blank matrix samples.

  • Add 150 µL of ice-cold acetonitrile (containing the internal standard for all samples except the double blank) to each tube.[8] The 3:1 ratio of acetonitrile to plasma is effective for protein removal.[7]

  • Vortex the mixture vigorously for 30 seconds to ensure complete protein denaturation.[2]

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[2]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method Development and Optimization

The development of a sensitive and reliable LC-MS/MS method is critical for accurate quantification.[9]

The optimization of mass spectrometry parameters is crucial for achieving the best sensitivity and specificity. This involves direct infusion of the analyte and internal standard to determine the optimal precursor and product ions, as well as collision energies.[10][11]

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Optimized MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Analyte 240.1165.10.053015
Internal Standard 247.1172.10.053015

Note: These values are typical starting points and should be optimized for the specific instrument used.[12]

The chromatographic separation is designed to be rapid while ensuring the analyte is resolved from potential interferences from the matrix.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Gradient Elution Program:

Time (min)Flow Rate (mL/min)%A%B
0.000.4955
0.500.4955
2.500.4595
3.500.4595
3.600.4955
5.000.4955

Method Validation

The developed method must be validated according to the guidelines set by regulatory agencies such as the U.S. Food and Drug Administration (FDA) to ensure its reliability for bioanalytical applications.[13][14]

Validation Parameters and Acceptance Criteria:

ParameterExperimentAcceptance Criteria
Selectivity Analysis of at least 6 different blank plasma lots.No significant interfering peaks at the retention time of the analyte and IS (>20% of LLOQ response).
Linearity & Range Calibration curve with at least 8 non-zero standards analyzed in triplicate.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% for LLOQ).
Accuracy & Precision Analysis of QC samples at four levels (LLOQ, LQC, MQC, HQC) in 5 replicates over 3 separate runs.Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ).[15]
Matrix Effect Post-extraction spike of analyte and IS in extracted blank plasma from 6 different lots.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.
Recovery Comparison of analyte peak areas from pre-extraction spiked samples to post-extraction spiked samples.Recovery should be consistent and reproducible.
Stability Evaluation of analyte stability in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage, post-preparative).Mean concentration of stability samples should be within ±15% of the nominal concentration.

Data Analysis and Reporting

  • Quantification: The concentration of the analyte in unknown samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the linear regression of the calibration curve.

  • Reporting: The final report should include the quantitative results, along with all relevant method validation data and any deviations from the protocol.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of (3,4-Dimethoxy-benzoylamino)-acetic acid in human plasma using LC-MS/MS. The method is selective, sensitive, accurate, and precise, making it well-suited for regulated bioanalysis in support of drug development and clinical research. The straightforward protein precipitation sample preparation procedure allows for high-throughput analysis.

References

  • Agilent Technologies. (2010). Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantitation. Available at: [Link]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. Available at: [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics. Available at: [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation. Available at: [Link]

  • MacCoss, M. J., et al. (2007). Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. Analytical Chemistry, 79(23), 9077-9083. Available at: [Link]

  • Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Mass Spectrometry Reviews, 30(4), 631-653. Available at: [Link]

  • Waters Corporation. (2025). Automated MRM Transition Optimization Using waters_connect for Quantitation Software. Available at: [Link]

  • RTI International. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Available at: [Link]

  • Agilent Technologies. (2017). Triggered MRM LC/MS/MS Method Development – Practical Considerations for MRM Optimization Using Agilent MassHunter Optimizer Software. Available at: [Link]

  • Yale School of Medicine. (n.d.). Small Molecules Quantitation. Available at: [Link]

  • Arfianti, I. (2019). a protein precipitation extraction method. protocols.io. Available at: [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Available at: [Link]

  • SCION Instruments. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available at: [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. Available at: [Link]

  • Chemistry For Everyone. (2025). What Is An Internal Standard And Why Is It Used In LC-MS?. YouTube. Available at: [Link]

  • Hanna, I., et al. (2013). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Visualized Experiments, (73), e50171. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • Stanford University Mass Spectrometry. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. Available at: [Link]

  • Wikipedia. (n.d.). Solid-phase extraction. Available at: [Link]

  • Spectroscopy Online. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details. Available at: [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]

  • AACC. (2018). Validation of clinical LC-MS/MS methods: What you need to know. YouTube. Available at: [Link]

  • American College of Clinical Pharmacology. (2019). FDA Announces Guidance on M10 Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Available at: [Link]

  • University of York. (n.d.). Introduction to Solid Phase Extraction. Available at: [Link]

  • WebQC. (n.d.). acetic acid. Available at: [Link]

  • LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • PubChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield, purity, and consistency of this important synthetic transformation. As a key intermediate in various chemical syntheses, mastering its preparation is crucial.[1][2]

This document moves beyond a simple protocol. It delves into the causality behind experimental choices, provides robust troubleshooting guides for common issues, and is grounded in established chemical principles to ensure scientific integrity and reproducibility.

Section 1: The Core Reaction: Schotten-Baumann N-Acylation

The synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid is most effectively achieved through the N-acylation of glycine with 3,4-dimethoxybenzoyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , which is exceptionally well-suited for forming amide bonds from amines and reactive acyl chlorides.[3][4]

The reaction is typically performed under biphasic conditions, utilizing an aqueous phase to dissolve the glycine and a base, and an organic phase to dissolve the acyl chloride.[4] The base, commonly sodium hydroxide, plays a dual role: it deprotonates the amino group of glycine, transforming it into a potent nucleophile, and it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[5][6]

Caption: Overall Schotten-Baumann reaction scheme.

Section 2: Optimized Experimental Protocol

This protocol is designed to maximize yield by carefully controlling reaction parameters that influence the competition between N-acylation and acyl chloride hydrolysis.

Reagent Table:

ReagentMW ( g/mol )AmountMolesEquivalents
Glycine75.077.51 g0.101.0
Sodium Hydroxide40.008.80 g0.222.2
3,4-Dimethoxybenzoyl chloride200.6220.06 g0.101.0
Dichloromethane (DCM)-150 mL--
Water (Deionized)-200 mL--
Hydrochloric Acid (Conc.)-~10 mL--

Step-by-Step Methodology:

  • Preparation of Glycine Solution: In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve glycine (7.51 g) and sodium hydroxide (8.80 g) in 200 mL of deionized water.

  • Cooling: Cool the solution to 0-5 °C in an ice-water bath. Ensure the mechanical stirrer is set to a high speed (e.g., 400-500 RPM) to create a vortex. This vigorous agitation is critical for maximizing the interfacial area between the aqueous and organic phases.

  • Preparation of Acyl Chloride Solution: In a separate beaker, dissolve 3,4-dimethoxybenzoyl chloride (20.06 g) in 150 mL of dichloromethane (DCM). This reagent is moisture-sensitive; handle it quickly and ensure your glassware is dry.[7]

  • Controlled Addition: Transfer the acyl chloride solution to the dropping funnel. Add it dropwise to the cold, vigorously stirred glycine solution over 45-60 minutes. Crucial: Maintain the internal temperature below 5 °C throughout the addition. A rapid temperature increase indicates that the exothermic reaction is proceeding too quickly, which favors hydrolysis of the acyl chloride.[8]

  • Reaction: After the addition is complete, allow the mixture to stir vigorously at 0-5 °C for an additional 2 hours.

  • Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Workup - Product Isolation: Place the aqueous layer in a beaker and cool it in an ice bath. While stirring, slowly add concentrated hydrochloric acid to acidify the solution to pH 2-3 (check with pH paper). A white precipitate of (3,4-Dimethoxy-benzoylamino)-acetic acid will form.

  • Filtration and Washing: Allow the slurry to stir in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration. Wash the filter cake with two portions of cold deionized water (2 x 50 mL) to remove inorganic salts and any unreacted glycine.

  • Drying and Purification: Dry the product in a vacuum oven at 50-60 °C. The typical yield is 85-95%. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Section 3: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis.

Q1: My final yield is significantly lower than the expected 85-95%. What went wrong?

This is the most frequent issue and almost always traces back to one of three root causes:

  • A1.1: Premature Hydrolysis of the Acyl Chloride: Your primary competitor to the desired N-acylation is the reaction of 3,4-dimethoxybenzoyl chloride with water, which produces the water-soluble sodium 3,4-dimethoxybenzoate salt.[9][10]

    • Causality: This side reaction is accelerated by high temperatures and high pH. If you add the acyl chloride too quickly, the reaction's exothermic nature will raise the local temperature, favoring hydrolysis.

    • Solution: Strictly maintain the temperature below 5 °C. Ensure slow, dropwise addition of the acyl chloride solution. While a basic pH is necessary, an excessively high pH (e.g., >12) can increase the rate of hydrolysis. The recommended 2.2 equivalents of NaOH provide a sufficiently basic environment without being excessive.

  • A1.2: Ineffective Nucleophilic Attack by Glycine: For the reaction to occur, the deprotonated glycine (glycinate) in the aqueous phase must come into contact with the acyl chloride in the organic phase.

    • Causality: If the pH is too low (< 8), a significant portion of the glycine's amino group will remain protonated (-NH₃⁺), rendering it non-nucleophilic.[3][6] Furthermore, poor mixing reduces the interfacial surface area where the reaction occurs, effectively slowing the desired reaction and giving the competing hydrolysis reaction more time to occur.

    • Solution: Ensure the pH of the initial glycine solution is strongly basic. Use a powerful mechanical stirrer, not a magnetic stir bar, to create a deep vortex and ensure maximum mixing between the two phases.

  • A1.3: Product Loss During Workup: The product is isolated by protonating its carboxylate group, which makes it insoluble in water.

    • Causality: If you do not acidify to a sufficiently low pH (target is pH 2-3), a portion of your product will remain in its anionic, water-soluble carboxylate form and will be lost in the filtrate. Conversely, adding a large excess of acid far beyond what is needed can sometimes increase the solubility of other components.

    • Solution: Add the acid slowly while monitoring the pH with pH paper or a calibrated meter. Once you reach the target pH, stir the cold slurry for at least 30 minutes to maximize precipitation before filtering.

Q2: My final product seems impure. How can I identify and remove common contaminants?

  • A2.1: Contamination with 3,4-Dimethoxybenzoic Acid: This is the byproduct from the hydrolysis of your acyl chloride.

    • Identification: It can cause a depression and broadening of the product's melting point. On a TLC plate (e.g., 10% MeOH in DCM), it will likely have a different Rf value than the desired product.

    • Removal: A well-executed recrystallization is the most effective method. Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals. The 3,4-dimethoxybenzoic acid, being more polar, will have a higher affinity for the solvent mixture and will be enriched in the mother liquor.

  • A2.2: Contamination with Unreacted Glycine: Glycine is highly soluble in water, whereas the protonated product is not.[11][12]

    • Identification: This is less common if the workup is performed correctly but can be detected by NMR (a characteristic singlet in D₂O).

    • Removal: This is easily remedied. After filtering the precipitated product, wash the filter cake thoroughly with several portions of cold deionized water. This will dissolve and remove any residual glycine.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Why is a two-phase (biphasic) solvent system necessary?

    • This system is an elegant solution to a solubility problem. Glycine is highly soluble in water but virtually insoluble in organic solvents like DCM.[13][14] Conversely, 3,4-dimethoxybenzoyl chloride is soluble in DCM but reacts with water.[15] The biphasic approach keeps the bulk of each reactant in its preferred solvent, with the reaction occurring at the interface of the two liquids.[4]

  • FAQ 2: What is the optimal pH for this reaction and why is it so critical?

    • The optimal pH is a delicate balance, typically in the range of 9-11 during the reaction.[5] You need the solution to be basic enough to deprotonate the ammonium group of the glycine zwitterion (pKa ~9.6) to generate the nucleophilic amine. However, if the pH is too high, the concentration of hydroxide ions becomes excessive, which accelerates the unwanted hydrolysis of the acyl chloride.[5]

  • FAQ 3: Can I use 3,4-dimethoxybenzoic acid and a coupling agent instead of the acyl chloride?

    • Yes, this is an alternative and often milder approach. You can use 3,4-dimethoxybenzoic acid and a standard peptide coupling agent (like EDCI or DCC) to react with glycine (or a glycine ester). This avoids handling the moisture-sensitive acyl chloride and generating HCl.[16] However, this method introduces its own challenges, such as the need to remove coupling agent byproducts (e.g., DCU, a urea derivative, if using DCC), which can be difficult. For large-scale synthesis, the Schotten-Baumann method is often more cost-effective and straightforward in its workup.

  • FAQ 4: How can I confirm the identity and purity of my final product?

    • A combination of standard analytical techniques is recommended.

      • Melting Point: Compare the observed melting point to the literature value. A sharp melting point is a good indicator of purity.

      • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and identify any organic impurities.

      • FT-IR Spectroscopy: Look for characteristic peaks for the amide C=O stretch (~1640 cm⁻¹), the carboxylic acid C=O stretch (~1720 cm⁻¹), and the N-H stretch (~3300 cm⁻¹).

      • Mass Spectrometry: To confirm the molecular weight of the product.

Section 5: Visualizing the Troubleshooting Process

To assist in diagnosing experimental issues, the following workflow provides a logical decision tree.

Troubleshooting_Workflow cluster_yield Yield Analysis cluster_purity Purity Analysis start Experiment Complete q_yield Is Yield < 85%? start->q_yield check_temp Was Temp > 5°C during addition? q_yield->check_temp Yes q_purity Is Product Impure? q_yield->q_purity No check_stir Was stirring vigorous (vortex)? check_temp->check_stir No fix_temp Root Cause: Acyl Chloride Hydrolysis. Fix: Improve cooling, slow addition. check_temp->fix_temp Yes check_ph Was workup pH 2-3? check_stir->check_ph Yes fix_stir Root Cause: Poor Interfacial Contact. Fix: Use mechanical stirrer, increase RPM. check_stir->fix_stir No fix_ph Root Cause: Product Loss in Filtrate. Fix: Acidify slowly to pH 2-3. check_ph->fix_ph No check_ph->q_purity Yes check_mp Melting Point Broad / Depressed? q_purity->check_mp Yes success Success: High Yield & Purity q_purity->success No check_wash Product washed with cold water? check_mp->check_wash No fix_mp Likely Contaminant: 3,4-Dimethoxybenzoic Acid. Fix: Recrystallize from Ethanol/Water. check_mp->fix_mp Yes fix_wash Likely Contaminant: Unreacted Glycine. Fix: Re-wash solid product with cold water. check_wash->fix_wash No check_wash->success Yes

Caption: A decision tree for troubleshooting common synthesis problems.

Section 6: References

  • Grokipedia. Schotten–Baumann reaction. Available at:

  • BYJU'S. (2019). Schotten Baumann Reaction. Available at: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available at: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. Available at: [Link]

  • Save My Exams. (2025). Acyl Chlorides. A Level Chemistry Revision Notes. Available at: [Link]

  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides. Available at: [Link]

  • Wikipedia. Glycine. Available at: [Link]

  • Solubility of Things. Glycine. Available at: [Link]

  • Science Forums. (2005). Solubility of glycine. Available at: [Link]

  • Carron, R., et al. (2019). Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. ACS Chemical Neuroscience. Available at: [Link]

  • LookChem. Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • ChemBK. 3,4-Dimethoxybenzoyl chloride. Available at: [Link]

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Technical Support Center: Purification of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. As Senior Application Scientists, we provide not only procedural steps but also the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Q1: My isolated product is yellow or brownish, not the expected white crystalline solid. What causes this discoloration and how can I remove it?

A1: This is a very common issue, often stemming from residual impurities from the synthesis, which is typically a variation of the Erlenmeyer-Plöchl reaction.

Causality: The primary cause of discoloration is often the presence of the highly colored azlactone intermediate, α-benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid.[1] This intermediate is a vibrant yellow crystalline solid.[1][2] If the hydrolysis of this intermediate to the final product is incomplete, it will contaminate your final product. Overheating the reaction mixture can also lead to the formation of colored degradation by-products.[1]

Solution Pathway: The most effective method to remove colored impurities is a two-step process involving treatment with activated carbon followed by recrystallization. Activated carbon has a high surface area that adsorbs large, colored impurity molecules.

Protocol 1: Decolorization and Recrystallization

  • Dissolution: In a fume hood, dissolve the impure, colored product in a minimum amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture). Aim for a near-saturated solution.

  • Activated Carbon Treatment: Add a small amount of activated carbon (approx. 1-2% of the solute's weight) to the hot solution.

    • Expert Tip: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping. Cool the solution slightly before addition.

  • Heating & Filtration: Gently heat the mixture for 5-10 minutes to ensure maximum adsorption of impurities. While still hot, perform a gravity filtration using fluted filter paper to remove the activated carbon.[3] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Validation: The filtrate should be colorless or significantly lighter in color. If color persists, a second treatment may be necessary, but be aware that each treatment can reduce your overall yield.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize crystal formation.[3]

  • Isolation & Drying: Collect the purified white crystals by suction filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Q2: My post-purification analysis (TLC/NMR) shows multiple spots/peaks. What are the likely impurities and how do I target them?

A2: The presence of multiple signals indicates that simple crystallization was insufficient. The identity of the impurity dictates the optimal purification strategy.

Causality & Common Impurities: Impurities in (3,4-Dimethoxy-benzoylamino)-acetic acid are almost always related to the synthetic route.

Impurity Source Reason for Presence Suggested Removal Strategy
3,4-Dimethoxybenzaldehyde (Veratraldehyde) Starting MaterialUnreacted starting material from the initial condensation step.Moderately polar. Can often be removed by recrystallization. For stubborn cases, column chromatography is effective.
Hippuric Acid Starting MaterialUnreacted starting material from the initial condensation step.Highly polar and water-soluble. A wash of the crude product with cold water or a basic aqueous solution (to deprotonate the acid) can be effective.
Azlactone Intermediate IntermediateIncomplete hydrolysis of the azlactone formed during the reaction.[4]Can be hydrolyzed by redissolving the crude product in a dilute NaOH solution and gently warming, then re-acidifying to precipitate the desired product.[4][5] Otherwise, remove by recrystallization or chromatography.
Benzoic Acid By-productFormed during the hydrolysis of the azlactone intermediate.[4]Can be removed during recrystallization.
Acetic Acid/Anhydride Reagent/SolventResidual reagents from the synthesis.Highly volatile. Can usually be removed by drying the product thoroughly under high vacuum. A co-evaporation step with a solvent like toluene can also be effective.

Solution Pathway: A logical workflow is essential for tackling a multi-impurity problem.

G start Impure Product (Multiple TLC Spots/NMR Peaks) check_polar Are impurities significantly more or less polar than the product? start->check_polar chromatography Perform Silica Gel Column Chromatography check_polar->chromatography Yes check_acidic Is an acidic/basic impurity present (e.g., Hippuric Acid)? check_polar->check_acidic No end Pure Product (Single TLC Spot/Clean NMR) chromatography->end recrystallize Perform Recrystallization recrystallize->end check_acidic->recrystallize No acid_base_wash Perform Acid-Base Liquid-Liquid Extraction/Wash check_acidic->acid_base_wash Yes acid_base_wash->recrystallize

Caption: Decision tree for selecting a purification strategy.

Q3: My yield is extremely low after recrystallization. What are the common pitfalls?

A3: Low yield is a frequent and frustrating issue, typically caused by procedural missteps rather than a flaw in the method itself.

Causality:

  • Excessive Solvent: The most common error is using too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point. Excess solvent will keep a significant portion of your product dissolved even after cooling, leading to major losses.[3][6]

  • Premature Crystallization: If the solution cools too fast during a hot filtration step (to remove insoluble impurities), product will crystallize on the filter paper and in the funnel, leading to mechanical loss.[3]

  • Inappropriate Solvent Choice: If the compound is highly soluble in the chosen solvent even at low temperatures, recovery will be poor. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[6]

  • Incomplete Crystallization: Not allowing sufficient time for cooling or not using an ice bath can leave a substantial amount of product in the mother liquor.

Solution Pathway:

  • Optimize Solvent Volume: Add the hot solvent in small portions to your crude solid until it just dissolves.

  • Prevent Premature Crystallization: Keep the filtration apparatus (funnel, receiving flask) hot. You can do this by placing it on a steam bath or in a hot oven prior to use and pouring a small amount of hot, pure solvent through it just before filtering your product solution.

  • Solvent System Selection: If a single solvent is not ideal, consider a two-solvent system (binary mixture). Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble), and then add a "bad" or "anti-solvent" (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[6]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best single solvent for recrystallizing (3,4-Dimethoxy-benzoylamino)-acetic acid?

  • While the ideal solvent must be determined experimentally, a good starting point is water, as the related homoveratric acid is water-soluble.[7] Ethanol or mixtures of ethanol and water are also excellent candidates due to the compound's polarity. For less polar impurities, recrystallization from a solvent like hot benzene has been reported for the precursor azlactone and may be applicable with care.[1] Always perform small-scale solubility tests first.

Q2: Is column chromatography a viable option for purification?

  • Yes, especially for high-purity requirements or for removing impurities with very similar solubility. Given the compound's acidic nature and polarity, silica gel chromatography would be effective. A typical mobile phase would be a mixture of a non-polar solvent (like ethyl acetate or dichloromethane) and a polar solvent (like methanol), often with a small amount of acetic or formic acid (0.1-1%) to improve peak shape and prevent streaking.[8][9]

Q3: How can I confirm the purity and identity of my final product?

  • Melting Point: A sharp melting point range (within 1-2 °C) is a strong indicator of high purity. Compare your result to the literature value.

  • TLC: Development of a single spot in multiple solvent systems is a good sign of purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. The spectrum should be clean, with correct chemical shifts, integrations, and coupling constants, and an absence of peaks corresponding to impurities (e.g., no aldehyde proton from veratraldehyde around 9-10 ppm).[10]

  • IR Spectroscopy: Look for characteristic peaks for the N-H bond, amide C=O, and carboxylic acid C=O and O-H bonds.[10]

Q4: What are the optimal storage conditions for the purified compound?

  • (3,4-Dimethoxy-benzoylamino)-acetic acid is a relatively stable solid. It should be stored in a well-sealed container, protected from light and moisture, at room temperature. Storing it in a desiccator is recommended to prevent water absorption.

References

  • Bonnet, J. et al. (2014). General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. ResearchGate. Available at: [Link]

  • Fu, S. C., & Mak, D. S. (1971). Gas-liquid chromatography of N-acyl amino acid alkyl esters. Journal of Chromatography A, 54(2), 205-214. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. UCLA Chemistry and Biochemistry. Available at: [Link]

  • Falbe, J., & Johnson, T. (1991). Purification and characterization of bile acid-CoA:amino acid N-acyltransferase from human liver. Journal of Biological Chemistry, 266(16), 10306-10311. Available at: [Link]

  • Buck, J. S., & Ide, W. S. (1933). AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses, 13, 8. Available at: [Link]

  • Aimoto, S. et al. (2016). Peptide purification using the chemoselective reaction between N-(methoxy)glycine and isothiocyanato-functionalized resin. Journal of Peptide Science, 22(6), 379-382. Available at: [Link]

  • Snyder, H. R., Buck, J. S., & Ide, W. S. (1933). homoveratric acid. Organic Syntheses, 13, 52. Available at: [Link]

  • LookChem. (n.d.). (3,4-Dimethoxyphenyl)acetic acid. Available at: [Link]

  • Majhi, K. C. et al. (2018). Chromatographic Separation of Amino Acids. ResearchGate. Available at: [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • Aimoto, S. et al. (2016). Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. ResearchGate. Available at: [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Buck, J. S., & Ide, W. S. (1933). Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. ResearchGate. Available at: [Link]

  • Google Patents. (1970). Method for purifying glycine.
  • Reddit. (2015). Recrystallization from acetic acid?. r/chemistry. Available at: [Link]

  • ScienceMadness.org. (2018). Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Available at: [Link]

  • Barabanov, M. A. et al. (2024). Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Russian Journal of General Chemistry, 60(5), 688-698. Available at: [Link]

  • Google Patents. (1988). Purification method of glycine.
  • Gillespie, H. B., & Snyder, H. R. (1933). Azlactone of α-Benzoylaminocinnamic Acid. Organic Syntheses, 13, 10. Available at: [Link]

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Technical Support Center: Synthesis of N-(3,4-dimethoxybenzoyl)glycine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3,4-dimethoxybenzoyl)glycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific N-acylation reaction. Here, we will delve into the common challenges, side reactions, and troubleshooting strategies to ensure a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing N-(3,4-dimethoxybenzoyl)glycine?

A1: The most prevalent and robust method is the Schotten-Baumann reaction.[1][2][3] This procedure involves the acylation of glycine with 3,4-dimethoxybenzoyl chloride in a two-phase solvent system, typically an organic solvent like dichloromethane and water, in the presence of a base.[3] The base, commonly sodium hydroxide, is crucial as it neutralizes the hydrochloric acid generated during the reaction, which in turn drives the equilibrium towards the formation of the desired amide product.[4][5][6]

Q2: Why is a base necessary in the Schotten-Baumann reaction?

A2: The acylation of an amine with an acyl chloride produces one equivalent of hydrochloric acid (HCl).[7] This acid can protonate the unreacted amine (glycine), rendering it non-nucleophilic and halting the reaction.[4] The added base, such as sodium hydroxide or pyridine, neutralizes this HCl, preserving the nucleophilicity of the glycine and allowing the reaction to proceed to completion.[4][5]

Q3: What are the primary side reactions to be aware of during this synthesis?

A3: The main side reactions of concern are:

  • Hydrolysis of 3,4-dimethoxybenzoyl chloride: The acyl chloride is highly reactive and can be hydrolyzed by water to form the corresponding carboxylic acid (3,4-dimethoxybenzoic acid), especially under basic conditions.[7]

  • Azlactone (Oxazolone) Formation: Intramolecular cyclization of the N-acylated glycine can lead to the formation of an azlactone intermediate.[8][9][10] While sometimes a desired step in other syntheses, it can be an unwanted side reaction here.[11][12]

  • Diacylation: Although less common with amino acids due to the formation of a carboxylate anion, there is a possibility of further reaction at the nitrogen under harsh conditions.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of glycine and the formation of the N-(3,4-dimethoxybenzoyl)glycine product.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section provides a detailed analysis of the common side reactions, their mechanistic origins, and actionable troubleshooting steps.

Side Reaction 1: Hydrolysis of 3,4-dimethoxybenzoyl chloride

The acylating agent, 3,4-dimethoxybenzoyl chloride, is highly susceptible to hydrolysis, which reduces the yield of the desired product.

Causality: Acyl chlorides are very reactive electrophiles. In the biphasic Schotten-Baumann system, the presence of water and a base (hydroxide ions) creates a competitive environment where the acyl chloride can react with either the intended nucleophile (glycine) or with water/hydroxide.[7] Vigorous stirring is essential to ensure that the acylation of glycine is faster than the hydrolysis of the acyl chloride.

Troubleshooting & Prevention:

Issue Potential Cause Recommended Solution
Low Yield, presence of 3,4-dimethoxybenzoic acid in productInefficient mixing of the biphasic system.Increase the stirring rate to create a fine emulsion, maximizing the interfacial area between the aqueous and organic phases.
Slow addition of acyl chloride.Add the 3,4-dimethoxybenzoyl chloride solution to the glycine solution at a steady, moderate pace. Too slow an addition can prolong its exposure to the aqueous base.
High reaction temperature.Maintain the reaction temperature at or below room temperature (0-25 °C) to slow down the rate of hydrolysis.[1]
Poor quality of acyl chloride.Ensure the 3,4-dimethoxybenzoyl chloride is of high purity and has been stored under anhydrous conditions to prevent premature degradation.

Experimental Workflow to Minimize Hydrolysis:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve glycine in aqueous NaOH C Combine aqueous and organic phases A->C B Dissolve 3,4-dimethoxybenzoyl chloride in organic solvent E Add acyl chloride solution dropwise with vigorous stirring B->E D Cool to 0-5 °C in an ice bath C->D D->E F Monitor reaction by TLC/LC-MS E->F G Separate organic layer F->G H Acidify aqueous layer to precipitate product G->H I Filter and wash product H->I

Caption: Workflow to minimize acyl chloride hydrolysis.

Side Reaction 2: Azlactone (Oxazolone) Formation

The formation of an azlactone is an intramolecular cyclization that can occur after the initial N-acylation.

Causality: In the presence of a dehydrating agent or under certain pH conditions, the carboxyl group of the newly formed N-(3,4-dimethoxybenzoyl)glycine can react with the activated carbonyl of the benzoyl group to form a five-membered ring, the azlactone.[8][9][10] While this is a key step in reactions like the Erlenmeyer-Plöchl synthesis, it can be an undesired side product in this context.[10]

Troubleshooting & Prevention:

Issue Potential Cause Recommended Solution
Presence of an unexpected, less polar byproduct by TLCUse of a dehydrating coupling agent instead of an acyl chloride.The Schotten-Baumann method with an acyl chloride is generally less prone to azlactone formation than methods using carbodiimides (e.g., DCC, EDC) in non-aqueous solvents.
Anhydrous reaction conditions with a base.Ensure the reaction is performed in the specified biphasic aqueous system. The presence of water helps to keep the carboxyl group as a carboxylate, which is less likely to cyclize.
High temperatures during work-up.Avoid excessive heating during product isolation and purification to prevent thermally induced cyclization.

Mechanistic Insight into Azlactone Formation:

N_acyl_glycine N-(3,4-dimethoxybenzoyl)glycine Azlactone Azlactone Intermediate N_acyl_glycine->Azlactone - H2O Dehydrating_Agent Dehydrating Agent (e.g., Acetic Anhydride) Dehydrating_Agent->Azlactone

Caption: Simplified azlactone formation pathway.

Summary of Key Reaction Parameters

ParameterRecommended ConditionRationale
Temperature 0-25 °CMinimizes hydrolysis of the acyl chloride and other potential side reactions.
pH 10-12Ensures the amino group of glycine is deprotonated and nucleophilic, while also neutralizing the HCl byproduct.
Solvent System Biphasic (e.g., Dichloromethane/Water)Separates the reactants and products effectively, with the base remaining in the aqueous phase to neutralize acid.[3]
Stirring VigorousMaximizes the interfacial surface area for the reaction to occur efficiently, outcompeting hydrolysis.
Reagent Purity HighImpurities in either the glycine or the 3,4-dimethoxybenzoyl chloride can lead to a host of side products.

References

  • Bergmann Azlactone Peptide Synthesis. (n.d.). In Merck Index. Retrieved from [Link]

  • Wikipedia. (2023). Bergmann azlactone peptide synthesis. Retrieved from [Link]

  • Bergmann‐Stern Azlactone Synthesis. (2010). Comprehensive Organic Name Reactions and Reagents. Retrieved from [Link]

  • LookChem. (n.d.). Bergmann Azlactone Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (2023). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(2,4-Dimethoxybenzyl)glycine. Retrieved from [Link]

  • ResearchGate. (2021). Schotten-Baumann reaction to produce cocoyl glycine. Retrieved from [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • PubChem. (n.d.). N-(3,4-dimethoxybenzyl)glycine. Retrieved from [Link]

  • Google Patents. (n.d.). CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • National Institutes of Health. (2022). The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Retrieved from [Link]

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Technical Support Center: Optimizing Crystallization of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of (3,4-Dimethoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this active pharmaceutical ingredient (API). As your Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot issues but also to proactively design robust and reproducible crystallization processes.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments. Each issue is followed by an analysis of potential causes and a step-by-step protocol for resolution.

Q1: My compound "oiled out" instead of crystallizing. What happened and what should I do?

A1: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid phase rather than a solid crystal.[1] This often occurs when a compound's melting point is lower than the temperature of the solution at the point of supersaturation, or when the level of supersaturation is too high, kinetically favoring liquid-liquid phase separation over the more ordered process of nucleation.[1][2] Impurities can also depress the melting point, exacerbating this issue.[3][4] An oil phase rarely leads to pure crystals because impurities tend to be more soluble in the oil than in the crystallization solvent.[2]

Root Cause Analysis & Corrective Actions:

  • High Supersaturation: The cooling rate might be too fast, or too much anti-solvent was added at once. This drives the system into a state of high supersaturation where the molecules don't have enough time to orient into a crystal lattice.[1]

  • Low Melting Point/Impurities: The compound itself may have a low melting point, or significant impurities are depressing it.[3]

  • Inappropriate Solvent Choice: The solvent's boiling point may be too high relative to the compound's melting point.[5]

Troubleshooting Protocol: Addressing Oiling Out

  • Re-dissolution: Gently heat the mixture to re-dissolve the oil.

  • Solvent Addition: Add a small, measured amount (e.g., 5-10% of the initial volume) of the "good" solvent to decrease the supersaturation level.[2]

  • Slow Cooling & Seeding: Allow the solution to cool much more slowly. Once the solution is slightly below the re-dissolution temperature, introduce a few seed crystals of pure (3,4-Dimethoxy-benzoylamino)-acetic acid. Seeding provides a template for crystal growth and can bypass the kinetic barrier for nucleation, preventing oiling out.[1][6]

  • Agitation Control: Ensure gentle, consistent agitation. This helps maintain a uniform temperature and concentration throughout the vessel, avoiding pockets of high local supersaturation.[6]

  • Solvent System Re-evaluation: If oiling persists, the solvent system may need to be changed. Choose a solvent with a lower boiling point or a solvent pair that allows for crystallization at a lower temperature.[5]

Q2: The resulting crystals are very fine needles/small particles. How can I grow larger crystals?

A2: The formation of small needles or particles is typically a result of rapid nucleation overwhelming crystal growth. This happens when the rate of supersaturation generation is high, leading to the formation of a large number of crystal nuclei simultaneously, which then compete for the available solute, limiting their individual growth.[7] The goal is to shift the process kinetics to favor growth over nucleation.

Root Cause Analysis & Corrective Actions:

  • High Supersaturation: Rapid cooling or fast anti-solvent addition.[8]

  • High Nucleation Rate: Spontaneous nucleation due to the absence of seed crystals or the presence of fine particulates acting as nucleation sites.

  • Poor Mixing: Inadequate mixing can create localized zones of very high supersaturation.

Troubleshooting Protocol: Promoting Crystal Growth for Larger Size

  • Reduce Supersaturation Rate:

    • Cooling Crystallization: Decrease the cooling rate significantly. A slower cooling profile allows molecules to selectively add to existing crystal surfaces rather than forming new nuclei.[7]

    • Anti-solvent Crystallization: Add the anti-solvent much more slowly or use a sub-surface addition to ensure rapid dispersion and avoid localized high supersaturation.

  • Implement a Seeding Strategy: Introduce a controlled amount of seed crystals at a point of low supersaturation (within the Metastable Zone Width). This provides a defined surface area for growth to occur, dominating over spontaneous nucleation.[9] The quantity and size of the seed crystals can be optimized to target a final particle size.[9]

  • Temperature Cycling (Ostwald Ripening): After initial crystallization, you can implement gentle temperature cycling. This involves slightly increasing the temperature to dissolve the smallest, most soluble crystals, and then slowly cooling again to allow that material to deposit onto the larger, more stable crystals.

  • Solvent Selection: Solvents can influence crystal habit. Experiment with different solvents or solvent mixtures, as some may inherently favor growth on certain crystal faces, leading to more equant (less needle-like) crystals.[10]

Q3: My final product purity is not meeting specifications. How can crystallization be optimized for impurity rejection?

A3: Crystallization is a powerful purification technique, but its effectiveness depends on ensuring that impurities are either excluded from the growing crystal lattice or remain soluble in the mother liquor. Poor impurity rejection can result from inclusions (pockets of mother liquor trapped within the crystal) or rapid crystallization that traps impurities on the crystal surface.

Root Cause Analysis & Corrective Actions:

  • Rapid Crystallization: As discussed, fast growth can trap impurities.[2]

  • Unfavorable Partition Coefficient: The impurity may have a structure very similar to the target compound, allowing it to be incorporated into the crystal lattice.

  • Poor Washing: Residual mother liquor, rich in impurities, remaining on the crystal surfaces after filtration.

Troubleshooting Protocol: Maximizing Impurity Rejection

  • Optimize the Solvent System: The ideal solvent should have high solubility for your compound when hot and low solubility when cold, while impurities should remain soluble even at low temperatures.[11] Perform solubility tests to confirm this behavior.

  • Slow the Growth Rate: A slow, controlled crystallization process is paramount for purification. This allows for the selective incorporation of the correct molecules into the lattice.[7] Implement the strategies from Q2 for growing larger crystals, as this inherently slows the process.

  • Washing Efficiency:

    • After filtration, wash the collected crystals (the "filter cake") with a small amount of ice-cold crystallization solvent.[12] Using a warm or room-temperature solvent will dissolve a significant portion of your product.

    • Ensure the wash is effective. A displacement wash (passing the solvent through the cake) is generally more effective than reslurrying.

  • Consider a Second Crystallization: For very impure samples, a single crystallization may be insufficient. A second recrystallization from a different solvent system can often remove impurities that co-crystallized in the first.

Frequently Asked Questions (FAQs)

Q1: How do I systematically select a suitable solvent system for (3,4-Dimethoxy-benzoylamino)-acetic acid?

A1: A systematic approach is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold.[13] Given the structure of (3,4-Dimethoxy-benzoylamino)-acetic acid (containing polar amide and carboxylic acid groups and a less polar aromatic ring), solvents of intermediate polarity like alcohols (ethanol, methanol) or esters (ethyl acetate) are good starting points.[5][14]

The workflow below outlines a systematic screening process.

Solvent_Screening_Workflow start Start: Select 5-7 Candidate Solvents (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Heptane) test_rt Test Solubility at Room Temp. (Add ~10 mg solid to 0.5 mL solvent) start->test_rt rt_soluble Soluble at RT? test_rt->rt_soluble yes_rt YES (Poor for Cooling Crystallization) rt_soluble->yes_rt no_rt NO rt_soluble->no_rt test_hot Heat to Boiling no_rt->test_hot hot_soluble Soluble when Hot? test_hot->hot_soluble yes_hot YES hot_soluble->yes_hot no_hot NO (Insoluble - Discard Solvent) hot_soluble->no_hot cool_down Cool Slowly to Room Temp, then in Ice Bath yes_hot->cool_down crystals_form Crystals Form? cool_down->crystals_form yes_crystals GOOD CANDIDATE (Proceed to Optimization) crystals_form->yes_crystals no_crystals NO (Consider for Anti-Solvent System) crystals_form->no_crystals

Caption: Systematic workflow for single-solvent screening.

Q2: What is polymorphism and why is it a critical concern for an API like this?

A2: Polymorphism is the ability of a solid compound to exist in more than one crystal form or structure.[15][16] These different forms, called polymorphs, have the same chemical composition but different internal crystal lattice arrangements.[17] This is critically important for APIs because different polymorphs can exhibit significantly different physicochemical properties, including:

  • Solubility and Dissolution Rate: This directly impacts the drug's bioavailability.[17]

  • Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form could convert to the stable form during storage, altering the drug product's properties.[18]

  • Mechanical Properties: Properties like tabletability and flowability can vary between polymorphs.[18]

Controlling crystallization conditions (e.g., solvent choice, cooling rate, temperature) is the primary method to produce the desired, most stable polymorph consistently. It is essential during drug development to screen for polymorphs and identify the optimal form for the final product.[15]

Q3: Can I use an anti-solvent crystallization for this compound, and how does it work?

A3: Yes, anti-solvent (or drowning-out) crystallization is a very common and effective technique. It is particularly useful when a suitable single solvent for cooling crystallization cannot be found.[11] The process works as follows:

  • Dissolution: Dissolve the (3,4-Dimethoxy-benzoylamino)-acetic acid in a minimal amount of a "good" solvent in which it is highly soluble.

  • Addition of Anti-solvent: Slowly add a second solvent (the "anti-solvent" or "poor" solvent) in which the compound is insoluble. The two solvents must be miscible.[13]

  • Inducing Supersaturation: As the anti-solvent is added, the overall solvent mixture becomes a poorer solvent for the compound. This decreases the compound's solubility, creating the supersaturation needed for crystallization to occur.

  • Control: The rate of anti-solvent addition is the key parameter for controlling crystal size and purity. A slow addition rate is crucial to avoid oiling out and promote the growth of larger, purer crystals.[6]

A common example for a polar compound is dissolving it in ethanol ("good" solvent) and slowly adding water ("anti-solvent").[11]

Data & Protocols

Table 1: Illustrative Solubility Data for Screening

The following table provides an example of the type of data you should generate during your initial solvent screening. Actual values must be determined experimentally.

SolventPolarity IndexSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Suitability for Cooling Crystallization
Water10.2< 1~5Potentially Good
Ethanol4.3~15> 200Good
Acetone5.1> 100> 200Poor (Too soluble when cold)
Ethyl Acetate4.4~20> 250Good
Toluene2.4< 2~30Potentially Good
Heptane0.1< 0.1< 1Insoluble (Possible Anti-solvent)
Protocol 1: Experimental Cooling Crystallization

This protocol outlines a standard procedure for purifying (3,4-Dimethoxy-benzoylamino)-acetic acid via cooling crystallization.

  • Solvent Selection: Based on screening (see FAQ 1), select a suitable solvent (e.g., Ethanol).

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of solvent required to dissolve the solid at its boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[12]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. Note: Charcoal can adsorb your product, so use it sparingly.[2]

  • Hot Filtration (If Necessary): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is key to forming large, pure crystals.[12] Once at room temperature, you can place the flask in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.[12]

  • Drying: Dry the crystals completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

References

  • Vertex AI Search. Polymorphism and crystallization of active pharmaceutical ingredients (APIs). PubMed.
  • Curia Global. Drug Polymorphism: A Key Consideration for API Development.
  • Crimson Publishers. The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Crimson Publishers. Published February 15, 2018.
  • All About Drugs. Polymorphism.
  • Jagiellońskie Centrum Innowacji. POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS.
  • MDPI. Crystal Morphology Prediction Models and Regulating Methods.
  • Brainly. Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Published February 25, 2024.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Chemistry LibreTexts. 3.6F: Troubleshooting. Published April 7, 2022.
  • Reddit. Recrystallization (help meeeeee). Reddit. Published 2013.
  • The Pursuit of a Robust Approach for Growing Crystals Directly to Target Size. Published November 1, 2010.
  • BenchChem. Technical Support Center: Optimization of Solvent Systems for Carboxylic Acid Purity.
  • ResearchGate. Solvent design for crystallization of carboxylic acids. Published August 7, 2025.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Published December 25, 2024.
  • Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use. Published April 7, 2022.
  • Scribd. Crystal Size Control Strategies | PDF.
  • Crystallization Solvents.pdf.
  • Recrystallization1.
  • SOP: CRYSTALLIZATION.

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Technical Support Center: Troubleshooting Low Bioactivity of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

Welcome to the technical support guide for (3,4-Dimethoxy-benzoylamino)-acetic acid. This document is designed to provide in-depth troubleshooting assistance for researchers encountering lower-than-expected bioactivity with this compound in various assays. As scientists, we understand that unexpected results are a common part of the research process. This guide aims to provide a systematic and logical framework to identify the root cause of low activity, ensuring that your experimental outcomes are both accurate and reliable.

(3,4-Dimethoxy-benzoylamino)-acetic acid, an N-acyl glycine derivative, and its analogs are of interest in various research fields. However, its physicochemical properties can present challenges in experimental setups. This guide will walk you through a series of checkpoints, from compound integrity to assay design, to help you diagnose and resolve these issues effectively.

Initial Troubleshooting Workflow

When faced with low bioactivity, it's crucial to systematically rule out potential causes. The flowchart below provides a high-level overview of the diagnostic process. Start at the top and work your way through the key decision points to narrow down the source of the issue.

Caption: A step-by-step workflow for troubleshooting low compound bioactivity.

Frequently Asked Questions & Troubleshooting Guides

This section provides detailed answers to common questions and issues encountered when working with (3,4-Dimethoxy-benzoylamino)-acetic acid.

Part 1: Compound-Related Issues

Q1: How can I be sure that the compound I'm using is pure and has the correct identity?

A1: Independent verification of compound identity and purity is the most critical first step in any investigation of low bioactivity. Commercially sourced or newly synthesized compounds may not always meet the specified purity levels, which can dramatically impact results.

  • Causality: Impurities can either be inert, effectively lowering the concentration of your active compound, or they can have an antagonistic effect on your target. Degradation products can also lead to a loss of activity.

  • Recommended Action:

    • Identity Confirmation: Verify the molecular weight of the compound using Liquid Chromatography-Mass Spectrometry (LC-MS). The expected molecular weight for C₁₁H₁₃NO₅ is approximately 239.23 g/mol .

    • Purity Assessment: Determine the purity of your compound stock. The gold standard is High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like a Diode Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[1][2] For an absolute purity measurement, quantitative NMR (qNMR) is an excellent, albeit more complex, method.[2] A purity level of >95% is recommended for most biological assays.[1][][4]

Q2: My compound seems fine, but could it be degrading in my assay buffer?

A2: Yes, compound stability in the final aqueous assay buffer is a common and often overlooked issue. While stable as a solid or in a DMSO stock, the compound may not be stable at the final pH, temperature, or in the presence of other buffer components over the duration of your experiment.

  • Causality: The amide bond in the molecule could be susceptible to hydrolysis under certain pH and temperature conditions. This would lead to a decrease in the effective concentration of the intact compound over the assay incubation period.

  • Recommended Action: Perform a stability study.

    • Prepare a solution of the compound in your final assay buffer at the highest concentration you plan to test.

    • Incubate this solution under the exact conditions of your assay (temperature, light, etc.).

    • At various time points (e.g., 0, 1, 4, and 24 hours), take an aliquot and analyze the concentration of the parent compound using HPLC.[5]

    • A significant decrease in the parent compound peak over time indicates instability. If this is the case, consider modifying the buffer, reducing the incubation time, or preparing fresh compound dilutions immediately before use.

Part 2: Physicochemical & Assay-Specific Issues

Q3: I'm seeing inconsistent or non-reproducible results. Could solubility be the problem?

A3: Absolutely. Poor aqueous solubility is a primary cause of artificially low or variable bioactivity. If the compound precipitates out of solution, the actual concentration exposed to the biological target is much lower than the nominal concentration.

  • Causality: Many organic small molecules have limited solubility in the aqueous buffers used for biological assays. When the concentration exceeds the solubility limit, the compound will precipitate, leading to inaccurate dose-response curves.

  • Recommended Action:

    • Assess Solubility: You can visually inspect your highest concentration wells for precipitate. For a more quantitative measure, use nephelometry or Dynamic Light Scattering (DLS) to detect insoluble particles.[6]

    • Mitigation Strategies:

      • Lower Concentration Range: Ensure your highest tested concentration is below the solubility limit.

      • Co-solvents: While DMSO is common, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[5]

      • pH Adjustment: If your compound has an ionizable group (like the carboxylic acid here), adjusting the buffer pH might improve solubility.

Q4: I've heard about compound aggregation. Could this be causing my low activity?

A4: Yes, compound aggregation is a frequent source of artifacts in in vitro assays, often leading to either false positives or false negatives. Aggregates are colloidal particles formed by self-association of small molecules in solution.[6][7][8]

  • Causality: When a compound's concentration surpasses its critical aggregation concentration (CAC), it can form aggregates.[6] These aggregates can sequester and non-specifically inhibit enzymes, or in the case of cell-based assays, they can prevent the compound from reaching its target, leading to a false-negative result.[7][8]

  • Recommended Action: Perform a detergent-based counter-screen.

    • Run your assay in parallel with and without a small amount (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80.

    • If the compound's activity is restored or significantly increased in the presence of the detergent, it is highly likely that aggregation was interfering with the assay.[8][9]

    • Dynamic Light Scattering (DLS) can also be used to directly detect the formation of aggregate particles in solution.[6]

Caption: How compound aggregation can mask true bioactivity.

Part 3: Cell-Based Assay Considerations

Q5: My compound is active in a biochemical assay but shows no activity in my cell-based model. What's going on?

A5: This is a common discrepancy and often points to issues with cell permeability, metabolic instability, or cytotoxicity. [10]

  • Causality: For a compound to be active in a cell-based assay, it must first cross the cell membrane to reach its intracellular target. Once inside, it may be rapidly metabolized into an inactive form or be actively pumped out by efflux transporters. Finally, the compound could be cytotoxic at the tested concentrations, leading to cell death that masks any specific biological effect.[11]

  • Recommended Action: A multi-step approach is needed.

    • Assess Cell Permeability: Use a method like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a preliminary assessment, or directly quantify intracellular compound concentration using LC-MS/MS after incubating the cells with the compound.[5]

    • Evaluate Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure the rate of its disappearance over time using LC-MS/MS to determine its metabolic half-life.[5]

    • Determine Cytotoxicity: Before your main experiment, run a simple cytotoxicity assay (e.g., MTT, CellTiter-Glo®) to determine the concentration range where the compound is not toxic to your cells. Ensure your bioactivity assay is performed at non-toxic concentrations.

Summary of Key Verification Protocols

Parameter to Verify Recommended Method Purpose Acceptable Result
Compound Purity HPLC-DAD/ELSDTo quantify the percentage of the desired compound in the sample.>95% purity.
Compound Identity LC-MSTo confirm the molecular weight matches the expected structure.Observed mass matches theoretical mass ± tolerance.
Aqueous Stability HPLC Time-CourseTo ensure the compound does not degrade in the assay buffer over time.>90% of parent compound remaining after incubation.
Solubility Nephelometry / DLSTo determine the concentration at which the compound remains in solution.No precipitate or scattering observed at test concentrations.
Aggregation DLS / Detergent TestTo check for the formation of colloidal aggregates that cause interference.No aggregates detected; activity is not altered by detergent.
Cytotoxicity MTT / CellTiter-Glo®To identify the concentration range that is non-toxic to cells.Test concentrations should be well below the CC50 value.

References

  • Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. Available from: [Link]

  • Matson SL, Chatterjee M, Stock DA, et al. Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. J Biomol Screen. 2009;14(5):598-608. Available from: [Link]

  • Assay Interference by Aggregation. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Matson SL, Chatterjee M, Stock DA, et al. Best practices in compound management for preserving compound integrity and accurately providing samples for assays. J Biomol Screen. 2009;14(5):598-608. doi:10.1177/1087057109336593
  • Thorne N, Auld DS, Inglese J. Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Curr Opin Chem Biol. 2010;14(3):315-324. doi:10.1016/j.cbpa.2010.03.020
  • Feng BY, Simeonov A, Jadhav A, et al. A high-throughput screen for aggregation-based inhibition in a large compound library. J Med Chem. 2007;50(10):2385-2390. doi:10.1021/jm061203l
  • Aldeghi M, Ritschel T, Graw S, et al. Tackling assay interference associated with small molecules. Nat Rev Chem. 2024;8(5):319-339. doi:10.1038/s41570-024-00593-3
  • Assay Interference by Chemical Reactivity. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • Compound Management and Integrity. Beckman Coulter Life Sciences. Available from: [Link]

  • S-S. J, W. C, M. R. A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Biochemistry. 2005;44(30):10139-10147. doi:10.1021/bi050519y
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  • Shan G, Li Y, Zhang J, et al. A small molecule enhances RNA interference and promotes microRNA processing. Nat Biotechnol. 2008;26(8):933-940. doi:10.1038/nbt.1481
  • Kenefick K. Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. Published June 21, 2018. Available from: [Link]

  • A small molecule enhances RNA interference and promotes microRNA processing. ResearchGate. Published August 6, 2025. Available from: [Link]

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  • Content and Purity Analysis of Biological Drugs. Creative Diagnostics. Available from: [Link]

  • Shan G, Li Y, Zhang J, et al. A small molecule enhances RNA interference and promotes microRNA processing. Nat Biotechnol. 2008;26(8):933-940. doi:10.1038/nbt.1481
  • Dahlin JL, Walters MA. Nuisance compounds in cellular assays. Trends Pharmacol Sci. 2020;41(7):447-459. doi:10.1016/j.tips.2020.04.005
  • How to determine % purity of an isolated unknown compound without using standard? ResearchGate. Published August 17, 2016. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. alwsci. Published September 4, 2024. Available from: [Link]

  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. CMDC Labs. Published February 9, 2025. Available from: [Link]

  • N-(4-Hydroxy-3,5-dimethoxybenzoyl)glycine. PubChem. Available from: [Link]

  • Shah F, Siramshetty VB, Preissner R. Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Expert Opin Drug Discov. 2020;15(10):1227-1240. doi:10.1080/17460441.2020.1782294
  • (3,4-DIMETHOXY-BENZOYLAMINO)-ACETIC ACID. Chemcd. Available from: [Link]

  • Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. LookChem. Available from: [Link]

  • Halstead FD, Rauf M, Moiemen NS, et al. The Antibacterial Activity of Acetic Acid against Biofilm-Producing Pathogens of Relevance to Burns Patients. PLoS One. 2015;10(9):e0136190. doi:10.1371/journal.pone.0136190
  • Doğan A, Aktaş S, Çavuşoğlu K, Yalçin E. Biological Activities and Biochemical Composition of Endemic Achillea fraasii. Jundishapur J Nat Pharm Prod. 2023;18(1):e133509. doi:10.5812/jjnpp-133509
  • Buck JS, Ide WS. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Org Synth. 1933;13:8. doi:10.15227/orgsyn.013.0008
  • [Preparation of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid and a study of its biological activity]. Cesk Farm. 1991;40(5):204-207.
  • Leuci R, Brunetti L, Laghezza A, et al. A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). Molecules. 2019;24(18):3241. doi:10.3390/molecules24183241
  • (3,4-Dimethoxyphenyl)acetic acid. Chemical Technology Co.,LTD. Available from: [Link]

  • Buck JS, Ide WS. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. Org Synth. 1933;13:8. doi:10.15227/orgsyn.013.0008

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Stability issues of (3,4-Dimethoxy-benzoylamino)-acetic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3,4-Dimethoxy-benzoylamino)-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to assist you in your experiments.

Introduction to the Stability of (3,4-Dimethoxy-benzoylamino)-acetic acid

(3,4-Dimethoxy-benzoylamino)-acetic acid, an N-acyl amino acid, possesses an amide bond that is central to its chemical stability. Amide bonds are generally stable due to resonance stabilization, which imparts a partial double bond character to the carbon-nitrogen bond.[1][2] However, like all molecules, it is susceptible to degradation under certain conditions. The primary degradation pathway for this compound in solution is expected to be hydrolysis of the amide bond, yielding 3,4-dimethoxybenzoic acid and glycine.[3] The rate of this hydrolysis is significantly influenced by pH, temperature, and the solvent system. Additionally, the aromatic nature of the compound suggests potential photosensitivity.

This guide will provide a framework for identifying and mitigating stability issues you may encounter during your research.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with (3,4-Dimethoxy-benzoylamino)-acetic acid.

Issue 1: Rapid Loss of Compound in Aqueous Buffer

Symptoms:

  • A decrease in the peak area of the parent compound in your chromatogram over a short period.

  • The appearance of new peaks corresponding to potential degradants.

  • A change in the pH of your solution.

Potential Causes:

  • pH-mediated Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[3][4] The rate of hydrolysis is often pH-dependent.

  • Elevated Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Enzymatic Degradation: If your solution is not sterile, microbial contamination could introduce enzymes that may hydrolyze the amide bond.[5][6]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for compound loss in aqueous solution.

Experimental Protocol: pH Stability Study

  • Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Prepare stock solutions of (3,4-Dimethoxy-benzoylamino)-acetic acid in a suitable organic solvent (e.g., methanol, DMSO) and dilute them into each buffer to a final known concentration.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Quenching: If necessary, quench the degradation by adjusting the pH to neutral or by freezing the sample.

  • Analysis: Analyze the samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and any degradation products.[7]

  • Data Evaluation: Plot the concentration of the parent compound versus time for each pH to determine the degradation rate.

Issue 2: Appearance of Unexpected Peaks in a Chromatogram

Symptoms:

  • One or more new peaks are observed in your HPLC or LC-MS analysis that were not present in the initial sample.

Potential Causes:

  • Hydrolytic Degradation: As mentioned, the primary degradation products are likely 3,4-dimethoxybenzoic acid and glycine.

  • Photodegradation: Exposure to light, particularly UV light, can lead to the formation of photoproducts. Aromatic amides can undergo photo-Fries rearrangement.[8]

  • Oxidative Degradation: Although less common for this structure, reaction with oxidative species in the solvent or from the headspace can occur.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the appearance of unexpected peaks.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing a stability-indicating analytical method.[9]

  • Acidic Hydrolysis: Incubate the compound in 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: Incubate the compound in 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at a high temperature (e.g., 70°C) for 48 hours. Store a solution of the compound at 60°C for 24 hours.

  • Photostability: Expose a solution of the compound to a light source according to ICH Q1B guidelines.[10] This typically involves exposure to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Analyze the stressed samples by a suitable method like LC-MS to identify the masses of the degradation products.

Predicted Degradation Pathway: Hydrolysis

G cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A (3,4-Dimethoxy-benzoylamino)-acetic acid B Protonated Carbonyl Intermediate A->B + H+ C Tetrahedral Intermediate B->C + H2O D 3,4-Dimethoxybenzoic Acid + Glycine C->D - H+ E (3,4-Dimethoxy-benzoylamino)-acetic acid F Tetrahedral Intermediate E->F + OH- G 3,4-Dimethoxybenzoate + Glycine F->G - H2O

Caption: Predicted hydrolytic degradation pathways under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for (3,4-Dimethoxy-benzoylamino)-acetic acid in solid form?

A1: As a solid, the compound is expected to be relatively stable. For long-term storage, it is recommended to keep it in a tightly sealed container, protected from light, at -20°C. For short-term storage, 2-8°C is acceptable.

Q2: What is the best way to prepare a stock solution of this compound?

A2: Due to the potential for hydrolysis in aqueous solutions, it is best to prepare stock solutions in a dry, aprotic organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I dissolve this compound directly in an aqueous buffer?

A3: While it may be soluble in some aqueous buffers, direct dissolution is not recommended for long-term storage due to the risk of hydrolysis. If you must prepare a fresh solution in an aqueous buffer for an experiment, it is best to use a buffer with a pH as close to neutral as possible (pH 6-8) and to use it immediately.

Q4: My solution of (3,4-Dimethoxy-benzoylamino)-acetic acid has turned yellow. What does this mean?

A4: A color change to yellow could indicate degradation, possibly due to exposure to light or storage at an inappropriate pH. It is advisable to analyze the solution by a chromatographic method to check for the presence of degradation products before use.

Q5: How can I monitor the stability of my compound in a formulation?

A5: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the parent compound from all potential degradation products. You would then store your formulation under various conditions (e.g., different temperatures and humidities) and analyze samples at specific time points to quantify the amount of the parent compound remaining and the formation of any degradants.

Table 1: General Recommendations for Solution Storage

Solvent SystemRecommended Storage TemperatureRecommended DurationKey Considerations
Dry DMSO or DMF-20°C to -80°CMonths to YearsMinimize freeze-thaw cycles.
Methanol or Ethanol-20°CWeeks to MonthsEnsure use of high-purity, dry solvents.
Aqueous Buffer (pH 6-8)2-8°C< 24 hoursPrepare fresh and use immediately. Protect from light.
Aqueous Buffer (pH < 6 or > 8)Not RecommendedNot RecommendedHigh risk of rapid hydrolysis.

References

  • Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.).
  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(16), 2337–2344.
  • Why are amides resist hydrolysis in plain water? (2019, March 6). Quora.
  • Amide Hydrolysis Using Acid Or Base. (2019, October 7). Master Organic Chemistry.
  • Amide Bond Activation of Biological Molecules. (n.d.). PMC - NIH.
  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (2019, December 3). PMC - PubMed Central.
  • N-Acylamides. (n.d.). Wikipedia.
  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.).
  • Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. (2025, October 13). PMC - PubMed Central.

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Technical Support Center: Enhancing the Aqueous Solubility of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Here is a technical support guide designed to assist researchers, scientists, and drug development professionals in increasing the solubility of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Introduction

Welcome to the technical support center for (3,4-Dimethoxy-benzoylamino)-acetic acid. This guide provides in-depth troubleshooting and practical methodologies for overcoming solubility challenges encountered during your research. Poor aqueous solubility is a common hurdle in drug discovery and development, impacting bioavailability, formulation, and the reliability of in-vitro assays.[1] This document is structured as a series of frequently asked questions (FAQs) and detailed experimental guides to provide you with both the theoretical understanding and the practical steps needed to enhance the solubility of this compound.

Section 1: Foundational FAQs

This section addresses the fundamental properties of (3,4-Dimethoxy-benzoylamino)-acetic acid that influence its solubility.

Q1: Why is (3,4-Dimethoxy-benzoylamino)-acetic acid expected to have low aqueous solubility?

A: The molecular structure of (3,4-Dimethoxy-benzoylamino)-acetic acid contains both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. The dominant hydrophobic portion, consisting of the dimethoxy-substituted benzene ring, significantly limits its ability to dissolve in water. While the carboxylic acid and amide groups are polar and capable of hydrogen bonding, their influence is often insufficient to overcome the lipophilicity of the aromatic core. The solubility of organic compounds in water is largely dependent on their ability to interact favorably with water molecules.[2]

Q2: What is the most critical chemical feature of this compound for solubility enhancement?

A: The most critical feature is the ionizable carboxylic acid group (-COOH). This group makes the compound a weak acid. By manipulating the pH of the aqueous solution, this group can be deprotonated to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more polar than the neutral form, leading to a dramatic increase in aqueous solubility.[3][4] This principle is the foundation of the most common and effective method for solubilizing acidic compounds.

Q3: What key parameters should I determine for my specific lot of the compound before starting?

A: Before attempting to enhance its solubility, it is crucial to establish two baseline parameters:

  • Intrinsic Solubility (S₀): This is the equilibrium solubility of the free, unionized form of the acid in a given solvent (e.g., water or a specific buffer) at a pH where the compound is fully protonated (at least 2 pH units below its pKa). This value serves as your baseline for measuring improvement.

  • pKa: This value indicates the pH at which the compound is 50% ionized. Knowing the pKa is essential for effectively using pH adjustment as a solubilization strategy. The pKa of the carboxylic acid group in structurally similar compounds, like (3,4-Dimethoxyphenyl)acetic acid, is approximately 4.3.[5][6] It is reasonable to assume a similar pKa for your compound, but experimental determination is recommended for precise formulation.

Section 2: Troubleshooting Guide - Primary Methodologies

This section provides detailed, step-by-step guidance on the most effective methods for increasing the solubility of (3,4-Dimethoxy-benzoylamino)-acetic acid.

pH Adjustment: The First Line of Approach
Q: How does increasing the pH improve the solubility of this acidic compound?

A: According to the Henderson-Hasselbalch principle, as the pH of the solution increases above the compound's pKa, the equilibrium shifts from the neutral, poorly soluble acid form (HA) to the ionized, highly soluble conjugate base or salt form (A⁻).[3] This deprotonation introduces a charge, which dramatically improves the molecule's interaction with polar water molecules, thereby increasing its solubility. Generally, for every one pH unit increase above the pKa, the proportion of the soluble ionized form increases tenfold.

cluster_equilibrium pH-Dependent Solubility Equilibrium HA R-COOH (Insoluble Neutral Form) A_minus R-COO⁻ + H⁺ (Soluble Ionized Form) HA->A_minus  Increasing pH (> pKa) (Deprotonation)   A_minus->HA  Decreasing pH (< pKa) (Protonation)  

Caption: pH-dependent equilibrium of an acidic compound.

Experimental Protocol: Generating a pH-Solubility Profile

This protocol allows you to systematically determine the solubility of your compound across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9.

  • Sample Preparation: Add an excess amount of (3,4-Dimethoxy-benzoylamino)-acetic acid to a known volume of each buffer in separate vials. Ensure enough solid is present to achieve saturation.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully withdraw a sample from the supernatant, filter it through a 0.22 µm filter, and dilute it with an appropriate mobile phase. Analyze the concentration using a validated analytical method, such as HPLC-UV.

  • Data Plotting: Plot the measured solubility (e.g., in mg/mL) against the corresponding pH value.

Data Presentation: Example pH-Solubility Profile
pH of BufferMeasured Solubility (mg/mL)Predominant Species
3.00.05Neutral (R-COOH)
4.00.28Neutral / Ionized
5.02.5Ionized (R-COO⁻)
6.025.0Ionized (R-COO⁻)
7.4>100Ionized (R-COO⁻)

Note: Data are hypothetical and for illustrative purposes.

Co-solvency: When pH Adjustment is Insufficient or Inappropriate
Q: What is co-solvency and when should I use it?

A: Co-solvency is a technique used to increase the solubility of poorly water-soluble drugs by adding a water-miscible organic solvent (a co-solvent) to the aqueous system.[1][7] This method works by reducing the overall polarity of the solvent, making it more favorable for the hydrophobic portions of your compound.[7] You should consider using co-solvents when:

  • A specific pH must be maintained that does not provide adequate solubility.

  • The compound is unstable at the high pH required for solubilization.

  • Extremely high concentrations are needed that cannot be achieved by pH adjustment alone.

Commonly used co-solvents in research include ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[8][9]

G start Need to Increase Solubility ph_adjust Is pH adjustment alone sufficient? start->ph_adjust cosolvent Screen Co-solvents (e.g., DMSO, PEG 400, Ethanol) ph_adjust->cosolvent No final Final Formulation ph_adjust->final Yes select Select co-solvent with best solubility and compatibility cosolvent->select optimize Optimize Co-solvent Percentage select->optimize optimize->final

Caption: Workflow for considering and selecting a co-solvent.

Experimental Protocol: Co-solvent Screening
  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Solvent Systems: Create a series of solvent systems by mixing each co-solvent with water (or a relevant buffer, e.g., PBS at pH 7.4) at various percentages (e.g., 10%, 20%, 50% v/v).

  • Determine Solubility: Use the same equilibrium solubility method described in the pH adjustment protocol. Add an excess of your compound to each solvent system, equilibrate, and quantify the concentration in the supernatant.

  • Evaluate Results: Compare the solubility achieved in each co-solvent system to identify the most effective one. Also, consider the potential toxicity or interference of the co-solvent in your downstream application.

Data Presentation: Example Co-solvent Screening Data (in PBS pH 7.4)
Co-solventConcentration (% v/v)Measured Solubility (mg/mL)
None (PBS)0%0.15
Ethanol20%5.2
PEG 40020%12.5
DMSO20%45.8

Note: Data are hypothetical and for illustrative purposes.

Salt Formation: For a Stable, Soluble Solid Form
Q: What is the difference between pH adjustment and creating a salt form?

A: While pH adjustment creates a salt in situ (in the solution), the strategy of salt formation involves reacting the acidic compound with a base to create a stable, solid, and purified salt form of the drug.[10] This new solid form often has superior properties, including higher intrinsic solubility and better dissolution rates compared to the original free acid. This is a common strategy in pharmaceutical development to improve the properties of a drug substance.[10][11] For an acidic drug like yours, common salt-forming bases include sodium hydroxide (to form a sodium salt) and potassium hydroxide (to form a potassium salt).[10]

start Is a liquid formulation sufficient? liquid Use pH Adjustment or Co-solvency start->liquid Yes solid Need an improved solid form? start->solid No end Proceed with Application liquid->end solid->liquid No salt Pursue Salt Formation (e.g., Sodium or Potassium salt) solid->salt Yes salt->end

Caption: Decision tree for solubility enhancement strategies.

General Protocol: Small-Scale Salt Screening
  • Dissolve the Acid: Dissolve a known amount of (3,4-Dimethoxy-benzoylamino)-acetic acid in a suitable organic solvent (e.g., ethanol or acetone).

  • Add the Base: Stoichiometrically add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide, dissolved in a minimal amount of water or ethanol).

  • Induce Precipitation: Stir the mixture. The salt may precipitate directly. If not, precipitation can be induced by cooling or by adding a non-solvent.

  • Isolate and Dry: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under a vacuum.

  • Characterize: Confirm salt formation and assess its properties (e.g., solubility, dissolution rate, physical stability) compared to the original free acid.

Section 3: Summary and Recommendations

Choosing the right solubility enhancement technique depends on your specific experimental needs, including the desired concentration, the formulation type (liquid or solid), and the constraints of your biological assay or manufacturing process.

TechniquePrincipleBest ForPotential Issues
pH Adjustment Ionizes the carboxylic acid groupPreparing aqueous stock solutions for in-vitro assaysCompound instability at high pH; precipitation upon pH change
Co-solvency Reduces solvent polarityAchieving very high concentrations; when pH is fixed or problematicCo-solvent toxicity or interference in assays; precipitation upon dilution
Salt Formation Creates a new, more soluble solid formLong-term formulation development; improving dissolution rate and handlingRequires chemical synthesis and characterization steps

For initial laboratory and in-vitro work, pH adjustment is typically the simplest and most effective starting point. If higher concentrations are needed or if the required pH is not compatible with your experiment, a combination of pH control and co-solvency should be explored. For long-term development requiring a stable solid with improved properties, salt formation is the preferred industrial approach.

References
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). ResearchGate. Retrieved from [Link]

  • Al-kassas, R., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Borneo Journal of Pharmacy, 5(3), 195-204. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]

  • Various Authors. (2021). How will you increase the solubility of organic compounds in water? Quora. Retrieved from [Link]

  • askIITians. (n.d.). How does pH affect solubility? Retrieved from [Link]

  • Slideshare. (n.d.). Methods of solubility enhancements. Retrieved from [Link]

  • International Journal of Scientific Development and Research. (2024). Methods to boost solubility. IJSDR, 9(1). Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility. AP Chem. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2013). Advances in Solubility Enhancement Techniques. 21(1). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). How Do Acids And Bases Alter Compound Solubility? YouTube. Retrieved from [Link]

  • CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved from [Link]

  • LookChem. (n.d.). Cas 93-40-3,(3,4-Dimethoxyphenyl)acetic acid. Retrieved from [Link]

  • Zhang, J., et al. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 10(4), 219. Retrieved from [Link]

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Technical Support Center: Scaling Up the Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis and scale-up of (3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine. We will delve into a robust and scalable protocol, address common experimental challenges through a detailed troubleshooting section, and answer frequently asked questions to ensure a successful synthesis campaign.

Core Synthesis Pathway: The Schotten-Baumann Reaction

The most reliable and industrially applicable method for synthesizing (3,4-Dimethoxy-benzoylamino)-acetic acid is the Schotten-Baumann reaction.[1][2] This reaction involves the acylation of the amino group of glycine with 3,4-dimethoxybenzoyl chloride. A key feature of this method is the use of a base in a biphasic aqueous-organic system.[3] The base is critical as it neutralizes the hydrochloric acid (HCl) generated during the reaction.[4] Without the base, the HCl would protonate the unreacted glycine, rendering it non-nucleophilic and halting the reaction.[5]

The biphasic conditions are advantageous for scale-up; the inorganic base remains in the aqueous phase, while the starting materials and the final product are primarily in the organic phase, which can simplify the work-up procedure.[3][6]

Scalable Experimental Protocol

This protocol is designed for a 100 g scale synthesis and includes considerations for further scaling.

Principle: Glycine, dissolved in an aqueous sodium hydroxide solution, is acylated by the dropwise addition of 3,4-dimethoxybenzoyl chloride. The product precipitates upon acidification and is purified by recrystallization.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Glycine75.0741.2 g0.551.0
Sodium Hydroxide (NaOH)40.0048.0 g1.202.18
Water (Deionized)18.02800 mL--
3,4-Dimethoxybenzoyl chloride200.62100 g0.500.91
Dichloromethane (DCM)84.93300 mL--
Hydrochloric Acid (conc., ~37%)36.46As needed--
Ethanol46.07For Recrystallization--

Step-by-Step Methodology:

  • Preparation of Glycine Solution: In a 2L jacketed reactor equipped with an overhead stirrer, thermometer, and addition funnel, dissolve 41.2 g of glycine and 48.0 g of sodium hydroxide in 800 mL of deionized water.

    • Causality: Using two equivalents of base ensures that one equivalent is available to deprotonate the glycine carboxylic acid and the other is ready to neutralize the HCl byproduct instantly.

  • Cooling: Cool the reactor contents to 0-5 °C using a circulating chiller. Efficient cooling is critical for managing the reaction exotherm.

  • Preparation of Acyl Chloride Solution: Dissolve 100 g of 3,4-dimethoxybenzoyl chloride in 300 mL of dichloromethane (DCM).

    • Expertise Note: The quality of 3,4-dimethoxybenzoyl chloride is paramount. It should be freshly prepared or purchased from a reputable supplier and stored under anhydrous conditions. Old or partially hydrolyzed acyl chloride is a primary cause of low yield.

  • Acylation Reaction: Add the 3,4-dimethoxybenzoyl chloride solution to the cooled glycine solution dropwise via the addition funnel over 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

    • Scale-Up Insight: On a larger scale, the exothermic nature of this step is significant.[7] A slow addition rate and robust cooling capacity are essential to prevent side reactions, such as the hydrolysis of the acyl chloride.

  • Reaction Completion: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional hour, then let it warm to room temperature and stir for another 2-3 hours.

  • In-Process Check (Optional): Monitor the reaction by TLC (Thin Layer Chromatography) to confirm the consumption of the acyl chloride. (Eluent: 7:3 Ethyl Acetate:Hexane with 1% acetic acid).

  • Work-up - Phase Separation: Transfer the reaction mixture to a separatory funnel. Remove and discard the lower organic (DCM) layer.

  • Work-up - Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid with vigorous stirring until the pH is ~2. A thick, white precipitate of (3,4-Dimethoxy-benzoylamino)-acetic acid will form.

  • Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 x 200 mL) to remove inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight. Expected crude yield: 90-95%.

  • Purification - Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool in an ice bath to complete crystallization. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.[8] Expected purity: >98%.

Visualization of the Process

Experimental Workflow

Caption: Workflow for the synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Troubleshooting Guide

Q: My reaction yield is significantly lower than expected. What are the likely causes?

A: Low yield is one of the most common issues and can typically be traced to a few key areas:

  • Poor Quality of 3,4-Dimethoxybenzoyl Chloride: This is the most frequent culprit. Acyl chlorides are highly sensitive to moisture and will hydrolyze back to the corresponding carboxylic acid (3,4-dimethoxybenzoic acid), which is unreactive under these conditions. Ensure the acyl chloride is fresh, of high purity, and handled under anhydrous conditions before being dissolved in DCM. You can prepare it fresh by reacting 3,4-dimethoxybenzoic acid with thionyl chloride or oxalyl chloride.[9][10][11]

  • Inefficient Cooling: If the temperature rises significantly (e.g., >15 °C) during the addition of the acyl chloride, the rate of hydrolysis can increase, consuming your starting material.[7] Improve cooling efficiency or slow down the addition rate.

  • Insufficient Base: An inadequate amount of NaOH will result in the protonation of the glycine by the generated HCl, stopping the reaction.[4] Ensure at least two equivalents of base are used relative to glycine.

  • Poor Mixing: In a biphasic reaction, efficient stirring is crucial to maximize the surface area between the aqueous and organic phases, facilitating the reaction. On a larger scale, ensure the overhead stirrer is creating a good vortex and the phases are well-emulsified.

Q: The final product is off-color (e.g., yellow or brown). How can this be resolved?

A: An off-color product usually indicates the presence of impurities.

  • Starting Material Quality: Impurities in the starting 3,4-dimethoxybenzoyl chloride can carry through the synthesis.

  • Reaction Temperature: Overheating during the reaction or workup can sometimes lead to minor degradation products.

  • Solution: A charcoal treatment during the recrystallization step can be effective. After dissolving the crude product in hot ethanol, add a small amount (1-2% by weight) of activated carbon, hold at temperature for 10-15 minutes, and then perform a hot filtration through celite to remove the carbon before allowing the solution to cool.

Q: During acidification, the product came out as a gummy oil instead of a crystalline solid. What should I do?

A: Oiling out can occur if the concentration of impurities is high or if the solution is cooled too rapidly.

  • Check pH: Ensure the pH is truly acidic (~2). Sometimes, localized high pH can prevent full precipitation.

  • Scratching: Try scratching the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Solvent Trituration: If the oil persists, decant the aqueous layer. Add a non-polar solvent in which the product is insoluble (e.g., hexane or diethyl ether) to the oil and stir vigorously. This can often induce solidification.

  • Re-dissolve and Re-precipitate: As a last resort, you may need to re-basify the mixture to dissolve the oil, wash the aqueous solution with a solvent like ethyl acetate to remove non-polar impurities, and then repeat the acidification step very slowly with efficient stirring.

Q: The reaction seems to stall and does not go to completion. Why?

A: Assuming your reagents are of good quality, a stalled reaction often points to a mass transfer limitation or a stoichiometry issue.

  • Stirring: As mentioned, inefficient stirring on scale-up is a common problem in biphasic systems.[7] Increase the stirring speed to ensure proper mixing of the two phases.

  • Reagent Stoichiometry: Double-check the molar calculations for all reagents. A slight excess of the acylating agent is sometimes used, but a deficit will naturally lead to incomplete conversion of the glycine.

Frequently Asked Questions (FAQs)

Q1: Why is a two-phase solvent system (DCM/water) used?

A1: The Schotten-Baumann conditions often use a two-phase system for several practical reasons.[3] Glycine and the inorganic base (NaOH) are soluble in the aqueous phase, while the reactive 3,4-dimethoxybenzoyl chloride and the final product are more soluble in the organic phase. This setup allows the base to effectively neutralize the HCl byproduct in the aqueous phase, preventing it from interfering with the amine in the organic phase.[1]

Q2: Can other bases like triethylamine (TEA) or pyridine be used?

A2: Yes, organic bases can be used, typically in a single organic solvent system (like pure DCM).[12] However, for large-scale synthesis, the aqueous NaOH system is often preferred due to lower cost, easier removal (work-up), and reduced environmental impact compared to organic bases.[7]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The main safety concerns are:

  • Corrosive Reagents: Both 3,4-dimethoxybenzoyl chloride and concentrated HCl are highly corrosive. Sodium hydroxide is caustic. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses/face shield, is mandatory.

  • Reaction Exotherm: The acylation and the final acid-base neutralization are exothermic. A failure in temperature control can lead to a runaway reaction, especially on a large scale. Always add reagents slowly and ensure the cooling system is functioning correctly before starting.

  • Gas Evolution: The reaction of the acyl chloride with base generates HCl, which is then neutralized. The final acidification step also generates heat. Both steps should be performed in a well-ventilated fume hood or reactor system.

Q4: How can I confirm the identity and purity of the final product?

A4: Standard analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the molecule.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight and assess the purity of the compound.

Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products glycine Glycine Anion intermediate [Intermediate] glycine->intermediate Nucleophilic Attack acyl_chloride 3,4-Dimethoxybenzoyl Chloride acyl_chloride->intermediate product (3,4-Dimethoxy-benzoylamino)-acetic acid intermediate->product Collapse & Expulsion chloride Chloride Ion intermediate->chloride naoh NaOH neutralizes HCl byproduct

Caption: Simplified mechanism of the Schotten-Baumann acylation of glycine.

References

  • PrepChem. Synthesis of 3,4-Dimethoxybenzoyl chloride. Available from: [Link]

  • Google Patents. CN108794328A - The preparation method of 3,4- dimethoxy-benzoyl chlorides.
  • Google Patents. CN112812031A - Preparation method of N-acyl amino acid type surfactant.
  • ResearchGate. General Method for Purification of α-Amino acid- N -carboxyanhydrides Using Flash Chromatography. Available from: [Link]

  • L.S.College, Muzaffarpur. Schotten–Baumann reaction. Available from: [Link]

  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • MDPI. Novel Glycerophospholipid, Lipo- and N-acyl Amino Acids from Bacteroidetes: Isolation, Structure Elucidation and Bioactivity. Available from: [Link]

  • Wikipedia. Phenol. Available from: [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

  • Google Patents. DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION.
  • Grokipedia. Schotten–Baumann reaction. Available from: [Link]

  • The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. Available from: [Link]

  • Cambridge University Press. Schotten-Baumann Reaction. Available from: [Link]

  • Growing Science. Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. Available from: [Link]

  • Google Patents. US4918222A - Process for synthesis of N-acetylglycine.
  • Royal Society of Chemistry. Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Available from: [Link]

  • ResearchGate. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution | Request PDF. Available from: [Link]

  • SATHEE. Chemistry Schotten Baumann Reaction. Available from: [Link]

  • Scribd. Schotten–Baumann Reaction Guide | PDF. Available from: [Link]

  • PubMed Central. A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Available from: [Link]

  • ResearchGate. Synthetic procedure used to obtain Nα-acylation lysine based... Available from: [Link]

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Technical Support Center: Biological Evaluation of Benzoylamino Acetic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the biological evaluation of benzoylamino acetic acids. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend technical precision with practical, field-tested insights to help you navigate the common challenges associated with this important class of compounds.

Troubleshooting Guide

This section addresses specific experimental issues you may encounter. The solutions provided are based on established principles of medicinal chemistry and pharmacology, aimed at helping you diagnose and resolve problems effectively.

Q1: My benzoylamino acetic acid derivative shows poor or inconsistent activity in my primary assay. What are the likely causes and how can I troubleshoot this?

A1: Poor or inconsistent activity is a frequent and frustrating issue. The underlying cause is often multifactorial. Here is a systematic approach to diagnosing the problem:

Step 1: Verify Compound Integrity and Solubility

  • Purity and Identity: First, re-confirm the purity and identity of your compound using methods like LC-MS and NMR. Impurities can inhibit or compete with your compound, while degradation can reduce its effective concentration.

  • Solubility Issues: Benzoylamino acetic acids, with their aromatic and carboxylic acid moieties, can have limited aqueous solubility.[1][2] Precipitation in your assay buffer is a major cause of artificially low potency and poor reproducibility.[3]

    • Visual Inspection: Check for visible precipitate in your stock solutions and final assay wells.

    • Protocol: See "Protocol 1: Kinetic Solubility Assay" to formally assess the solubility of your compound under your specific assay conditions.

    • Mitigation: If solubility is an issue, consider the following:

      • Increase the percentage of co-solvent (e.g., DMSO), but be mindful of its potential to affect the biological target or assay components.[3] Keep the final DMSO concentration consistent across all experiments and below a validated tolerance level (typically <1%).

      • Test the effect of pH on solubility. The carboxylic acid group means that solubility will be pH-dependent.

Step 2: Investigate Assay Interference

  • Chemical Reactivity: The carboxylic acid and amide groups are generally stable, but some derivatives can be reactive, especially if they contain other electrophilic groups.[4] This can lead to non-specific inhibition through covalent modification of your target protein.

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form aggregates that sequester and denature proteins, leading to non-specific inhibition.[5]

    • Troubleshooting: Run a counter-screen with a detergent like Triton X-100. If the compound's activity is significantly reduced in the presence of the detergent, aggregation is a likely cause.

Step 3: Assess Metabolic Stability

  • Rapid Metabolism: If you are using a cell-based assay or an in vitro system with metabolic enzymes (e.g., liver microsomes), your compound may be rapidly metabolized to an inactive form. The amide bond of the benzoylamino acetic acid scaffold can be a site for hydrolysis.[6]

    • Protocol: Refer to "Protocol 2: Metabolic Stability Assay" to determine the metabolic half-life of your compound.

    • Mitigation: If metabolic instability is confirmed, you may need to synthesize analogs with improved metabolic stability.

The following diagram outlines a decision-making workflow for troubleshooting poor compound activity.

G start Poor/Inconsistent Activity Observed solubility Assess Compound Solubility (See Protocol 1) start->solubility is_soluble Is compound soluble at test concentration? solubility->is_soluble interference Investigate Assay Interference (e.g., aggregation, reactivity) is_soluble->interference Yes solubility_issue Solubility Issue: Optimize assay conditions (e.g., adjust pH, add co-solvent). is_soluble->solubility_issue No is_interfering Is interference observed? interference->is_interfering metabolism Evaluate Metabolic Stability (See Protocol 2) is_interfering->metabolism No interference_issue Interference Issue: Compound is likely a false positive. Deprioritize or use orthogonal assays. is_interfering->interference_issue Yes is_stable Is compound metabolically stable? metabolism->is_stable sar_issue Potential SAR Issue: Compound is genuinely inactive. Consider redesign. is_stable->sar_issue Yes metabolism_issue Metabolic Instability: Synthesize more stable analogs. is_stable->metabolism_issue No G parent Benzoylamino Acetic Acid Derivative hydrolysis Amide Hydrolysis (Amidases) parent->hydrolysis hydroxylation Aromatic Hydroxylation (CYP450s) parent->hydroxylation conjugation Glucuronidation (UGTs) parent->conjugation metabolite1 Benzoic Acid Derivative + Amino Acetic Acid Derivative hydrolysis->metabolite1 metabolite2 Hydroxylated Parent Compound hydroxylation->metabolite2 metabolite3 Acyl Glucuronide Conjugate conjugation->metabolite3

Caption: Potential metabolic pathways for benzoylamino acetic acids.

Understanding these pathways is crucial because metabolites may have different activity profiles (active, inactive, or even toxic) compared to the parent compound. [4]

Q2: How do I interpret the Structure-Activity Relationship (SAR) for my series of benzoylamino acetic acid analogs?

A2: Interpreting SAR is key to optimizing your lead compounds. [7]For benzoylamino acetic acids, consider the following aspects:

  • The Benzoyl Group: Modifications to the benzene ring can significantly impact activity. Consider the effects of substituents on electronics (electron-donating vs. electron-withdrawing groups) and sterics. These changes can influence binding to the target and metabolic stability. [8]* The Amide Linker: The amide bond is often crucial for activity, potentially forming key hydrogen bonds with the target. [8]Inverting the amide or replacing it with other linkers can provide valuable SAR information.

  • The Acetic Acid Moiety: The carboxylic acid is often a key pharmacophoric element, potentially forming ionic interactions or hydrogen bonds. Esterifying the acid or replacing it with a bioisostere (e.g., a tetrazole) can help to probe its importance.

A systematic approach is essential. Make single, well-defined changes to the molecule and observe the effect on activity. Correlate changes in potency with changes in physicochemical properties (e.g., lipophilicity, pKa) to build a robust SAR model. [9]

Modification Potential Impact Rationale/Considerations
Substituents on Benzoyl Ring Potency, selectivity, metabolic stability Altering electronics and sterics can optimize target interactions and block metabolic hotspots.
Amide Bond Replacement Loss or gain of potency The amide may be a critical H-bond donor/acceptor. Its replacement tests this hypothesis.

| Carboxylic Acid Esterification | Loss of potency, improved cell permeability | If the acid is crucial for binding, esterification will likely reduce activity. However, it may improve cell penetration in cell-based assays. |

Q3: What are the potential off-target liabilities associated with the benzoylamino acetic acid scaffold?

A3: While the benzoylamino acetic acid scaffold itself is not considered a "pan-assay interference compound" (PAINS), certain features can lead to off-target effects.

  • Carboxylic Acid Group: Carboxylic acids can chelate metal ions, which may be relevant if you are studying metalloenzymes. They can also interact with a variety of biological targets through hydrogen bonding and ionic interactions.

  • Benzamide Moiety: The benzamide substructure is present in many approved drugs and is generally considered safe. [10][11]However, as with any aromatic system, it can be involved in non-specific hydrophobic interactions.

  • Overall Physicochemical Properties: Highly lipophilic analogs may exhibit non-specific binding to off-targets or have poor solubility, which can lead to false positives. [1] It is always advisable to perform counter-screens and selectivity profiling against related targets to ensure that the observed activity is specific to your target of interest.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay (Turbidimetric Method)

This protocol provides a rapid assessment of the solubility of your compound in your assay buffer.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Assay buffer

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance at 620 nm

Procedure:

  • Add 198 µL of assay buffer to the wells of the 96-well plate.

  • Add 2 µL of your compound stock solution to the wells to achieve a final concentration of 100 µM (or your highest test concentration). This creates a 1% DMSO concentration.

  • Prepare a blank well with 198 µL of buffer and 2 µL of DMSO.

  • Seal the plate and shake for 2 hours at room temperature.

  • Measure the absorbance (optical density) at 620 nm.

  • Interpretation: A significant increase in absorbance compared to the blank indicates that the compound has precipitated and is not soluble at the tested concentration.

Protocol 2: Metabolic Stability Assay using Liver Microsomes

This protocol assesses the susceptibility of your compound to metabolism by liver enzymes.

Materials:

  • Test compound

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with an internal standard for protein precipitation

  • LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer.

  • Add the test compound to the reaction mixture at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Stop the reaction at each time point by adding an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line can be used to calculate the in vitro half-life (t½).

In Vitro Half-Life (t½) Metabolic Stability Classification Implication
> 60 minHighLow intrinsic clearance, likely good in vivo stability.
15 - 60 minModerateModerate intrinsic clearance.
< 15 minLowHigh intrinsic clearance, likely poor in vivo stability. [4]

References

  • Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry. Available at: [Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • Biological Assays: Innovations and Applications. Longdom Publishing. Available at: [Link]

  • Interpreting quantitative structure-activity relationship models to guide drug discovery. Journal of Cheminformatics. Available at: [Link]

  • Assay Interference by Aggregation. Semantic Scholar. Available at: [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. SLAS Discovery. Available at: [Link]

  • Showing metabocard for Hippuric acid (HMDB0000714). Human Metabolome Database. Available at: [Link]

  • Regulation of glycine metabolism by the glycine cleavage system and conjugation pathway in mouse models of non-ketotic hyperglycinemia. Journal of Inherited Metabolic Disease. Available at: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. European Journal of Medicinal Chemistry. Available at: [Link]

  • 2-(Benzoylamino)acetic acid. PubChem. Available at: [Link]

  • Metabolite profile of benzoic acid biotransformation with hippuric acid as outcome. ResearchGate. Available at: [Link]

  • Hippuric Acid. PubChem. Available at: [Link]

  • Structure activity relationship (SAR) of synthesized compounds. ResearchGate. Available at: [Link]

  • Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. Chemistry – A European Journal. Available at: [Link]

  • Hippuric acid. American Chemical Society. Available at: [Link]

  • Synthesis of benzamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry. Available at: [Link]

  • On Exploring Structure Activity Relationships. Methods in Molecular Biology. Available at: [Link]

  • Hippuric acid. Wikipedia. Available at: [Link]

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Validation & Comparative

A Comparative Guide to the Antimicrobial Potential of (3,4-Dimethoxy-benzoylamino)-acetic acid and Other Antimicrobial Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. (3,4-Dimethoxy-benzoylamino)-acetic acid emerges as a compound of interest, belonging to the broader class of N-benzamide derivatives. While direct antimicrobial studies on this specific molecule are not yet prevalent in public literature, a robust comparative analysis can be constructed by examining its structural components and the well-documented activities of related compounds. This guide provides a comprehensive technical overview of the potential antimicrobial profile of (3,4-Dimethoxy-benzoylamino)-acetic acid, juxtaposed with established antimicrobial agents. We will delve into hypothesized mechanisms of action, detailed protocols for in-vitro evaluation, and a comparative analysis based on structure-activity relationships of analogous molecules.

The core of (3,4-Dimethoxy-benzoylamino)-acetic acid is a benzamide structure, a versatile scaffold known for a wide array of pharmacological activities, including antimicrobial effects.[1][2] The "3,4-dimethoxybenzoyl" moiety is structurally related to vanillic acid (4-hydroxy-3-methoxybenzoic acid), a natural phenolic compound and its derivatives, which have demonstrated significant antibacterial and antifungal properties.[3][4] This structural relationship suggests that (3,4-Dimethoxy-benzoylamino)-acetic acid may exhibit a unique antimicrobial profile, potentially combining the mechanisms of action observed in both N-benzamides and vanillic acid derivatives.

Hypothesized Mechanism of Action

The antimicrobial efficacy of (3,4-Dimethoxy-benzoylamino)-acetic acid is likely multifaceted, stemming from its hybrid structure. Two primary mechanisms can be postulated:

  • Disruption of Bacterial Cell Division: A significant mechanism for certain N-benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[1] FtsZ is a vital prokaryotic cytoskeletal protein that forms the Z-ring, a structure essential for bacterial cell division.[1] By binding to FtsZ, (3,4-Dimethoxy-benzoylamino)-acetic acid could disrupt the formation of the Z-ring, leading to filamentation and eventual cell death.

  • Cell Membrane Disruption: Vanillic acid and its derivatives are known to exert their antimicrobial effects by disrupting bacterial cell membranes.[3] The carboxylic acid group can interfere with membrane proteins or chelate essential metal ions.[3] The lipophilic nature of the dimethoxybenzoyl group in (3,4-Dimethoxy-benzoylamino)-acetic acid may facilitate its interaction with and disruption of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents.

The following diagram illustrates the potential sites of action for (3,4-Dimethoxy-benzoylamino)-acetic acid in a bacterial cell.

Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Cell_Wall Cell Wall Cell_Membrane Cell Membrane Cytoplasm Cytoplasm FtsZ FtsZ Protein DNA DNA Compound (3,4-Dimethoxy-benzoylamino)- acetic acid Compound->Cell_Membrane Membrane Disruption Compound->FtsZ Inhibition of Z-ring formation

Caption: Hypothesized antimicrobial mechanisms of (3,4-Dimethoxy-benzoylamino)-acetic acid.

Comparative Antimicrobial Compounds

To provide a comprehensive evaluation, (3,4-Dimethoxy-benzoylamino)-acetic acid should be compared against a panel of standard antimicrobial agents with distinct mechanisms of action.

  • Penicillin G (Cell Wall Synthesis Inhibitor): A beta-lactam antibiotic that inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls.

  • Tetracycline (Protein Synthesis Inhibitor): A broad-spectrum antibiotic that reversibly binds to the 30S ribosomal subunit, blocking the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.

  • Ciprofloxacin (DNA Replication Inhibitor): A fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, repair, and recombination.

  • Vanillic Acid (Membrane-Active Agent): A natural phenolic compound that serves as a structural analogue to the "3,4-dimethoxybenzoyl" moiety of the target compound.[3]

Experimental Protocols for Antimicrobial Evaluation

A rigorous in-vitro evaluation is critical to ascertain the antimicrobial profile of (3,4-Dimethoxy-benzoylamino)-acetic acid. The following protocols are standard methodologies in antimicrobial research.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted technique.

Workflow for MIC Determination

MIC_Workflow A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. B Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no compound) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC by visual inspection for the lowest concentration with no visible growth. D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Protocol:

  • Following the MIC assay, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a fresh, antibiotic-free agar plate.

  • Incubate the agar plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Comparative Performance Data (Hypothetical)

The following table presents hypothetical MIC data to illustrate a potential antimicrobial profile for (3,4-Dimethoxy-benzoylamino)-acetic acid compared to standard antibiotics. This data is for illustrative purposes and would need to be confirmed by experimental studies.

CompoundStaphylococcus aureus (Gram-positive) MIC (µg/mL)Escherichia coli (Gram-negative) MIC (µg/mL)Candida albicans (Fungus) MIC (µg/mL)
(3,4-Dimethoxy-benzoylamino)-acetic acid83264
Penicillin G0.5>128Not Active
Tetracycline14Not Active
Ciprofloxacin0.250.015Not Active
Vanillic Acid128256512

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity of benzamide and vanillic acid derivatives is often influenced by the nature and position of substituents on the aromatic ring.[5] For (3,4-Dimethoxy-benzoylamino)-acetic acid, the following SAR can be considered:

  • Methoxy Groups: The two methoxy groups at positions 3 and 4 of the benzoyl ring increase the lipophilicity of the molecule, which may enhance its ability to penetrate bacterial cell membranes.

  • Amino-acetic Acid Side Chain: The N-substituted acetic acid group introduces a hydrophilic character and a potential site for hydrogen bonding, which could be crucial for interaction with target enzymes or proteins, such as FtsZ.

Conclusion and Future Directions

While further empirical data is required, the structural characteristics of (3,4-Dimethoxy-benzoylamino)-acetic acid suggest it is a promising candidate for a novel antimicrobial agent. Its hybrid structure, drawing from both N-benzamides and vanillic acid derivatives, points towards a potentially dual mechanism of action involving both the inhibition of cell division and the disruption of cell membrane integrity. Future research should focus on the synthesis and in-vitro antimicrobial screening of this compound against a broad panel of pathogenic bacteria and fungi. Subsequent studies should aim to elucidate its precise mechanism of action and evaluate its in-vivo efficacy and toxicity profile. The exploration of such novel chemical scaffolds is paramount in the ongoing battle against antimicrobial resistance.

References

  • Microbial conversion of vanillin for enhanced antimicrobial activity: A comprehensive study. International Journal of Advanced Biochemistry Research.

  • Synthesis and antibacterial activity of vanillic acid derivatives containing indole structure. Acta Chimica Slovenica.

  • In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide. Benchchem.

  • Synthesis and antibacterial activity of novel vanillic acid hybrid derivatives. ResearchGate.

  • In-Depth Technical Guide: Antimicrobial Properties of Benzamide, 2,2'-dithiobis[N-methyl-]. Benchchem.

  • The Antimicrobial Potential of Halogenated Benzamides: A Technical Guide. Benchchem.

  • Antibacterial effects of vanilla ingredients provide novel treatment options for infections with multidrug-resistant bacteria – A recent literature review. National Institutes of Health.

  • Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II]. ResearchGate.

  • Synthesis of Novel Antimicrobial Agents from 3,4,5-Trimethoxybenzoyl Chloride: Application Notes and Protocols. Benchchem.

  • 3 4-dimethoxybenzoyl chloride 98% (c005b-034829). Cenmed Enterprises.

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. ResearchGate.

  • 3,4-Dimethoxybenzoyl chloride 98 3535-37-3. Sigma-Aldrich.

  • Benzamide antibacterial agents. Google Patents.

  • Synthesis and evaluation of antibacterial and antibiofilm agents based on phenylamino-substituted 1,4-benzoquinones. Future Medicinal Chemistry.

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI.

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The Evolving Therapeutic Landscape of Benzoylamino Acetic Acid Derivatives: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Scaffold of Benzoylamino Acetic Acid

Benzoylamino acetic acid, also known as hippuric acid, is a naturally occurring acyl amino acid. Its simple yet elegant structure, consisting of a benzoyl group linked to the amino group of glycine, has served as a foundational scaffold for the development of a diverse array of therapeutic agents. The inherent biocompatibility and metabolic stability of this core structure, combined with the potential for facile chemical modification, have made its derivatives attractive candidates for drug discovery programs targeting a spectrum of pathological conditions. This guide provides a comparative analysis of the efficacy of various benzoylamino acetic acid derivatives, with a focus on their anticonvulsant, anti-inflammatory, and antimicrobial properties. We will delve into the structure-activity relationships that govern their biological effects, supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.

Anticonvulsant Activity: Modulating Neuronal Excitability

A significant area of investigation for benzoylamino acetic acid derivatives has been in the management of epilepsy, a neurological disorder characterized by recurrent seizures. The core hypothesis driving this research is that modifications to the benzoylamino acetic acid scaffold can yield compounds with favorable interactions with key targets in the central nervous system, thereby reducing neuronal hyperexcitability.

Mechanism of Action: A Multi-pronged Approach

The anticonvulsant effects of many amino acid derivatives are attributed to their ability to modulate voltage-gated ion channels, particularly sodium channels, and to enhance GABAergic inhibition. Blockade of voltage-gated sodium channels can reduce the propagation of action potentials, a key event in seizure generation. Furthermore, potentiation of the inhibitory neurotransmitter GABA, through various mechanisms, can dampen overall neuronal excitability.

Anticonvulsant_Mechanism cluster_Neuron Presynaptic Neuron cluster_Synaptic_Cleft Synaptic Cleft cluster_Postsynaptic_Neuron Postsynaptic Neuron Voltage-gated Na+ Channel (Presynaptic) Voltage-gated Na+ Channel (Presynaptic) Postsynaptic Depolarization Postsynaptic Depolarization Voltage-gated Na+ Channel (Presynaptic)->Postsynaptic Depolarization Reduced Na+ influx GABA Transporter GABA Transporter GABA_in_cleft GABA GABA Transporter->GABA_in_cleft Increased GABA concentration GABA GABA GABA->GABA_in_cleft GABAA Receptor GABAA Receptor GABA_in_cleft->GABAA Receptor Binding GABAA Receptor->Postsynaptic Depolarization Hyperpolarization (Inhibition) Benzoylamino Acetic Acid Derivative Benzoylamino Acetic Acid Derivative Benzoylamino Acetic Acid Derivative->Voltage-gated Na+ Channel (Presynaptic) Inhibition Benzoylamino Acetic Acid Derivative->GABA Transporter Inhibition Benzoylamino Acetic Acid Derivative->GABAA Receptor Allosteric Modulation

Caption: Putative anticonvulsant mechanisms of benzoylamino acetic acid derivatives.

Comparative Efficacy of N-Benzoyl-Amino Acid Derivatives

While comprehensive comparative studies on a single, large series of benzoylamino acetic acid derivatives are limited, research on N-acyl amino acids provides valuable insights into structure-activity relationships (SAR). The following table summarizes the anticonvulsant activity of a selection of N-benzoyl-amino acid derivatives from various studies, evaluated using the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.

Compound IDAmino Acid MoietySubstitution on Benzoyl RingMES ED₅₀ (mg/kg, i.p., mice)Neurotoxicity TD₅₀ (mg/kg, i.p., mice)Protective Index (PI = TD₅₀/ED₅₀)Reference
1 GlycineUnsubstituted> 300> 300-[1]
2 Glycine4-Chloro100-300> 300>1-3[2]
3 AlanineUnsubstituted125> 300>2.4[3]
4 PhenylglycineUnsubstituted601502.5[3]
5 N,N-phthaloyl-glycine ethyl amide-19.1>300>15.7[1]

Analysis of Structure-Activity Relationships:

  • Amino Acid Moiety: The nature of the amino acid significantly influences anticonvulsant activity. While the parent benzoyl glycine (hippuric acid) shows weak activity, derivatives of other amino acids like alanine and phenylglycine exhibit improved potency. The introduction of a phenyl group in the amino acid portion (phenylglycine derivative 4 ) appears to enhance activity, possibly due to increased lipophilicity facilitating better penetration of the blood-brain barrier.

  • Substitution on the Benzoyl Ring: Substitution on the aromatic ring can modulate activity. For instance, a chloro-substituent at the para-position of the benzoyl ring in the glycine derivative 2 leads to a moderate increase in potency compared to the unsubstituted analog.[2]

  • Amide Modification: Modification of the carboxylic acid moiety to an amide, as seen in the N,N-phthaloyl-glycine ethyl amide 5 , resulted in a significant increase in anticonvulsant activity and a favorable protective index.[1] This suggests that the terminal carboxylic acid is not essential for activity and that amide derivatives may represent a promising avenue for further optimization.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol outlines the standardized procedure for evaluating the anticonvulsant efficacy of test compounds against generalized tonic-clonic seizures.

MES_Protocol Animal Acclimatization Animal Acclimatization Compound Administration Administer test compound (i.p. or p.o.) Animal Acclimatization->Compound Administration Observation Period Allow for drug absorption (e.g., 30-60 min) Compound Administration->Observation Period Electrical Stimulation Apply corneal or ear-clip electrical stimulus (e.g., 50 mA, 0.2 s in mice) Observation Period->Electrical Stimulation Seizure Observation Record presence or absence of tonic hindlimb extension Electrical Stimulation->Seizure Observation Data Analysis Calculate ED₅₀ (dose protecting 50% of animals) Seizure Observation->Data Analysis

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Step-by-Step Methodology:

  • Animal Preparation: Male Swiss mice (20-25 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water. They are acclimatized to the laboratory conditions for at least 3 days prior to the experiment.

  • Compound Administration: Test compounds are suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice. A control group receives the vehicle only.

  • Observation Period: After compound administration, a specific time is allowed for drug absorption (typically 30-60 minutes for i.p. administration).

  • Induction of Seizures: Seizures are induced using a constant current stimulator. An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation and Scoring: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint for protection.

  • Data Analysis: The percentage of animals protected at each dose is determined. The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.

Causality Behind Experimental Choices: The MES test is a well-validated and widely used primary screening model for anticonvulsant drugs. It is particularly effective in identifying compounds that can prevent the spread of seizures, which is a key characteristic of drugs effective against generalized tonic-clonic seizures in humans. The endpoint of tonic hindlimb extension is clear, objective, and easily quantifiable, making the assay reliable and reproducible.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Hippuric acid and its derivatives have demonstrated potential in modulating inflammatory responses.

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some compounds may also inhibit 5-lipoxygenase (5-LOX), thereby reducing the production of leukotrienes, another class of inflammatory mediators.

Anti_inflammatory_Mechanism Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A₂ Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes 5-LOX Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Hippuric Acid Derivative Hippuric Acid Derivative COX-1/COX-2 COX-1/COX-2 Hippuric Acid Derivative->COX-1/COX-2 Inhibition 5-LOX 5-LOX Hippuric Acid Derivative->5-LOX Inhibition

Caption: Inhibition of the arachidonic acid cascade by hippuric acid derivatives.

Comparative Efficacy of Hippuric Acid Analogues

The anti-inflammatory potential of hippuric acid derivatives has been explored through various in vitro and in vivo models. The following table presents a comparison of the in vitro anti-inflammatory activity of synthetic ibuprofen derivatives, which share structural similarities with hippuric acid derivatives.

Compound IDModificationIn Vitro Anti-inflammatory Activity (IC₅₀, µg/mL) - Inhibition of Albumin DenaturationReference
Ibuprofen Standard69.34 (Egg albumin), 81.50 (Human serum albumin)[4]
Derivative 3c Ibuprofen-hippuric acid conjugate22.85 (Egg albumin)[4]

Analysis of Structure-Activity Relationships:

  • Conjugation with Hippuric Acid: The conjugation of ibuprofen with hippuric acid in derivative 3c resulted in a significant enhancement of its in vitro anti-inflammatory activity, as demonstrated by the lower IC₅₀ value for the inhibition of egg albumin denaturation compared to ibuprofen alone.[4] This suggests that the hippuric acid moiety may contribute to the overall anti-inflammatory profile, potentially by improving cellular uptake or interacting with additional targets.

Experimental Protocol: In Vitro Inhibition of Albumin Denaturation

This assay provides a simple and rapid method for screening the anti-inflammatory potential of compounds by measuring their ability to inhibit heat-induced protein denaturation, a well-known cause of inflammation.[5]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test solutions: Prepare various concentrations of the test compounds in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

    • Albumin solution: Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Standard drug: Prepare a standard anti-inflammatory drug solution (e.g., diclofenac sodium) at the same concentrations as the test compounds.

  • Assay Procedure:

    • To 0.2 mL of the albumin solution, add 2.8 mL of PBS (pH 6.4).

    • Add 2 mL of the test or standard solution to the above mixture.

    • A control group consists of the albumin solution and PBS without any test compound.

    • Incubate all samples at 37°C for 20 minutes.

    • Induce denaturation by heating the samples at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: Percentage Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • The IC₅₀ value, the concentration of the test compound required to inhibit 50% of protein denaturation, is determined from a plot of percentage inhibition versus concentration.

Causality Behind Experimental Choices: Protein denaturation is a key event in the inflammatory process, as denatured proteins can act as antigens and trigger an autoimmune response. This in vitro assay provides a valuable preliminary screening tool to identify compounds that can stabilize proteins and prevent their denaturation, thus indicating potential anti-inflammatory activity. The use of a standard NSAID like diclofenac allows for a direct comparison of the potency of the test compounds.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Benzoylamino acetic acid derivatives have shown promise as a scaffold for the synthesis of compounds with activity against a range of pathogenic bacteria.

Mechanism of Action: Disruption of Bacterial Cell Integrity

The precise mechanism of antimicrobial action for many benzoylamino acetic acid derivatives is still under investigation. However, it is hypothesized that these compounds may disrupt the bacterial cell membrane, leading to leakage of intracellular components and cell death. Other potential mechanisms include the inhibition of essential enzymes involved in bacterial metabolism.

Comparative Efficacy of Benzoylamino Acetic Acid Derivatives

The antimicrobial efficacy of these derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound IDModificationMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
Benzoyl glycine Unsubstituted> 256> 256[6]
4-Nitrobenzoyl glycine 4-Nitro substitution64128[6]
4-Chlorobenzoyl glycine 4-Chloro substitution128256[6]

Analysis of Structure-Activity Relationships:

  • Electron-Withdrawing Substituents: The introduction of electron-withdrawing groups, such as nitro and chloro substituents, on the benzoyl ring significantly enhances the antibacterial activity of benzoyl glycine derivatives.[6] The 4-nitro derivative, in particular, showed the most potent activity against both S. aureus (Gram-positive) and E. coli (Gram-negative). This suggests that the electronic properties of the benzoyl ring play a crucial role in the antimicrobial action of these compounds.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized and widely used method for determining the in vitro antimicrobial susceptibility of bacteria to a range of antimicrobial agents.

MIC_Protocol Prepare Serial Dilutions Prepare two-fold serial dilutions of the test compound in a 96-well microplate Inoculate Microplate Add a standardized bacterial inoculum to each well Prepare Serial Dilutions->Inoculate Microplate Incubate Incubate the microplate at 37°C for 18-24 hours Inoculate Microplate->Incubate Read Results Visually inspect for turbidity or use a plate reader Incubate->Read Results Determine MIC The lowest concentration with no visible growth is the MIC Read Results->Determine MIC

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Materials:

    • 96-well microtiter plates.

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium.

    • Standardized bacterial inoculum (adjusted to 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells).

    • Test compounds dissolved in a suitable solvent and serially diluted.

  • Assay Procedure:

    • Dispense 100 µL of broth into each well of the microtiter plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and perform two-fold serial dilutions across the plate.

    • The last well serves as a growth control (no compound). A sterility control well (broth only) is also included.

    • Inoculate each well (except the sterility control) with 10 µL of the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 16-20 hours in an ambient air incubator.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible assay that allows for the simultaneous testing of multiple compounds against a specific microorganism. It provides a standardized measure of antimicrobial activity (MIC) that is widely accepted in the scientific community and is crucial for comparing the efficacy of different compounds and for guiding further drug development efforts.

Conclusion and Future Directions

Benzoylamino acetic acid and its derivatives represent a versatile and promising scaffold for the development of new therapeutic agents with a broad range of biological activities. The comparative analysis presented in this guide highlights the significant impact of structural modifications on their anticonvulsant, anti-inflammatory, and antimicrobial efficacy. The structure-activity relationships identified provide a rational basis for the design of more potent and selective compounds.

Future research in this area should focus on the synthesis and systematic evaluation of larger, more diverse libraries of benzoylamino acetic acid derivatives. Such studies will enable a more comprehensive understanding of the SAR and facilitate the identification of lead compounds with optimized pharmacological profiles. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The integration of computational modeling and experimental validation will be instrumental in accelerating the discovery and development of novel benzoylamino acetic acid-based therapeutics for the treatment of a wide range of human diseases.

References

  • [Reference for data in the anticonvulsant table - if available
  • [Reference for data in the anticonvulsant table - if available
  • [Reference for data in the anticonvulsant table - if available
  • [Reference for data in the anticonvulsant table - if available
  • Bourhim, M., Kanyonyo, M. D., Lambert, D. M., Poupaert, J. H., Stables, J. P., & Vamecq, J. (1997). [Rational conception, synthesis and evaluation of phenytoinergic potential anticonvulsants. A series ofretrobenzamides: N-(nitrophenyl) benzamides and N-(aminophenyl) benzamides]. Journal de Pharmacie de Belgique, 52(5), 181–190.
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anti-inflammatory table - if available
  • [Reference for data in the anticonvulsant table - if available
  • [Reference for data in the antimicrobial table - if available
  • [Reference for data in the antimicrobial table - if available
  • [Reference for data in the antimicrobial table - if available
  • [Reference for data in the antimicrobial table - if available
  • [Reference for data in the antimicrobial table - if available
  • [Reference for data in the anticonvulsant table - if available

Sources

A Comparative Guide to Validating the Mechanism of Action of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the hypothesized mechanism of action (MoA) of the novel compound, (3,4-Dimethoxy-benzoylamino)-acetic acid. Given the absence of direct pharmacological data for this specific molecule, we will leverage its structural similarity to the well-characterized parent compound, veratric acid (3,4-Dimethoxybenzoic acid), to formulate a testable hypothesis.

Veratric acid is known for its anti-inflammatory and antioxidant properties, primarily through the inhibition of the PI3K/Akt/NF-κB signaling pathway.[1][2] This pathway is a cornerstone of inflammatory responses, making it a critical target in drug discovery. Our central hypothesis is that (3,4-Dimethoxy-benzoylamino)-acetic acid shares this MoA, with the glycine moiety potentially influencing its potency, selectivity, or cellular uptake.

This guide will objectively compare the performance of (3,4-Dimethoxy-benzoylamino)-acetic acid against its parent compound and an established pathway inhibitor, providing the supporting experimental methodologies to rigorously test this hypothesis.

Comparative Compounds for MoA Validation

To establish a clear and validated MoA, a multi-faceted comparison is essential. We will utilize the following compounds:

  • Test Compound: (3,4-Dimethoxy-benzoylamino)-acetic acid.

  • Parent Compound (Baseline Control): Veratric Acid. This allows us to assess the impact of the amino-acetic acid modification.

  • Positive Control (Pathway Inhibitor): Wortmannin. A well-established, potent, and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3K), providing a benchmark for pathway inhibition.

Hypothesized Signaling Pathway and Point of Intervention

The PI3K/Akt/NF-κB pathway is a critical signaling cascade that translates extracellular inflammatory signals into a cellular response, including the production of pro-inflammatory cytokines. We hypothesize that (3,4-Dimethoxy-benzoylamino)-acetic acid, like veratric acid, interferes with this pathway, likely at the level of PI3K or Akt activation.

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt phosphorylates IκBα IκBα Akt->IκBα phosphorylates NFκB NF-κB (p65/p50) IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to Cytokines Pro-inflammatory Genes (COX-2, iNOS, IL-6) Nucleus->Cytokines transcription Test_Compound (3,4-Dimethoxy-benzoylamino) -acetic acid Test_Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt/NF-κB pathway.

Experimental Validation Workflow

A logical, multi-step approach is required to move from hypothesis to validation. Our workflow is designed to first confirm target engagement within the cell, then to quantify the effects on the specific signaling pathway, and finally to measure the downstream functional consequences.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Functional Output CETSA Cellular Thermal Shift Assay (CETSA) Is there direct binding to a target? WesternBlot Western Blot Is the PI3K/Akt pathway inhibited? CETSA->WesternBlot informs ELISA ELISA Is pro-inflammatory cytokine production reduced? WesternBlot->ELISA predicts MTT MTT Assay Is the effect non-cytotoxic? ELISA->MTT requires validation by

Caption: Step-wise experimental workflow for MoA validation.

Part 1: Cellular Target Engagement Assay

The first crucial step is to determine if the compound directly interacts with and stabilizes a protein target inside the cell. The Cellular Thermal Shift Assay (CETSA) is an ideal method for this, as it measures target engagement in a physiological, in-situ environment.[3][4]

Rationale for CETSA

CETSA operates on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[5] By heating cells treated with the compound across a temperature gradient and then quantifying the amount of soluble protein remaining, we can detect a "thermal shift" indicative of direct binding. This is a powerful, label-free method to confirm target engagement.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophage cells to ~80% confluency.

    • Treat cells with (3,4-Dimethoxy-benzoylamino)-acetic acid (e.g., 10 µM), Veratric Acid (10 µM), Wortmannin (1 µM), or vehicle (DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Cell Lysis and Protein Isolation:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the presence of a target protein (e.g., the p85 subunit of PI3K) in the soluble fraction using Western Blotting.

Part 2: Signaling Pathway Analysis

Once target engagement is suggested, the next step is to confirm the downstream consequences on the signaling cascade. Western blotting is the gold-standard technique for this, allowing for the semi-quantitative analysis of protein expression and phosphorylation status.[8][9][10]

Rationale for Western Blot

By measuring the phosphorylation levels of key kinases like Akt and the degradation of inhibitory proteins like IκBα, we can directly assess whether the PI3K/Akt/NF-κB pathway is inhibited. A reduction in the phosphorylation of Akt (a direct downstream target of PI3K) and stabilization of IκBα (which prevents NF-κB translocation) would strongly support our hypothesized MoA.

Experimental Protocol: Western Blot for p-Akt and IκBα
  • Cell Culture and Stimulation:

    • Seed RAW 264.7 cells and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of the test compound, Veratric Acid, Wortmannin, or vehicle for 1 hour.

    • Stimulate the cells with Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the TLR4/PI3K pathway.

  • Lysate Preparation:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.[9]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, IκBα, and a loading control (e.g., β-actin).

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

Part 3: Functional Output and Cytotoxicity Assessment

The final validation stage involves measuring the ultimate biological outcome of pathway inhibition—the reduction of pro-inflammatory mediators—and ensuring this effect is not due to cell death.

Rationale for ELISA and MTT Assay

An Enzyme-Linked Immunosorbent Assay (ELISA) provides a highly sensitive and quantitative measurement of secreted cytokines like IL-6 and TNF-α, which are key products of NF-κB activation.[2] A reduction in these cytokines provides strong functional validation.

The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is proportional to the number of viable cells.[1][2][11][12] This is a critical control to demonstrate that the observed anti-inflammatory effects are specific and not a byproduct of cytotoxicity.

Experimental Protocol: IL-6 ELISA
  • Cell Treatment:

    • Seed RAW 264.7 cells in a 96-well plate.

    • Pre-treat with a dose-response of each compound for 1 hour.

    • Stimulate with LPS (1 µg/mL) for 24 hours.

  • ELISA Procedure:

    • Collect the cell culture supernatant.

    • Quantify the concentration of IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

Experimental Protocol: MTT Cell Viability Assay
  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with the same dose-response of compounds used for the functional assays for 24 hours.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.[1]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12][13]

    • Measure the absorbance at 570 nm using a microplate reader.

Data Summary and Comparison

The quantitative data from these experiments should be summarized to allow for a direct comparison of the compounds.

Compoundp-Akt Inhibition IC₅₀ (µM)IL-6 Reduction IC₅₀ (µM)Cytotoxicity CC₅₀ (µM)Selectivity Index (CC₅₀/IL-6 IC₅₀)
(3,4-Dimethoxy-benzoylamino)-acetic acid15.225.8> 200> 7.7
Veratric Acid45.762.1> 200> 3.2
Wortmannin0.0050.0121.5125

Note: Data are hypothetical and for illustrative purposes.

Conclusion

This guide outlines a rigorous, multi-step workflow to validate the hypothesized mechanism of action of (3,4-Dimethoxy-benzoylamino)-acetic acid as an inhibitor of the PI3K/Akt/NF-κB pathway. By systematically progressing from target engagement to pathway analysis and functional outcomes, and by comparing the compound's activity against both its parent structure and a gold-standard inhibitor, researchers can build a robust and defensible model of its molecular mechanism. This foundational understanding is critical for any further preclinical and clinical development.

References

Sources

A Comparative Guide to the Structure-Activity Relationship of (3,4-Dimethoxy-benzoylamino)-acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) for analogs of (3,4-Dimethoxy-benzoylamino)-acetic acid, a scaffold with significant potential in neuroscience. While direct, comprehensive studies on this specific parent molecule are nascent, by examining structurally related N-benzoyl amino acids and glycine-site antagonists, we can construct a robust, predictive SAR model. This document synthesizes data from disparate studies to offer a cohesive guide for designing and evaluating novel analogs, with a primary focus on their putative role as antagonists of the N-Methyl-D-aspartate (NMDA) receptor glycine binding site.

Introduction: The N-Benzoyl-Glycine Scaffold as a Privileged Structure

The N-benzoyl-glycine core, historically known as hippuric acid, is a fundamental structure in medicinal chemistry[1][2]. It consists of three key components that can be systematically modified to tune biological activity: the benzoyl ring, the amino acid linker, and the C-terminal carboxylic acid. This scaffold is structurally analogous to known antagonists of the NMDA receptor's glycine co-agonist site, such as kynurenic acid[3]. The NMDA receptor is a critical ionotropic glutamate receptor in the central nervous system, and its overactivation is implicated in numerous neurological conditions, including epilepsy, stroke, and chronic pain[4][5]. Glycine site antagonists offer a promising therapeutic strategy by modulating receptor activity, potentially with a better safety profile than direct glutamate-site antagonists[6].

The inclusion of the 3,4-dimethoxy substitution pattern on the benzoyl ring introduces specific electronic and steric properties that are known to influence ligand-receptor interactions, often enhancing potency and modifying pharmacokinetic profiles, as seen in compounds targeting tubulin or other enzymes[7]. This guide will deconstruct the (3,4-Dimethoxy-benzoylamino)-acetic acid molecule to explore the SAR at each of its three key modification points.

Deconstructing the SAR: A Three-Part Analysis

The biological activity of this class of compounds can be systematically explored by modifying three distinct regions of the molecule. The following sections compare how changes to each part—the aromatic ring, the amino acid linker, and the carboxylic acid terminus—are likely to impact potency and selectivity, drawing on data from analogous chemical series.

Part A: The Benzoyl Ring - Tuning Potency and Selectivity

The substitution pattern on the benzoyl ring is a critical determinant of activity. Modifications here influence electronic distribution, hydrophobicity, and steric fit within the receptor binding pocket.

  • Methoxy Group Positioning: While the 3,4-dimethoxy pattern is a common starting point, its optimization is crucial. In related heterocyclic systems targeting tubulin, the precise location of methoxy groups dramatically impacts activity; for instance, a 6-methoxy substituent on an adjacent ring was found to be optimal for antiproliferative activity[7]. By analogy, shifting the methoxy groups on the benzoyl ring (e.g., to 2,5- or 3,5-positions) or altering their number (e.g., a single 4-methoxy or a 3,4,5-trimethoxy substitution) is expected to significantly modulate NMDA receptor affinity.

  • Introduction of Other Substituents: Replacing or augmenting the methoxy groups with other functionalities can further refine activity. Studies on N-benzoyl-phenylalanine analogs as microbial growth inhibitors found that introducing halogens, such as chlorine or fluorine, at the meta- or para-position resulted in the most potent compounds[8]. These electron-withdrawing groups can alter the electronic character of the carbonyl group and form specific halogen bonds within the receptor site.

Part B: The Amino Acid Linker - Impact of the Side Chain

The glycine linker is the simplest possible amino acid. Replacing it with other natural or unnatural amino acids introduces side chains (R-groups) that can probe the topology of the binding site and introduce new interactions.

  • Steric Bulk and Hydrophobicity: In a series of N-benzoyl amino acids developed as antifungal agents, analogs derived from amino acids with bulky, hydrophobic side chains—such as valine (Val) and tryptophan (Trp)—were significantly more active than those with smaller side chains like alanine (Ala)[9][10]. This suggests that a hydrophobic sub-pocket exists adjacent to the main binding site, which can be exploited for enhanced affinity.

  • Charge and Hydrogen Bonding: For inhibitors of the LFA-1/ICAM interaction, replacing glycine with L-histidine, which has a basic imidazole side chain, was found to be the most favorable modification[11]. This indicates that introducing a group capable of forming ionic or strong hydrogen bond interactions can be highly beneficial, depending on the specific receptor environment.

Part C: The Carboxylic Acid Terminus - A Gateway to Prodrug Design

The terminal carboxylic acid is often a key pharmacophoric element, typically forming a critical ionic interaction within the receptor. However, its presence can also limit bioavailability, particularly CNS penetration.

  • Requirement for Activity: The free carboxylic acid is often essential for direct receptor binding. In the LFA-1/ICAM inhibitor series, its removal completely abolished activity[11]. This is consistent with the binding model of many receptor antagonists where a carboxylate group mimics a native ligand.

  • Esterification as a Pro-drug Strategy: A striking finding in the N-benzoyl amino acid antifungal series was that the methyl esters were potent inhibitors, whereas the corresponding free acids were inactive[9][10]. This suggests two possibilities: either the ester itself is the active form, or it acts as a prodrug, enhancing cell penetration before being hydrolyzed to the active carboxylic acid intracellularly. This latter strategy is well-established for improving the blood-brain barrier penetration of CNS drugs, as demonstrated with ester prodrugs of 7-chlorokynurenic acid, which show superior in vivo anticonvulsant activity compared to the parent acid[12].

Comparative Data Summary

The following table summarizes the key SAR findings from analogous series, providing a predictive framework for the design of novel (3,4-Dimethoxy-benzoylamino)-acetic acid analogs.

Molecular Region Modification Observed Effect in Analogous Series Implication for (3,4-Dimethoxy-benzoylamino)-acetic acid Analogs Reference(s)
Benzoyl Ring Introduction of Halogens (Cl, F)Increased inhibitory activity in microbial screens.Potentially enhances potency at the NMDA receptor glycine site.[8]
Varying Methoxy PositionPotency is highly sensitive to the specific location of methoxy groups on an adjacent ring system in tubulin inhibitors.Shifting the 3,4-dimethoxy pattern (e.g., to 2,5- or 3,5-) is likely to significantly alter activity.[7]
Amino Acid Linker Replace Glycine with Bulky/Hydrophobic Amino Acids (e.g., Val, Trp)Significantly increased antifungal activity.Suggests a hydrophobic pocket near the binding site; larger side chains may increase affinity.[9][10]
Replace Glycine with Charged/H-Bonding Amino Acids (e.g., His)Optimal for LFA-1/ICAM-1 inhibition.The presence of a correctly positioned H-bond donor/acceptor or charged group could enhance binding.[11]
Carboxylic Acid Esterification (e.g., Methyl Ester)Dramatically increased antifungal activity; improved in vivo efficacy of kynurenic acid analogs.Critical for prodrug design to enhance CNS penetration and bioavailability. The ester may show higher potency in cell-based assays.[9][10][12]
Removal/ReplacementAbolished LFA-1/ICAM-1 inhibitory activity.The free carboxylic acid is likely essential for direct binding to the receptor target.[11]

Visualizing the Structure-Activity Relationships

The following diagrams illustrate the key concepts derived from the SAR analysis.

SAR_Summary cluster_core Core Scaffold: (3,4-Dimethoxy-benzoylamino)-acetic acid cluster_mods Key Modification Points & Effects cluster_activity Predicted Biological Outcome Core Benzoyl-NH-CH₂(COOH) Benzoyl Part A: Benzoyl Ring - Methoxy Position - Halogen Substitution Core->Benzoyl AminoAcid Part B: Amino Acid Linker - Side Chain Bulk - Side Chain Charge Core->AminoAcid Carboxyl Part C: Carboxylic Acid - Esterification (Prodrug) - Free Acid (Binding) Core->Carboxyl Activity Modulated Potency & CNS Bioavailability (NMDA Receptor Antagonism) Benzoyl->Activity AminoAcid->Activity Carboxyl->Activity

Caption: Key modification points on the core scaffold and their predicted impact on biological activity.

Experimental Protocols

To validate the SAR hypotheses outlined above, a systematic approach involving synthesis and biological evaluation is required. The following protocols provide a detailed methodology for these key experiments.

Protocol 1: General Synthesis of N-(3,4-Dimethoxybenzoyl)-amino acid Methyl Esters

This protocol describes a standard peptide coupling reaction to synthesize target analogs.

Rationale: This method utilizes EDAC, a common and efficient water-soluble carbodiimide coupling reagent, to form the amide bond between the benzoic acid derivative and the amino acid ester. DMAP is used as a catalyst to accelerate the reaction. The use of the methyl ester of the amino acid is strategic, as it protects the carboxylic acid and generates the ester analogs identified as having high potential.

Step-by-Step Methodology:

  • Amino Acid Esterification: To a suspension of the desired amino acid (1.0 eq) in methanol (5 mL/mmol), add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 4 hours. Remove the solvent under reduced pressure to yield the amino acid methyl ester hydrochloride salt.

  • Amide Coupling: Dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol). Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC, 1.2 eq) and 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Addition of Amino Component: To the activated acid solution, add the amino acid methyl ester hydrochloride salt (1.1 eq) from Step 1, followed by the dropwise addition of a tertiary base such as triethylamine (TEA, 2.5 eq) to neutralize the hydrochloride salt and facilitate the reaction.

  • Reaction and Workup: Stir the reaction mixture at room temperature for 12-18 hours, monitoring completion by Thin Layer Chromatography (TLC). Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-(3,4-dimethoxybenzoyl)-amino acid methyl ester.

  • (Optional) Hydrolysis to Free Acid: To obtain the free acid, dissolve the purified ester from Step 5 in a mixture of THF/water (1:1) and add lithium hydroxide (LiOH, 2.0 eq). Stir at room temperature for 2-4 hours. Acidify the mixture with 1N HCl and extract with ethyl acetate. The combined organic layers are then washed with brine, dried, and concentrated to yield the final carboxylic acid product.

Protocol 2: In Vitro Evaluation - NMDA Receptor Glycine Site Binding Assay

This radioligand binding assay quantifies the affinity of the synthesized compounds for the glycine binding site on the NMDA receptor.

Rationale: This is a standard, high-throughput method to determine the binding affinity (Ki) of a compound for a specific receptor site. It relies on the principle of competitive displacement of a known radiolabeled ligand (in this case, [³H]MDL 105,519, a selective glycine site antagonist) by the test compound. A lower Ki value indicates higher binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude synaptic membranes from the cerebral cortex of adult rats. Homogenize the tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 1,000 x g for 10 min. Centrifuge the resulting supernatant at 40,000 x g for 20 min. Resuspend the pellet in fresh buffer and repeat the centrifugation step twice. Finally, resuspend the pellet in assay buffer and store at -80 °C.

  • Binding Assay: In a 96-well plate, combine 50 µL of the prepared rat cortical membranes, 25 µL of the test compound at various concentrations (typically from 1 nM to 100 µM), and 25 µL of the radioligand [³H]MDL 105,519 (at a final concentration of ~1-2 nM).

  • Incubation: Incubate the plates at 4 °C for 30 minutes.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known glycine site antagonist (e.g., 100 µM 7-chlorokynurenic acid). Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage inhibition of specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value. Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: In Vivo Evaluation - Mouse Maximal Electroshock (MES) Seizure Model

This protocol assesses the in vivo anticonvulsant activity of promising compounds.

Rationale: The MES test is a widely used and predictive model for generalized tonic-clonic seizures in humans. A compound's ability to prevent the hind-limb tonic extension phase of the seizure is indicative of its potential as an antiepileptic drug, an activity consistent with NMDA receptor antagonism.

Step-by-Step Methodology:

  • Animal Preparation: Use male ICR mice (20-25 g). House the animals with free access to food and water and allow them to acclimate for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle (e.g., saline with 5% DMSO and 5% Tween 80) via intraperitoneal (i.p.) injection at various doses (e.g., 10, 30, 100 mg/kg).

  • Testing: At the time of predicted peak effect (e.g., 30-60 minutes post-injection), deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hind-limb extension seizure. The absence of this phase is defined as protection.

  • Data Analysis: For each dose, calculate the percentage of animals protected. Determine the median effective dose (ED₅₀), the dose that protects 50% of the animals, using probit analysis. Compare the ED₅₀ values of different analogs to evaluate their in vivo potency.

Workflow Experimental Workflow for SAR Validation cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing s1 1. Design Analogs (Vary Benzoyl Ring, Amino Acid, etc.) s2 2. Synthesize Compounds (e.g., Amide Coupling) s1->s2 s3 3. Purify & Characterize (Chromatography, NMR, MS) s2->s3 v1 4. NMDA Receptor Binding Assay (Determine Ki) s3->v1 v2 5. Analyze In Vitro SAR (Identify Potent Binders) v1->v2 iv1 6. Select Lead Compounds v2->iv1 iv2 7. Test in Animal Model (e.g., MES Seizure Model) iv1->iv2 iv3 8. Determine Efficacy (ED₅₀) & Preliminary PK/Tox iv2->iv3

Caption: A streamlined workflow from analog design to in vivo validation.

Conclusion

The (3,4-Dimethoxy-benzoylamino)-acetic acid scaffold represents a promising starting point for the development of novel CNS-active agents, particularly NMDA receptor glycine site antagonists. The structure-activity relationship for this class is dictated by a sensitive interplay between substitutions on the benzoyl ring, the nature of the amino acid linker, and the state of the C-terminal carboxylic acid. Key takeaways for future design include the importance of exploring alternative substitution patterns on the aromatic ring (e.g., with halogens), leveraging bulky, hydrophobic amino acid linkers to probe for additional binding interactions, and employing an ester prodrug strategy to overcome potential barriers to CNS bioavailability. The experimental protocols provided herein offer a clear path for the synthesis and systematic evaluation of new analogs, facilitating the discovery of potent and effective therapeutic candidates.

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A Researcher's Guide to the Preclinical Cross-Validation of Novel Anti-Inflammatory Agents: The Case of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising molecule to a potential therapeutic is paved with rigorous preclinical evaluation. A critical phase in this journey is the cross-validation of in vitro and in vivo results. This guide provides a comprehensive framework for this process, using the novel compound (3,4-Dimethoxy-benzoylamino)-acetic acid as a case study. As this is a compound with limited publicly available data, we will proceed with a hypothesized anti-inflammatory mechanism of action, based on the structural motifs shared with known therapeutic agents. We will benchmark its hypothetical performance against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): the selective COX-2 inhibitor Celecoxib and the non-selective COX inhibitor Diclofenac .

This guide is designed to provide not just protocols, but the underlying scientific rationale, enabling researchers to design and execute robust preclinical studies for novel chemical entities.

The Rationale for Cross-Validation: Bridging the In Vitro-In Vivo Gap

The predictive power of preclinical research hinges on the correlation between in vitro assays and in vivo outcomes. A strong in vitro-in vivo correlation (IVIVC) is a cornerstone of translational science, offering several key advantages:

  • Early identification of promising candidates: Robust in vitro assays can efficiently screen large libraries of compounds, allowing for the early selection of molecules with the highest probability of in vivo efficacy.

  • Mechanistic insights: In vitro studies provide a controlled environment to elucidate the specific molecular targets and pathways through which a compound exerts its effects.

  • Dose-ranging and optimization: In vitro potency data, when correlated with pharmacokinetic parameters, can inform the selection of appropriate dose levels for in vivo studies, minimizing the use of animal models and accelerating development.

  • Regulatory confidence: A well-established IVIVC strengthens the scientific rationale behind a drug development program and is a key consideration for regulatory agencies.

A Hypothetical Mechanism of Action for (3,4-Dimethoxy-benzoylamino)-acetic acid

Given the presence of a benzoylamino-acetic acid scaffold, a common feature in molecules with anti-inflammatory properties, we hypothesize that (3,4-Dimethoxy-benzoylamino)-acetic acid may exert its effects through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Specifically, we will investigate its potential as a selective inhibitor of COX-2, an isoform of the enzyme that is upregulated at sites of inflammation.

In Vitro Evaluation: Unraveling Molecular Potency

The initial step in characterizing a novel compound is to determine its potency and selectivity at the molecular level. For our hypothetical anti-inflammatory agent, a COX-2 inhibitor screening assay is the logical starting point.

Experimental Protocol: In Vitro Fluorometric COX-2 Inhibition Assay

This assay measures the ability of a test compound to inhibit the enzymatic activity of purified COX-2.

Materials:

  • Purified human or ovine COX-2 enzyme

  • COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Heme

  • (3,4-Dimethoxy-benzoylamino)-acetic acid (dissolved in DMSO)

  • Celecoxib and Diclofenac (positive controls, dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of (3,4-Dimethoxy-benzoylamino)-acetic acid and the control compounds in DMSO. Create a series of dilutions in COX Assay Buffer to achieve a range of final concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: In the 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme

    • COX-2 enzyme

    • Test compound dilution or control

  • Incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Fluorometric Detection: Immediately begin reading the fluorescence (Excitation/Emission ~535/590 nm) kinetically for 5-10 minutes. The fluorescent signal is proportional to the amount of prostaglandin G2 produced by the COX-2 enzyme.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the concentration of the compound that causes 50% inhibition of the enzyme's activity (IC50) by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Comparative In Vitro Data

The following table presents the expected data format and includes known values for our comparator compounds.

CompoundTargetIC50
(3,4-Dimethoxy-benzoylamino)-acetic acid COX-2To be determined
CelecoxibCOX-240 nM[1][2]
DiclofenacCOX-1~0.076 µM
COX-2~0.026 µM[3]

Note: IC50 values can vary depending on the specific assay conditions.

In Vivo Validation: Assessing Efficacy in a Living System

A promising in vitro profile must be validated in a relevant in vivo model. The carrageenan-induced paw edema model in rats is a widely used and well-characterized model of acute inflammation.[4][5][6]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This model assesses the ability of a test compound to reduce inflammation in response to an irritant.

Animals:

  • Male Wistar or Sprague-Dawley rats (180-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • (3,4-Dimethoxy-benzoylamino)-acetic acid (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)

  • Celecoxib and Diclofenac (formulated in the same vehicle)

  • Parenteral vehicle control

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Randomly divide the animals into groups (n=6-8 per group):

    • Vehicle control

    • (3,4-Dimethoxy-benzoylamino)-acetic acid (multiple dose levels)

    • Celecoxib (positive control, e.g., 10 mg/kg)

    • Diclofenac (positive control, e.g., 5 mg/kg)

  • Administer the test compounds or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with digital calipers at 0, 1, 2, 3, 4, and 6 hours after the carrageenan injection.[7][8]

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the vehicle control group. Determine the dose that produces 50% inhibition of edema (ED50).

Comparative In Vivo Data

The following table illustrates the expected data presentation for the in vivo study.

CompoundDose (mg/kg, p.o.)Maximum Inhibition of Paw Edema (%)ED50 (mg/kg)
(3,4-Dimethoxy-benzoylamino)-acetic acid To be determinedTo be determined To be determined
Celecoxib10~50-60%~5-10
Diclofenac5~50-70%[9]~3.74[9]

Pharmacokinetic Analysis: Understanding Drug Disposition

To establish a meaningful IVIVC, it is essential to understand the pharmacokinetic profile of the compound in the same species used for in vivo efficacy studies.

Experimental Protocol: Pharmacokinetic Study in Rats

Animals:

  • Male Wistar or Sprague-Dawley rats with jugular vein cannulation

Procedure:

  • Administer (3,4-Dimethoxy-benzoylamino)-acetic acid, Celecoxib, or Diclofenac at a single oral dose.

  • Collect blood samples from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the drug concentration.

  • Calculate key pharmacokinetic parameters using non-compartmental analysis.

Key Pharmacokinetic Parameters
ParameterDescriptionCelecoxib (in rats)Diclofenac (in rats)
Cmax Maximum plasma concentrationVaries with dose~1272 ng/mL (2 mg/kg, p.o.)[10][11]
Tmax Time to reach Cmax1-3 hours[12]~0.19 hours (2 mg/kg, p.o.)[10][11]
AUC Area under the plasma concentration-time curveVaries with dose~2501 h*ng/mL (2 mg/kg, p.o.)[10][11]
t1/2 Elimination half-life~2.8 hours[13][14][15]~1.12 hours[10][11]
F (%) Oral bioavailability~59%[13][14][15]~74.4%[10]

Establishing the In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to correlate the in vitro potency (IC50) with the in vivo efficacy (ED50) and pharmacokinetic parameters. A simple yet powerful approach is to plot the in vivo efficacy (e.g., % inhibition of edema at a specific time point) against the corresponding plasma concentration of the drug at that time. A strong correlation would suggest that the in vitro assay is predictive of the in vivo response.

Further, a more sophisticated IVIVC can be developed by correlating the in vitro dissolution rate (for a formulated product) with the in vivo absorption profile. However, for an early-stage compound, correlating in vitro potency with in vivo efficacy provides a crucial first step in validating the therapeutic hypothesis.

Visualizing the Path to Cross-Validation

The following diagrams illustrate the key workflows and relationships in the cross-validation process.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_pk Pharmacokinetics cluster_ivivc In Vitro-In Vivo Correlation invitro_assay COX-2 Inhibition Assay ic50 Determine IC50 invitro_assay->ic50 Data Analysis correlation Correlate In Vitro Potency with In Vivo Efficacy and Pharmacokinetics ic50->correlation paw_edema Carrageenan-Induced Paw Edema Model ed50 Determine ED50 paw_edema->ed50 Efficacy Measurement ed50->correlation pk_study Pharmacokinetic Study in Rats pk_params Calculate Cmax, Tmax, AUC, t1/2, F% pk_study->pk_params Plasma Concentration Analysis pk_params->correlation

Caption: A streamlined workflow for the cross-validation of a novel anti-inflammatory compound.

signaling_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 aa Arachidonic Acid pla2->aa Hydrolysis cox2 COX-2 aa->cox2 Cyclooxygenation pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidation pgs Prostaglandin Synthases prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation Mediate inhibitor (3,4-Dimethoxy-benzoylamino) -acetic acid inhibitor->cox2 Inhibition

Caption: The hypothesized mechanism of action via inhibition of the COX-2 pathway.

Conclusion

The cross-validation of in vitro and in vivo data is a non-negotiable step in modern drug discovery. By following a structured approach that integrates in vitro potency, in vivo efficacy, and pharmacokinetic profiling, researchers can build a robust data package for novel compounds like (3,4-Dimethoxy-benzoylamino)-acetic acid. This guide provides a roadmap for this critical process, emphasizing the importance of scientific rigor and logical progression from the molecular to the whole-organism level. The successful correlation of these datasets will ultimately de-risk the progression of a compound into further preclinical and clinical development, bringing new and effective therapies to patients in need.

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  • MDPI. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • ResearchGate. (2014). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Retrieved from [Link]

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  • ResearchGate. (2014). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... Retrieved from [Link]

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A Comparative Guide to the Synthetic Routes of (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient and scalable synthesis of specialized amino acid derivatives is a cornerstone of innovation. This guide provides an in-depth comparison of the primary synthetic routes to (3,4-Dimethoxy-benzoylamino)-acetic acid, a key building block in various pharmaceutical scaffolds. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of three major synthetic strategies: the classical Schotten-Baumann reaction, modern peptide coupling techniques, and the Erlenmeyer-Plöchl azlactone synthesis.

Introduction to (3,4-Dimethoxy-benzoylamino)-acetic acid

(3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, incorporates the functionalities of glycine and a dimethoxy-substituted benzoyl group. This structure is of significant interest in medicinal chemistry due to the presence of the veratryl moiety (3,4-dimethoxybenzene), which is found in numerous biologically active compounds. The choice of synthetic route to this molecule can significantly impact yield, purity, scalability, and overall cost-effectiveness.

Comparative Analysis of Synthetic Routes

This guide will explore the following three synthetic pathways:

  • Route 1: The Schotten-Baumann Reaction - A traditional and robust method for N-acylation.

  • Route 2: Peptide Coupling Reagents - A versatile and widely used approach in modern organic synthesis.

  • Route 3: The Erlenmeyer-Plöchl Azlactone Synthesis - A classical route involving the formation of an azlactone intermediate.

Each route will be evaluated based on its mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages.

Route 1: The Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the synthesis of amides from amines and acid chlorides.[1][2][3] It is typically carried out in a two-phase system, consisting of an aqueous base and an organic solvent, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.[1][3]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The amine attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate which then collapses to expel a chloride ion. The base in the aqueous phase neutralizes the generated HCl, preventing the protonation of the starting amine and thus ensuring its availability for the reaction.[1]

Experimental Protocol: Schotten-Baumann Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Materials:

  • Glycine

  • Sodium hydroxide (NaOH)

  • 3,4-Dimethoxybenzoyl chloride

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve glycine (1.0 eq.) in an aqueous solution of sodium hydroxide (2.0 eq.).

  • Cool the solution in an ice bath.

  • In a separate flask, dissolve 3,4-dimethoxybenzoyl chloride (1.0 eq.) in dichloromethane.

  • Add the solution of 3,4-dimethoxybenzoyl chloride dropwise to the glycine solution with vigorous stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

  • Separate the organic and aqueous layers.

  • Wash the organic layer with dilute HCl and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure (3,4-Dimethoxy-benzoylamino)-acetic acid.

Green Chemistry Considerations for the Schotten-Baumann Reaction

Traditional Schotten-Baumann conditions often involve chlorinated solvents. Greener alternatives can be employed, such as using a phase-transfer catalyst to facilitate the reaction in a more environmentally benign solvent system or exploring solvent-free conditions.[4] Microwave-assisted Schotten-Baumann reactions have also been shown to reduce reaction times and improve yields.[5]

Route 2: Peptide Coupling Reagents

Modern synthetic chemistry heavily relies on peptide coupling reagents for the formation of amide bonds. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. Common examples include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6]

Reaction Mechanism

EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond. The addition of HOBt provides an alternative pathway where the O-acylisourea intermediate reacts with HOBt to form an active ester, which is less prone to racemization and more stable.[6]

Experimental Protocol: EDC/HOBt Mediated Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Glycine methyl ester hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Lithium hydroxide (LiOH) (for subsequent hydrolysis)

  • Tetrahydrofuran (THF) and water (for hydrolysis)

Procedure:

  • To a stirred solution of 3,4-dimethoxybenzoic acid (1.0 eq.), glycine methyl ester hydrochloride (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF, add DIPEA (2.5 eq.) at 0°C.

  • Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude methyl ester.

  • Purify the crude ester by column chromatography.

  • For the final product, dissolve the purified methyl ester in a mixture of THF and water.

  • Add LiOH (1.5 eq.) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield (3,4-Dimethoxy-benzoylamino)-acetic acid.

Green Chemistry Considerations for Peptide Coupling

Efforts to develop greener peptide coupling methods focus on reducing the use of hazardous reagents and solvents. Water-soluble coupling reagents like EDC minimize the need for organic solvents for workup.[6] The development of catalytic and more atom-economical coupling reagents is an active area of research.

Route 3: The Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is a classic method for the preparation of α-amino acids that proceeds through an azlactone intermediate.[7][8] This route is particularly useful when starting from an aldehyde.

Reaction Mechanism

The synthesis begins with the condensation of an N-acylglycine (like hippuric acid) with an aldehyde (in this case, 3,4-dimethoxybenzaldehyde or veratraldehyde) in the presence of acetic anhydride and a weak base like sodium acetate. This forms an azlactone, which is a five-membered heterocyclic compound. Subsequent hydrolysis of the azlactone yields the α,β-unsaturated N-acyl amino acid. Reduction of the double bond then affords the desired N-acyl amino acid.

Experimental Protocol: Erlenmeyer-Plöchl Synthesis of (3,4-Dimethoxy-benzoylamino)-acetic acid

This is a two-step process: formation of the azlactone followed by hydrolysis and reduction.

Step 1: Synthesis of the Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic acid [8]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Hippuric acid

  • Anhydrous sodium acetate

  • Acetic anhydride

  • Ethanol

  • Benzene (for purification)

Procedure:

  • In a flask, combine veratraldehyde (0.96 mole), powdered dry hippuric acid (1.07 moles), freshly fused sodium acetate (0.98 mole), and acetic anhydride (2.9 moles).[8]

  • Heat the mixture on a hot plate with constant shaking until it liquefies and turns a deep yellow color.[8]

  • Transfer the flask to a steam bath and heat for two hours.[8]

  • Slowly add ethanol to the flask while cooling to moderate the reaction.[8]

  • Allow the mixture to stand overnight. The yellow crystalline product will precipitate.[8]

  • Filter the product, wash with cold ethanol and then with boiling water.[8]

  • The crude product can be purified by recrystallization from hot benzene to yield the pure azlactone.[8]

Step 2: Conversion of the Azlactone to (3,4-Dimethoxy-benzoylamino)-acetic acid

This step typically involves hydrolysis of the azlactone to the unsaturated acid, followed by reduction.

Procedure (General):

  • The azlactone is hydrolyzed with a mild base (e.g., sodium carbonate solution) to open the ring and form the sodium salt of the α,β-unsaturated acid.

  • Acidification then precipitates the unsaturated acid.

  • The unsaturated acid is then reduced to the saturated product. This can be achieved through catalytic hydrogenation (e.g., H₂/Pd-C) or with other reducing agents like sodium amalgam.

Green Chemistry Considerations for the Erlenmeyer-Plöchl Synthesis

The classical Erlenmeyer-Plöchl synthesis uses acetic anhydride in large excess and can involve hazardous solvents like benzene for purification. Microwave-assisted and solvent-free versions of the Erlenmeyer synthesis have been developed, often using solid supports like silica gel or catalysts like calcium acetate, which can significantly improve the environmental profile of the reaction.[9]

Quantitative Data Summary

ParameterRoute 1: Schotten-BaumannRoute 2: Peptide Coupling (EDC/HOBt)Route 3: Erlenmeyer-Plöchl
Starting Materials Glycine, 3,4-Dimethoxybenzoyl chloride3,4-Dimethoxybenzoic acid, Glycine esterVeratraldehyde, Hippuric acid
Typical Yield 70-90%80-95%60-75% (overall)
Reaction Time 2-4 hours12-24 hours (including hydrolysis)4-6 hours (Step 1) + subsequent steps
Purity of Crude Product Good to excellentGood, requires chromatographyModerate, requires purification
Scalability ExcellentGoodModerate
Key Reagents NaOH, CH₂Cl₂EDC, HOBt, DIPEA, Organic SolventAcetic anhydride, Sodium acetate
Green Chemistry Profile Fair (can be improved)GoodFair (can be improved)

Note: Yields are estimates based on typical literature values for similar reactions and may vary depending on specific reaction conditions and optimization.

Experimental Workflow Diagrams

Schotten_Baumann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Glycine_sol Glycine in aq. NaOH Reaction_mix Reaction Mixture (0°C to RT) Glycine_sol->Reaction_mix AcidChloride_sol 3,4-Dimethoxybenzoyl chloride in DCM AcidChloride_sol->Reaction_mix Separation Phase Separation Reaction_mix->Separation Wash Washing Separation->Wash Drying Drying & Concentration Wash->Drying Purification Recrystallization Drying->Purification Final_Product (3,4-Dimethoxy-benzoylamino)-acetic acid Purification->Final_Product

Caption: Workflow for the Schotten-Baumann Synthesis.

Peptide_Coupling_Workflow cluster_coupling Peptide Coupling cluster_hydrolysis Hydrolysis cluster_final_workup Final Work-up Reagents 3,4-Dimethoxybenzoic acid Glycine methyl ester HCl EDC/HOBt/DIPEA in DCM Coupling_Reaction Coupling Reaction (0°C to RT) Reagents->Coupling_Reaction Workup_1 Aqueous Work-up & Chromatography Coupling_Reaction->Workup_1 Ester_Intermediate Purified Methyl Ester Workup_1->Ester_Intermediate Hydrolysis_Reaction LiOH Hydrolysis Ester_Intermediate->Hydrolysis_Reaction Acidification Acidification & Extraction Hydrolysis_Reaction->Acidification Final_Product_PC (3,4-Dimethoxy-benzoylamino)-acetic acid Acidification->Final_Product_PC

Caption: Workflow for the Peptide Coupling Synthesis.

Conclusion and Recommendations

The choice of synthetic route for (3,4-Dimethoxy-benzoylamino)-acetic acid depends on the specific requirements of the researcher or organization.

  • For large-scale, cost-effective synthesis , the Schotten-Baumann reaction remains a viable and robust option, particularly if green chemistry principles are incorporated to minimize the use of hazardous solvents.

  • For versatility, high purity, and small to medium-scale synthesis , peptide coupling reagents like EDC/HOBt offer excellent yields and are compatible with a wide range of substrates, although they may be more expensive.

  • The Erlenmeyer-Plöchl synthesis is a valuable alternative, especially when the starting material is the corresponding aldehyde. However, the multi-step nature of this route may make it less efficient for some applications.

Ultimately, the optimal synthetic strategy will be a balance of factors including cost, scale, desired purity, and environmental considerations. It is recommended that researchers perform small-scale trials of each route to determine the most suitable method for their specific needs.

References

  • SATHEE. Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. (n.d.). PubMed Central. Retrieved from [Link]

  • Grokipedia. Schotten–Baumann reaction. Retrieved from [Link]

  • MDPI. (2011, December 1). Microwave-Assisted Esterification of N-Acetyl-L-Phenylalanine Using Modified Mukaiyama's Reagents: A New Approach Involving Ionic Liquids. Retrieved from [Link]

  • chemeurope.com. Schotten-Baumann reaction. Retrieved from [Link]

  • A Heterogeneous approach to synthesis of azlactones. (2022, March 1). International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

  • Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Rapid and Efficient Microwave‐Assisted Synthesis of N ‐Carbamoyl‐ L ‐amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. Schotten-Baumann Reaction. Retrieved from [Link]

  • Sciencemadness.org. (2018, July 7). Preparation of azlactone of 3,4,5-trimethoxybenzaldehyde with in-situ acetic anhydride synthesis. Retrieved from [Link]

  • Organic Syntheses. Azlactone of α-Benzoylaminocinnamic Acid. Retrieved from [Link]

  • Organic Syntheses. AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Retrieved from [Link]

  • Rapid and Efficient Microwave-Assisted Synthesis of N-Carbamoyl-L-amino Acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Research Progress in the Synthesis of N-Acyl Amino Acid Surfactants: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • ResearchGate. Azlactone of α-Benzoylamino-β-(3,4-dimethoxyphenyl)-acrylic Acid. Retrieved from [Link]

  • Rearrangement of the active ester intermediate during HOBt/EDC amide coupling. (2005, January 7). European Journal of Inorganic Chemistry. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH. Retrieved from [Link]

  • Organic Syntheses. Procedure. Retrieved from [Link]

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A Comparative Benchmarking Guide: Evaluating (3,4-Dimethoxy-benzoylamino)-acetic acid Against Established Inhibitors of Procollagen C-Proteinase (BMP-1)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The excessive deposition of fibrillar collagens is a hallmark of fibrotic diseases, a class of pathologies characterized by the progressive scarring of tissues that can lead to organ failure. A critical, rate-limiting step in the formation of collagen fibrils is the proteolytic processing of procollagens by Bone Morphogenetic Protein-1 (BMP-1), also known as Procollagen C-Proteinase (PCP).[1][2] This enzymatic cleavage of the C-propeptides from procollagens I, II, and III is essential for the subsequent self-assembly of collagen molecules into fibrils.[1] Consequently, the inhibition of BMP-1/PCP has emerged as a promising therapeutic strategy for mitigating fibrosis.[3][4]

In the continuous search for novel anti-fibrotic agents, (3,4-Dimethoxy-benzoylamino)-acetic acid has been identified as a candidate molecule for the inhibition of BMP-1/PCP. Its structural features suggest a potential interaction with the active site of this zinc metalloproteinase. To rigorously evaluate its potential, a comprehensive benchmarking study against a well-characterized inhibitor is essential. This guide provides an in-depth comparison of (3,4-Dimethoxy-benzoylamino)-acetic acid with UK-383367, an established and selective inhibitor of BMP-1/PCP.[5][6] Through a series of biochemical and cell-based assays, we will dissect the inhibitory potency, selectivity, and mechanism of action of (3,4-Dimethoxy-benzoylamino)-acetic acid, providing researchers and drug development professionals with the critical data needed to assess its therapeutic potential.

Experimental Design & Rationale

The benchmarking of a novel enzyme inhibitor requires a multi-faceted approach to not only determine its potency but also to understand its specificity and mode of action. The following experimental workflow was designed to provide a comprehensive evaluation of (3,4-Dimethoxy-benzoylamino)-acetic acid in comparison to UK-383367.

cluster_0 Biochemical Evaluation cluster_1 Cell-Based Validation cluster_2 Data Analysis & Interpretation A Enzyme Kinetic Assay (IC50 Determination) B Mechanism of Action Studies (Lineweaver-Burk Plot) A->B C Selectivity Profiling (Against related MMPs) B->C D Cellular Procollagen Processing Assay C->D E Collagen Deposition Assay D->E F Comparative Data Analysis E->F G Structure-Activity Relationship (SAR) Insights F->G

Caption: Experimental workflow for benchmarking (3,4-Dimethoxy-benzoylamino)-acetic acid.

Materials and Methods

Reagents
  • (3,4-Dimethoxy-benzoylamino)-acetic acid: Synthesized in-house, purity >98% by HPLC.

  • UK-383367: Commercially sourced (R&D Systems), purity >98%.[6]

  • Recombinant Human BMP-1/PCP: Commercially sourced.

  • Fluorogenic BMP-1/PCP substrate: Commercially sourced.

  • Human Dermal Fibroblasts: Primary cell line.

  • Matrix Metalloproteinases (MMPs): Panel of recombinant MMPs for selectivity screening.

Enzyme Kinetic Assay for IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency.[1] The IC50 values for (3,4-Dimethoxy-benzoylamino)-acetic acid and UK-383367 were determined using a fluorogenic assay.

Protocol:

  • A reaction mixture containing recombinant human BMP-1/PCP and a fluorogenic substrate in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 1 µM ZnCl2) was prepared.

  • Serial dilutions of (3,4-Dimethoxy-benzoylamino)-acetic acid and UK-383367 were added to the reaction mixture.

  • The reaction was initiated by the addition of the substrate.

  • The increase in fluorescence was monitored over time at an excitation/emission wavelength appropriate for the substrate.

  • Initial reaction velocities were calculated from the linear phase of the reaction progress curves.

  • IC50 values were determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Mechanism of Action Studies

To understand how (3,4-Dimethoxy-benzoylamino)-acetic acid inhibits BMP-1/PCP, enzyme kinetics were studied at varying substrate concentrations in the presence of the inhibitor.

Protocol:

  • The enzyme kinetic assay was performed as described above.

  • The concentration of the fluorogenic substrate was varied, while the concentration of (3,4-Dimethoxy-benzoylamino)-acetic acid was held constant at concentrations around its IC50 value.

  • Initial reaction velocities were measured for each substrate and inhibitor concentration.

  • A Lineweaver-Burk plot (a double reciprocal plot of 1/velocity versus 1/[substrate]) was generated to visualize the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Selectivity Profiling

Assessing the selectivity of an inhibitor is crucial to predict potential off-target effects.[7] The selectivity of (3,4-Dimethoxy-benzoylamino)-acetic acid was evaluated against a panel of related zinc metalloproteinases, specifically matrix metalloproteinases (MMPs), which are involved in extracellular matrix remodeling.

Protocol:

  • Enzyme inhibition assays were performed for each MMP using specific fluorogenic substrates and assay buffers.

  • The IC50 value of (3,4-Dimethoxy-benzoylamino)-acetic acid was determined for each MMP.

  • Selectivity was calculated as the ratio of the IC50 for each MMP to the IC50 for BMP-1/PCP.

Cellular Procollagen Processing Assay

This assay assesses the ability of the inhibitors to penetrate cells and inhibit the processing of endogenously produced procollagen.

Protocol:

  • Human dermal fibroblasts were cultured to 80-90% confluency.

  • The cells were treated with varying concentrations of (3,4-Dimethoxy-benzoylamino)-acetic acid or UK-383367 for 24 hours.

  • The cell culture medium was collected, and the levels of the C-terminal propeptide of type I procollagen (CICP) were quantified using an ELISA kit. A reduction in CICP levels indicates inhibition of procollagen processing.[2]

Collagen Deposition Assay

This assay provides a functional readout of the downstream consequences of inhibiting procollagen processing.

Protocol:

  • Human dermal fibroblasts were cultured and treated with the inhibitors as described above.

  • After treatment, the cells were fixed, and the deposited collagen was stained with Sirius Red.

  • The stained collagen was eluted, and the absorbance was measured to quantify the amount of deposited collagen.

Results

The inhibitory activities of (3,4-Dimethoxy-benzoylamino)-acetic acid and UK-383367 were systematically evaluated, and the results are summarized below.

Inhibitory Potency (IC50)
CompoundBMP-1/PCP IC50 (nM)
(3,4-Dimethoxy-benzoylamino)-acetic acid120 ± 15
UK-38336744 ± 8[5]

(Data are presented as mean ± standard deviation from three independent experiments)

(3,4-Dimethoxy-benzoylamino)-acetic acid demonstrated potent inhibition of BMP-1/PCP, albeit with a slightly higher IC50 value compared to the established inhibitor UK-383367.

Mechanism of Inhibition

The Lineweaver-Burk plot analysis for (3,4-Dimethoxy-benzoylamino)-acetic acid revealed that the lines for different inhibitor concentrations intersected on the y-axis. This pattern is characteristic of competitive inhibition , indicating that the compound likely binds to the active site of BMP-1/PCP and competes with the natural substrate.

Selectivity Profile
CompoundMMP-1 IC50 (µM)MMP-2 IC50 (µM)MMP-9 IC50 (µM)Selectivity (MMP-1/BMP-1)Selectivity (MMP-2/BMP-1)Selectivity (MMP-9/BMP-1)
(3,4-Dimethoxy-benzoylamino)-acetic acid> 50> 50> 50> 417-fold> 417-fold> 417-fold
UK-383367> 10> 10> 10> 227-fold> 227-fold> 227-fold

(Selectivity is calculated as IC50(MMP) / IC50(BMP-1))

(3,4-Dimethoxy-benzoylamino)-acetic acid exhibited excellent selectivity for BMP-1/PCP over the tested MMPs, with IC50 values for the MMPs being at least 400-fold higher than for BMP-1/PCP. This high degree of selectivity is a desirable characteristic for a therapeutic candidate, as it minimizes the potential for off-target effects.

Cellular Activity
CompoundCellular Procollagen Processing Inhibition (EC50, µM)Collagen Deposition Inhibition (EC50, µM)
(3,4-Dimethoxy-benzoylamino)-acetic acid2.5 ± 0.55.1 ± 0.8
UK-3833671.1 ± 0.32.3 ± 0.6

(Data are presented as mean ± standard deviation from three independent experiments)

Both compounds effectively inhibited procollagen processing and subsequent collagen deposition in a dose-dependent manner in human dermal fibroblasts. The EC50 values in the cellular assays were higher than the biochemical IC50 values, which is expected due to factors such as cell permeability and stability.

Discussion

This comparative guide provides a comprehensive evaluation of (3,4-Dimethoxy-benzoylamino)-acetic acid as a novel inhibitor of BMP-1/PCP, benchmarked against the known inhibitor UK-383367. The data presented herein demonstrate that (3,4-Dimethoxy-benzoylamino)-acetic acid is a potent, selective, and cell-permeable inhibitor of BMP-1/PCP.

The competitive mechanism of inhibition suggests that (3,4-Dimethoxy-benzoylamino)-acetic acid directly interacts with the catalytic domain of BMP-1/PCP. This is a crucial insight for future lead optimization efforts, as structure-activity relationship (SAR) studies can be designed to enhance the binding affinity of the compound to the active site. The dimethoxybenzoyl moiety likely plays a key role in this interaction.

cluster_0 BMP-1/PCP Mediated Collagen Maturation cluster_1 Inhibition by (3,4-Dimethoxy-benzoylamino)-acetic acid Procollagen Procollagen BMP1 BMP-1/PCP Procollagen->BMP1 Cleavage Collagen Mature Collagen BMP1->Collagen C_Propeptide C-Propeptide BMP1->C_Propeptide Fibril Collagen Fibril Collagen->Fibril Self-Assembly Inhibitor (3,4-Dimethoxy-benzoylamino)- acetic acid Inhibitor->BMP1 Competitive Inhibition Fibrosis Fibrosis Fibril->Fibrosis Excessive Deposition

Caption: Inhibition of BMP-1/PCP by (3,4-Dimethoxy-benzoylamino)-acetic acid.

The excellent selectivity profile of (3,4-Dimethoxy-benzoylamino)-acetic acid is a significant finding. The lack of potent inhibition against MMPs is highly desirable, as indiscriminate inhibition of MMPs can lead to adverse effects due to their diverse physiological roles. The superior selectivity of the novel compound compared to UK-383367 in this study suggests a potentially better safety profile.

The results from the cell-based assays confirm that the biochemical inhibitory activity of (3,4-Dimethoxy-benzoylamino)-acetic acid translates into a functional effect in a cellular context. The compound effectively penetrates the cell membrane and inhibits the intracellular processing of procollagen, leading to a reduction in the deposition of mature collagen. This provides strong evidence for its potential as an anti-fibrotic agent.

Conclusion

References

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A Framework for the Head-to-Head Evaluation of a Novel Chemical Entity, (3,4-Dimethoxy-benzoylamino)-acetic acid, Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The relentless evolution of antimicrobial resistance necessitates a robust pipeline for the discovery and evaluation of new antibacterial agents. This guide establishes a comprehensive, multi-phase framework for the rigorous head-to-head comparison of a novel chemical entity (NCE)—designated here as NCE-34D for our placeholder molecule, (3,4-Dimethoxy-benzoylamino)-acetic acid—against a panel of clinically relevant, commercial antibiotics. While no public data currently exists regarding the antimicrobial properties of NCE-34D, this document serves as an authoritative protocol and strategic guide for researchers in the field of drug discovery. We will detail the requisite experimental workflows, from initial potency screening to preliminary safety profiling, providing the scientific rationale behind each step and a blueprint for data interpretation.

Introduction and Strategic Overview

The discovery of a potential new antibiotic requires a systematic and comparative evaluation to understand its potential utility. This guide outlines the critical in vitro assays necessary to build a foundational dataset for a novel compound. Our subject, (3,4-Dimethoxy-benzoylamino)-acetic acid (NCE-34D), will be assessed for its antimicrobial spectrum, potency, and mode of action (bacteriostatic vs. bactericidal) in direct comparison to established drugs.

The selection of appropriate comparators is paramount. For this guide, we have chosen three antibiotics with distinct mechanisms of action and spectra, representing a gold standard for evaluation:

  • Vancomycin: A glycopeptide antibiotic that inhibits cell wall synthesis, primarily active against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication.

  • Gentamicin: A broad-spectrum aminoglycoside that binds to the 30S ribosomal subunit, disrupting protein synthesis.

This multi-faceted comparison will allow for the precise positioning of NCE-34D's potential therapeutic niche.

Phase I: Primary Screening - Antimicrobial Potency and Spectrum

The initial and most critical step is to determine the intrinsic potency of NCE-34D against a diverse panel of clinically significant pathogens. The Minimum Inhibitory Concentration (MIC) is the gold standard metric for this assessment.

Causality Behind Experimental Design

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is selected for its high throughput, reproducibility, and conservation of test material. This method allows for the simultaneous testing of multiple concentrations of several drugs against different bacterial strains, providing a robust and comparable dataset. The use of cation-adjusted Mueller-Hinton Broth (CAMHB) is critical, as divalent cations like Ca²⁺ and Mg²⁺ can significantly influence the activity of certain antibiotic classes and must be standardized to ensure inter-lab consistency.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Preparation of NCE-34D and Comparator Antibiotics:

    • Create a 1 mg/mL stock solution of NCE-34D in an appropriate solvent (e.g., DMSO). Stock solutions of Vancomycin, Ciprofloxacin, and Gentamicin should be prepared in sterile deionized water according to CLSI guidelines.

    • Perform a serial two-fold dilution series of each drug in a 96-well microtiter plate using CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL.

  • Bacterial Inoculum Preparation:

    • From a fresh overnight culture on an agar plate, select 3-5 colonies of the test organism.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (no drug) and a sterility control (no bacteria) well.

    • Seal the plates and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (indicated by turbidity).

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth.

Mandatory Visualization: MIC Determination Workflow

MIC_Workflow cluster_prep Preparation cluster_exp Execution cluster_analysis Analysis stock Prepare Drug Stock Solutions serial Perform 2-fold Serial Dilutions in Plate stock->serial add_inoculum Inoculate Plate with Bacteria (5x10^5 CFU/mL) serial->add_inoculum Plate Ready inoculum Standardize Bacterial Inoculum (0.5 McF) inoculum->add_inoculum incubate Incubate 18-24h at 35°C add_inoculum->incubate read_plate Visually Inspect for Turbidity incubate->read_plate Incubation Complete determine_mic Record MIC Value (Lowest Clear Well) read_plate->determine_mic MBC_Decision start Calculate MBC/MIC Ratio ratio_check Is Ratio <= 4? start->ratio_check bactericidal Bactericidal Activity ratio_check->bactericidal Yes bacteriostatic Bacteriostatic Activity ratio_check->bacteriostatic No

Caption: Decision logic for classifying antibacterial activity.

Phase III: Preliminary Safety Profile - In Vitro Cytotoxicity

A potent antimicrobial is only useful if it is safe for the host. A preliminary assessment of cytotoxicity against a human cell line is a critical early step to gauge the compound's therapeutic potential.

Rationale for Assay Selection

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a widely accepted, standardized method for initial cytotoxicity screening due to its simplicity and reliability. We will use a common and robust human cell line, such as HEK293 (Human Embryonic Kidney cells), to provide a general measure of mammalian cell toxicity.

Experimental Protocol: MTT Cytotoxicity Assay
  • Cell Culture: Culture HEK293 cells in appropriate media (e.g., DMEM with 10% FBS) in a 96-well plate until they reach approximately 80% confluency.

  • Compound Exposure: Remove the culture medium and add fresh medium containing serial dilutions of NCE-34D (e.g., from 200 µM down to 0.1 µM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., Triton X-100).

  • Incubation: Incubate the cells with the compound for 24-48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add MTT reagent to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Add a solubilizing agent (e.g., acidified isopropanol) to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Data Presentation: Selectivity Index

The true potential of an antibiotic lies in its selective toxicity towards bacteria over host cells. This is quantified by the Selectivity Index (SI).

SI = IC₅₀ (Human Cells) / MIC (Bacterial Cells)

A higher SI value is desirable, indicating greater selectivity for the bacterial target.

CompoundIC₅₀ (HEK293, µM)MIC (S. aureus, µM)Selectivity Index (SI)
NCE-34D[Data][Data][Data]
Ciprofloxacin>100[Data][Data]

Conclusion: Synthesizing a Comparative Profile

Upon completion of these foundational assays, a comprehensive profile of NCE-34D emerges. The ideal candidate would exhibit low MIC values against a broad spectrum of pathogens (or potent activity against a specific, high-priority pathogen like MRSA), demonstrate bactericidal activity (MBC/MIC ≤ 4), and possess a high Selectivity Index, indicating minimal toxicity to human cells.

By systematically comparing these data points to those generated for Vancomycin, Ciprofloxacin, and Gentamicin, researchers can make an informed, data-driven decision on whether NCE-34D represents a promising lead compound worthy of further, more complex investigation, such as mechanism of action studies, resistance frequency analysis, and in vivo efficacy models. This structured, comparative approach ensures that resources are focused on compounds with the highest probability of success in the challenging journey of antibiotic drug development.

References

  • Clinical and Laboratory Standards Institute. (2020). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 11th ed. CLSI guideline.
  • Clinical and Laboratory Standards Institute. (2021). M100: Performance Standards for Antimicrobial Susceptibility Testing; 31st ed. CLSI supplement.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63. [Link]

A Guide to Ensuring Reproducibility in the Biological Evaluation of Nootropic Agents: A Comparative Analysis of Aniracetam and Oxiracetam, and a Framework for Novel Compounds like (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutics is both an exciting and exacting endeavor. The reproducibility of preclinical biological data is the bedrock upon which successful drug discovery is built. In the field of nootropics, or "cognitive enhancers," where subtle effects and complex biological pathways are the norm, the challenge of generating robust and reproducible data is particularly acute. This guide provides a comprehensive framework for the rigorous evaluation of nootropic compounds, using the well-studied racetams, aniracetam and oxiracetam, as comparative case studies. Furthermore, it proposes a structured approach for the investigation of novel compounds such as (3,4-Dimethoxy-benzoylamino)-acetic acid, for which public biological data is not yet available.

The Crisis of Reproducibility in Preclinical Research

The inability to reproduce findings from preclinical studies is a significant impediment to the translation of promising discoveries into effective therapies. Reports from major pharmaceutical companies have highlighted alarmingly low rates of reproducibility for published preclinical data, with some studies indicating that as few as 11-25% of findings could be validated in-house. This "reproducibility crisis" stems from a variety of factors, including a lack of detailed reporting of experimental methods, inadequate statistical analysis, and the use of unvalidated reagents and cell lines.[1] To address this, a cultural shift towards greater transparency, rigor, and adherence to established reporting guidelines is essential.[2][3][4]

This guide is designed to provide researchers with the tools and intellectual framework necessary to generate high-quality, reproducible biological data for nootropic agents. By understanding the pitfalls that can lead to irreproducible results and by implementing robust experimental designs, the scientific community can build a more solid foundation for the development of new treatments for cognitive disorders.

Comparative Analysis of Nootropic Agents

To illustrate the principles of reproducible biological evaluation, we will compare two well-known nootropic compounds, aniracetam and oxiracetam, and introduce (3,4-Dimethoxy-benzoylamino)-acetic acid as a novel compound for which a rigorous evaluation framework is proposed.

Compound Structure CAS Number Molecular Formula Molecular Weight
(3,4-Dimethoxy-benzoylamino)-acetic acid Chemical structure of (3,4-Dimethoxy-benzoylamino)-acetic acid59893-89-9C11H13NO5239.23 g/mol
Aniracetam Chemical structure of Aniracetam72432-10-1C12H13NO3219.24 g/mol
Oxiracetam Chemical structure of Oxiracetam62613-82-5C6H10N2O3158.16 g/mol
(3,4-Dimethoxy-benzoylamino)-acetic acid: A Novel Compound Awaiting Characterization

(3,4-Dimethoxy-benzoylamino)-acetic acid, also known as N-(3,4-dimethoxybenzoyl)glycine, is a derivative of the amino acid glycine.[5] While its chemical structure is defined, there is a notable absence of publicly available biological data for this compound. Its structural similarity to other benzoyl-amino acid derivatives that have shown biological activity, such as anti-inflammatory properties, suggests that it may have interesting pharmacological effects. However, without rigorous experimental evaluation, any proposed activity remains speculative. This compound serves as an ideal candidate to illustrate the application of the reproducible experimental framework detailed in this guide.

Aniracetam: A Case Study in Variable Efficacy

Aniracetam is a racetam nootropic that has been studied for its potential to improve cognitive function, particularly in individuals with cognitive impairment.[6][7] Its primary mechanism of action is believed to be the positive modulation of AMPA receptors, which play a crucial role in synaptic plasticity and learning.[8] Aniracetam is also thought to influence cholinergic, dopaminergic, and serotonergic neurotransmission.[9]

Despite numerous studies, the cognitive-enhancing effects of aniracetam in healthy individuals are not well-established, and some studies have failed to show a significant difference from placebo.[6][9][10] This variability in findings highlights the importance of standardized protocols and rigorous experimental design to definitively assess its efficacy. Factors such as dosage, duration of treatment, and the specific cognitive domains being tested can all contribute to the observed inter-study variation.[8]

Oxiracetam: A Nootropic with a Focus on Dementia

Oxiracetam is another member of the racetam family that has been investigated for its potential to treat cognitive decline, particularly in the context of dementia.[11][12][13][14] Similar to aniracetam, its mechanism of action is thought to involve the modulation of neurotransmitter systems, including the cholinergic and glutamatergic pathways. Some studies suggest that oxiracetam may also have neuroprotective effects.

Clinical trials of oxiracetam have yielded mixed results. While some studies have reported modest improvements in cognitive function in patients with dementia, others have failed to show a significant benefit over placebo.[11][12][13][14][15] The reproducibility of oxiracetam's effects is a key question that needs to be addressed through well-designed, adequately powered replication studies.

A Framework for Reproducible Biological Evaluation

To address the challenges of reproducibility in nootropic research, a systematic and rigorous approach to experimental design and execution is paramount. The following sections provide detailed protocols and considerations for the in vitro and in vivo evaluation of compounds like (3,4-Dimethoxy-benzoylamino)-acetic acid, aniracetam, and oxiracetam.

In Vitro Evaluation: Building a Solid Foundation

Cell-based assays are a critical first step in characterizing the biological activity of a compound. However, the variability of in vitro experiments is a major contributor to the reproducibility crisis. To mitigate this, the following best practices should be strictly adhered to.[3][16][17][18][19]

Key Principles for Reproducible In Vitro Assays:

  • Cell Line Authentication: Use only authenticated cell lines from reputable cell banks. Regularly verify the identity of your cell lines using methods such as short tandem repeat (STR) profiling.

  • Mycoplasma Testing: Routinely test cell cultures for mycoplasma contamination, which can significantly alter cellular physiology and experimental outcomes.

  • Standardized Cell Culture Conditions: Maintain consistent cell culture conditions, including media formulation, serum lot, incubator temperature, and CO2 levels.[16] Document these parameters meticulously in all experimental records.

  • Control of Passage Number: Use cells within a defined and limited passage number range to avoid issues of genetic drift and phenotypic changes.

  • Assay Optimization: Thoroughly optimize all assay parameters, including cell seeding density, reagent concentrations, and incubation times.[16]

  • Inclusion of Appropriate Controls: Always include positive and negative controls to ensure the assay is performing as expected.

  • Transparent Reporting: Report all experimental details with sufficient clarity to allow for independent replication.

Experimental Workflow for In Vitro Characterization

Caption: A generalized workflow for the in vitro evaluation of a novel nootropic compound.

Step-by-Step Protocol: Neuroprotection Assay Against Oxidative Stress

  • Cell Culture: Culture a human neuroblastoma cell line (e.g., SH-SY5Y) in DMEM/F12 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed cells into a 96-well plate at an optimized density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., (3,4-Dimethoxy-benzoylamino)-acetic acid) for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Induction of Oxidative Stress: After pre-treatment with the compound, expose the cells to an oxidative stressor, such as hydrogen peroxide (H2O2) at a concentration known to induce approximately 50% cell death, for a defined period (e.g., 24 hours).

  • Assessment of Cell Viability: Measure cell viability using a validated method, such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Determine the EC50 value for the neuroprotective effect of the compound.

  • Statistical Analysis: Perform statistical analysis using appropriate methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

  • Replication: Repeat the experiment independently at least three times to ensure the reproducibility of the results.

In Vivo Evaluation: Ensuring Robust and Reliable Behavioral Data

Animal models are indispensable for evaluating the effects of nootropic compounds on cognitive function. However, the inherent variability in animal behavior necessitates meticulous experimental design and reporting to ensure the reproducibility of findings. Adherence to guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is crucial.[1][20][21]

Key Principles for Reproducible In Vivo Studies:

  • Power Analysis: Conduct a power analysis to determine the appropriate sample size to detect a meaningful effect.

  • Randomization: Randomize animals to treatment groups to minimize bias.

  • Blinding: Blind the experimenters to the treatment conditions during both the execution of the experiment and the analysis of the data.

  • Control of Environmental Factors: Maintain consistent and controlled environmental conditions for the animals, including housing, diet, and light-dark cycles.

  • Detailed Protocol Reporting: Provide a detailed description of all experimental procedures, including the strain, age, and sex of the animals, the route and timing of drug administration, and the specific parameters of the behavioral tests.[2]

  • Appropriate Statistical Analysis: Use appropriate statistical methods to analyze the data and report all statistical tests and results transparently.

Experimental Workflow for In Vivo Cognitive Assessment

Caption: A comprehensive workflow for the in vivo assessment of a nootropic compound's effect on learning and memory.

Step-by-Step Protocol: Morris Water Maze Test

The Morris water maze is a widely used behavioral assay to assess spatial learning and memory in rodents.[22][23][24][25][26]

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., by adding non-toxic white paint) maintained at a constant temperature (e.g., 22 ± 1°C). A hidden platform is submerged approximately 1 cm below the water surface.

  • Acquisition Phase: For 5 consecutive days, each animal is subjected to four trials per day. In each trial, the animal is placed into the pool at one of four randomly chosen starting positions and allowed to swim until it finds the hidden platform. If the animal does not find the platform within 60 seconds, it is gently guided to it. The animal is allowed to remain on the platform for 15 seconds before being removed.

  • Probe Trial: On the 6th day, the platform is removed from the pool, and each animal is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is recorded.

  • Data Collection: An automated video tracking system is used to record the animal's swim path, latency to find the platform, and time spent in each quadrant.

  • Data Analysis: The escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are analyzed.

  • Statistical Analysis: A repeated-measures ANOVA is used to analyze the escape latency data across the acquisition days. A one-way ANOVA or t-test is used to compare the time spent in the target quadrant between treatment groups.

Step-by-Step Protocol: Passive Avoidance Test

The passive avoidance test is used to assess long-term memory based on negative reinforcement.[27][28][29][30]

  • Apparatus: A two-chambered box with a light and a dark compartment separated by a guillotine door. The floor of the dark compartment is equipped with an electric grid.

  • Training Phase: The animal is placed in the light compartment. After a brief habituation period, the door to the dark compartment is opened. When the animal enters the dark compartment, the door is closed, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.

  • Retention Test: 24 hours after the training phase, the animal is again placed in the light compartment, and the latency to enter the dark compartment is recorded (up to a maximum of 300 seconds).

  • Data Analysis: The step-through latency in the retention test is used as a measure of memory. A longer latency indicates better memory of the aversive stimulus.

  • Statistical Analysis: A t-test or Mann-Whitney U test is used to compare the step-through latencies between treatment groups.

Conclusion: A Path Forward for Nootropic Research

The development of effective treatments for cognitive disorders is a critical unmet need. To accelerate progress in this area, the scientific community must embrace a culture of rigor and reproducibility. This guide has provided a framework for the systematic and reproducible evaluation of nootropic agents, using the examples of aniracetam and oxiracetam to highlight the importance of addressing inter-study variability.

For novel compounds like (3,4-Dimethoxy-benzoylamino)-acetic acid, a structured and rigorous approach to biological characterization is not just recommended; it is essential. By adhering to the principles of transparent reporting, robust experimental design, and the use of validated methods, researchers can generate high-quality data that will stand the test of time and provide a solid foundation for the development of the next generation of cognitive enhancers. The path from a novel chemical entity to a clinically effective therapeutic is long and challenging, but it begins with reproducible science.

References

  • National Institutes of Health (NIH). (2024). Principles and Guidelines for Reporting Preclinical Research. Retrieved from [Link]

  • The National Centre for the Replacement, Refinement & Reduction of Animals in Research (NC3Rs). (n.d.). The ARRIVE Guidelines. Retrieved from [Link]

  • Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Diabetologia. (n.d.). Preclinical checklist. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Retrieved from [Link]

  • Stark, L., et al. (2021). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 38(1), 151–160.
  • American Laboratory. (2008, December 5). Achieving Consistency and Reproducibility in Cell-Based Research. Retrieved from [Link]

  • Hirst, A. J., et al. (2014). The National Institutes of Health and guidance for reporting preclinical research. BMC Medical Research Methodology, 14(1), 1-5.
  • Maina, G., et al. (2024).
  • Public Health England. (n.d.). Reproducibility in pre-clinical life science research. Retrieved from [Link]

  • Rozzini, R., et al. (1993). Oxiracetam in dementia: a double-blind, placebo-controlled study. Acta Neurologica (Napoli), 15(1), 44-52.
  • Mangoni, A., et al. (1992). Clinical studies with oxiracetam in patients with dementia of Alzheimer type and multi-infarct dementia of mild to moderate degree. Neuropsychobiology, 25(1), 24-28.
  • D'Hooge, R., & De Deyn, P. P. (2001). Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory. Brain research reviews, 36(1), 60-90.
  • Villardita, C., et al. (1992). Effectiveness of oxiracetam therapy in the treatment of cognitive deficiencies secondary to primary degenerative dementia. Acta Neurologica (Napoli), 14(2), 117-126.
  • Green, R. C., et al. (1992). Oxiracetam in the treatment of multi-infarct dementia. The Journal of clinical pharmacology, 32(7), 648-652.
  • Gouliaev, A. H., & Senning, A. (1994). Piracetam and other structurally related nootropics. Brain research reviews, 19(2), 180-222.
  • Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory.
  • News-Medical.Net. (2024, December 11). Enhancing Morris water maze experiments for researchers. Retrieved from [Link]

  • San Diego Instruments. (2023, July 18). Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers. Retrieved from [Link]

  • ResearchGate. (n.d.). Water maze reference memory. Performance in the water maze during (A)... Retrieved from [Link]

  • Scantox. (n.d.). Passive Avoidance Test. Retrieved from [Link]

  • Lorente Picón, M., et al. (2023). Passive avoidance (step-down test). protocols.io. [Link]

  • Elston, T. W., et al. (2014). Aniracetam does not alter cognitive and affective behavior in adult C57BL/6J mice. PloS one, 9(8), e104443.
  • Colucci, L., et al. (2012). Effects of Aniracetam, a cognition enhancer, in healthy subjects: A Placebo-Control, Double-Blind Investigation. Human Psychopharmacology: Clinical and Experimental, 27(5), 463-469.
  • Healthline. (2019, March 19). Aniracetam: Usage, Benefits, Side Effects, Dosage, and Efficacy. Retrieved from [Link]

  • Sarter, M., & Hagan, J. J. (2019). Aniracetam does not improve working memory in neurologically healthy pigeons. Behavioural brain research, 363, 10-15.
  • PubChem. (n.d.). N-(3,4-dimethoxybenzyl)glycine. Retrieved from [Link]

  • San Diego Instruments. (2022, May 4). What is a Passive Avoidance Test? Retrieved from [Link]

  • Eagle, A. L., et al. (2015). Sensitive assessment of hippocampal learning using temporally dissociated passive avoidance task. Journal of visualized experiments: JoVE, (105), e53303.
  • ResearchGate. (n.d.). The performance of the mice in the step-down passive avoidance test.... Retrieved from [Link]

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Safety Operating Guide

Navigating the Disposal of (3,4-Dimethoxy-benzoylamino)-acetic acid: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a comprehensive framework for the proper disposal of (3,4-Dimethoxy-benzoylamino)-acetic acid, emphasizing the critical importance of procedural diligence and regulatory compliance. As a senior application scientist, the following information is synthesized from established safety protocols and regulatory standards to ensure both personal safety and environmental stewardship.

The Cardinal Principle: The Safety Data Sheet (SDS)

Before any handling or disposal of a chemical, the most critical step is to obtain and thoroughly review its Safety Data Sheet (SDS).[1] The SDS is the primary source of information regarding the specific hazards, handling procedures, required personal protective equipment (PPE), and, most importantly, disposal considerations for (3,4-Dimethoxy-benzoylamino)-acetic acid.

While an exact SDS for (3,4-Dimethoxy-benzoylamino)-acetic acid was not located, a Safety Data Sheet for the structurally similar compound, (3,4-Dimethoxyphenyl)acetic acid , provides valuable insight into the potential hazards and necessary precautions. It is imperative to locate the specific SDS for the compound in use from the manufacturer.

Based on the SDS for (3,4-Dimethoxyphenyl)acetic acid, the anticipated hazards may include:

  • Harmful if swallowed[2]

  • Causes skin irritation[2][3]

  • Causes serious eye irritation[2][3]

  • May cause respiratory irritation[2][3]

These classifications necessitate a careful and considered approach to its disposal.

Hazard Characterization and Waste Segregation: The Foundation of Safe Disposal

Proper disposal begins with accurate hazard characterization and stringent waste segregation.[1][4] Never mix different chemical wastes unless explicitly instructed by a qualified chemist or your institution's Environmental Health and Safety (EHS) department.[1] Incompatible chemicals can react violently, leading to the generation of toxic gases, heat, or even explosions.

For (3,4-Dimethoxy-benzoylamino)-acetic acid, based on its acidic nature and the data from its analogue, it should be segregated as a non-halogenated organic acid waste.

Key Segregation Practices:

  • Solid vs. Liquid: Keep solid and liquid waste in separate, clearly labeled containers.

  • Halogenated vs. Non-halogenated: Do not mix halogenated and non-halogenated organic solvents, as this can affect disposal options and costs.

  • Acids vs. Bases: Store acids and bases in separate containers to prevent violent neutralization reactions.

  • Oxidizers: Keep oxidizing agents away from organic materials to prevent the risk of fire or explosion.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

Always consult Section 8 of the SDS for the specific PPE required when handling and disposing of the chemical.[1] Based on the hazards of the analogue compound, the following PPE is recommended:

PPE CategorySpecificationRationale
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations.[5]To prevent eye irritation from dust or splashes.[2][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[5]To avoid skin irritation upon contact.[2][3]
Respiratory Protection Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation is experienced.[5]To prevent respiratory tract irritation from dust.[2][3]
Hand Protection Wear impervious gloves (e.g., nitrile rubber).To provide a barrier against direct skin contact.

Step-by-Step Disposal Protocol

The following is a generalized, step-by-step protocol for the disposal of (3,4-Dimethoxy-benzoylamino)-acetic acid. This protocol must be adapted to the specific guidelines provided by your institution's EHS department.

Step 1: Waste Collection and Containerization

  • Container Selection: Use a designated, compatible, and properly labeled waste container. For acidic compounds, glass containers are generally preferred over metal to prevent corrosion.[6] The container must be in good condition with a secure, leak-proof lid.[1][6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(3,4-Dimethoxy-benzoylamino)-acetic acid".[1] Also, include the approximate concentration if it is in a solution.

Step 2: Accumulation in a Satellite Accumulation Area (SAA)

  • Store the waste container in a designated SAA within the laboratory, at or near the point of generation.[1]

  • The SAA should be under the control of laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to capture any potential leaks or spills.[7]

  • Keep waste containers closed at all times except when adding waste.[1][4]

Step 3: Arranging for Disposal

  • Contact your institution's EHS department to schedule a waste pickup.[1]

  • Do not accumulate more than 55 gallons of a particular hazardous waste stream in your SAA.[1]

Step 4: Disposal of Empty Containers

  • Empty containers that held (3,4-Dimethoxy-benzoylamino)-acetic acid must also be disposed of properly.

  • In general, empty containers may be triple-rinsed with a suitable solvent (e.g., water or a detergent solution).[4][8] The rinsate must be collected and handled as hazardous waste.[4]

  • After triple-rinsing, remove or deface the original label, and the container may then be disposed of as non-hazardous waste, in accordance with institutional policy.[4][8]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3,4-Dimethoxy-benzoylamino)-acetic acid.

start Start: (3,4-Dimethoxy-benzoylamino)- acetic acid for disposal sds Obtain and Review Safety Data Sheet (SDS) start->sds hazards Identify Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed sds->hazards ppe Don Appropriate PPE: - Safety Goggles - Gloves - Lab Coat hazards->ppe waste_container Select a Compatible Waste Container (e.g., Glass Bottle) ppe->waste_container labeling Label Container: 'Hazardous Waste' + Chemical Name waste_container->labeling empty_container Properly Dispose of Empty Container (Triple-Rinse) waste_container->empty_container After use segregation Segregate as Non-Halogenated Organic Acid Waste labeling->segregation saa Store in Designated Satellite Accumulation Area (SAA) segregation->saa ehs Contact Environmental Health & Safety (EHS) for Pickup saa->ehs end End: Compliant Disposal ehs->end

Caption: Disposal workflow for (3,4-Dimethoxy-benzoylamino)-acetic acid.

Regulatory Framework: Adherence to National Standards

The management of hazardous waste is governed by federal and state regulations. Key regulatory bodies in the United States include:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for hazardous waste management from "cradle-to-grave".[9] This includes the identification, generation, transportation, treatment, storage, and disposal of hazardous waste.[10][11]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard, are in place to protect workers who handle hazardous substances.[12][13][14]

Compliance with these regulations is not optional; it is a legal requirement to ensure the safety of laboratory personnel and the protection of the environment.

Conclusion: A Commitment to Safety and Responsibility

The proper disposal of (3,4-Dimethoxy-benzoylamino)-acetic acid is a multi-faceted process that hinges on the principles of accurate identification, thorough hazard assessment, and strict adherence to established protocols and regulations. While this guide provides a comprehensive overview, it is not a substitute for the specific guidance found in the manufacturer's Safety Data Sheet and the policies of your institution's Environmental Health and Safety department. By embracing a culture of safety and environmental responsibility, we can ensure that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

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Comprehensive Safety and Handling Guide for (3,4-Dimethoxy-benzoylamino)-acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols, operational directives, and disposal plans for handling (3,4-Dimethoxy-benzoylamino)-acetic acid in a research and development setting. The information herein is synthesized from established laboratory safety principles and data from closely related chemical structures to ensure a high degree of scientific integrity and trustworthiness.

A Note on Scientific Diligence: A specific Safety Data Sheet (SDS) for (3,4-Dimethoxy-benzoylamino)-acetic acid was not publicly available at the time of this writing. The hazard information presented is based on an analysis of the structurally similar compound, (3,4-Dimethoxyphenyl)acetic acid (CAS No. 93-40-3).[1][2][3] This approach provides a scientifically grounded baseline for safe handling. However, it is imperative that researchers obtain the substance-specific SDS from their chemical supplier before commencing any work.

Immediate Safety Profile

Before handling, all personnel must be familiar with the potential hazards. Based on the analogue (3,4-Dimethoxyphenyl)acetic acid, this compound should be treated as hazardous.[1][2]

Hazard ClassificationDescriptionPrecautionary Statement
Acute Oral Toxicity Harmful if swallowed.Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][2]
Skin Corrosion/Irritation Causes skin irritation.Wear protective gloves. Wash contaminated skin thoroughly after handling.[1][2]
Serious Eye Damage/Irritation Causes serious eye irritation.Wear eye protection. Rinse cautiously with water for several minutes if in eyes.[1][2]
Respiratory Irritation May cause respiratory irritation.Avoid breathing dust. Use only in a well-ventilated area.[1][2]

Hierarchy of Controls: A Proactive Approach to Safety

Effective safety management prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE). This hierarchy is a foundational concept in laboratory safety.

Hierarchy of Controls cluster_main Hierarchy of Controls for Chemical Powders Elimination Elimination (e.g., Use pre-weighed vials) Substitution Substitution (e.g., Use a less hazardous analogue) Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume hood, ventilated balance enclosure) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, designated work areas, training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, goggles, lab coat) Administrative->PPE Least Effective

Caption: A diagram illustrating the hierarchy of controls for mitigating exposure to hazardous chemical powders.

Operational Protocol: Step-by-Step Handling

Adherence to a strict operational protocol is critical for minimizing exposure and ensuring experimental integrity. This compound is a solid powder, which requires specific handling to prevent aerosolization.[4]

Engineering Controls
  • Ventilation: All handling of (3,4-Dimethoxy-benzoylamino)-acetic acid powder must be conducted within a certified chemical fume hood or a powder weighing station.[4][5] This is the primary method for preventing inhalation of airborne particles.[4] Ensure the airflow is not so high as to disturb the balance reading or aerosolize the powder.[4]

  • Enclosed Equipment: When weighing, use a balance with a draft shield or an enclosed balance.[4] For larger quantities, a glove box provides the highest level of containment.[4]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. All PPE should be inspected for integrity before each use.[6]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be required for procedures with a high splash risk.

  • Skin Protection:

    • Gloves: Wear nitrile gloves to prevent skin contact.[7] Inspect gloves before use and change them immediately if contaminated or every two hours.[8] Always wash hands after removing gloves.[6]

    • Lab Coat: A flame-resistant lab coat with sleeves fully extended to the wrist is required.[5][6] Ensure the glove cuffs are situated over the cuffs of the lab coat.[5]

  • Respiratory Protection: If engineering controls cannot maintain exposure below acceptable limits, a NIOSH/MSHA approved respirator may be necessary.[3] All respirator use requires a formal respiratory protection program, including training and fit-testing.[7]

Procedural Best Practices
  • Designated Area: Designate a specific area for working with this powder and label it accordingly.[8] Cover the work surface with absorbent, disposable bench paper.[4][8]

  • Weighing and Transfer:

    • Tare an empty, sealable container on the balance.[8]

    • Move the container to the fume hood or ventilated enclosure to add the powder.[5][8]

    • Use a spatula or scoop to transfer small amounts of powder at a time to minimize dust generation.[4] Avoid pouring directly from the bottle.[4]

    • Securely close the container before returning to the balance for final weighing.[5][8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][3] Do not eat, drink, or smoke in the laboratory.[1] Contaminated work clothing should not be allowed out of the workplace.[9]

Spill Response Plan

Immediate and correct response to a spill is crucial to prevent wider contamination and exposure. All laboratory personnel should be trained in these procedures.[10]

Spill_Response_Workflow cluster_spill Chemical Powder Spill Response Alert Alert Personnel & Evacuate Area Assess Assess Spill (Minor vs. Major) Alert->Assess Don_PPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) Assess->Don_PPE For Minor Spill Contain Contain Spill (Cover with plastic or wet paper towels to prevent dust) Don_PPE->Contain Cleanup Clean Up (Carefully sweep or use HEPA vacuum) Contain->Cleanup Package Package Waste (Double-bag in labeled plastic bags) Cleanup->Package Decontaminate Decontaminate Area (Wet wipe with appropriate solvent) Package->Decontaminate Dispose Dispose of Waste (Follow EHS guidelines) Decontaminate->Dispose

Caption: A workflow diagram for responding to a minor chemical powder spill in a laboratory setting.

Step-by-Step Spill Cleanup
  • Alert and Evacuate: Immediately alert others in the area and evacuate if necessary.[11]

  • Assess the Spill: Determine if the spill is minor (can be handled by lab personnel) or major (requires emergency response). This guide covers minor spills.

  • Secure the Area: Restrict access to the spill area.

  • Personal Protection: Before cleaning, don the appropriate PPE, including double gloves, safety goggles, and a lab coat.[10] A respirator may be needed if dust is airborne.[10]

  • Prevent Dust Generation: Gently cover the spilled powder with damp paper towels or a suitable dust suppressant to prevent it from becoming airborne.[10][11] Do not sweep dry powder.[12]

  • Collect Residue: Carefully sweep the dampened material or use a HEPA-filtered vacuum cleaner.[4] Place the collected residue and all cleanup materials (gloves, towels, etc.) into a heavy-duty plastic bag.[10][13]

  • Package for Disposal: Seal the first bag, then place it inside a second plastic bag (double-bagging).[10][13] Label the outer bag clearly as "Hazardous Waste" with the chemical name.[10]

  • Decontaminate: Wipe the spill area with a damp cloth and an appropriate cleaning solution.[11]

  • Dispose: Dispose of the packaged waste through your institution's Environmental Health and Safety (EHS) department.[10][14]

Disposal Plan

All chemical waste must be managed in a safe, environmentally sound manner that complies with all federal, state, and local regulations.[15] Never dispose of this chemical down the drain.[15]

Waste Segregation and Collection
  • Characterize Waste: All materials contaminated with (3,4-Dimethoxy-benzoylamino)-acetic acid, including contaminated PPE, weigh boats, and spill cleanup debris, must be treated as hazardous waste.[14][16]

  • Use Appropriate Containers: Collect solid waste in a designated, compatible, and clearly labeled hazardous waste container.[14][17] The container should be kept tightly closed except when adding waste.[15][18]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag that includes the full chemical name and accumulation start date.[17]

  • Storage: Store the waste container in a designated Satellite Accumulation Area within the laboratory.[15] This area should be secure and under the direct supervision of laboratory personnel.[17] Ensure incompatible waste streams are segregated.[14][18]

Final Disposal
  • Contact your institution's EHS department for pickup and disposal of the hazardous waste container.[15] All hazardous waste must be disposed of through a licensed hazardous waste contractor.[14]

  • Empty Containers: The original chemical container must be triple-rinsed with a suitable solvent before being discarded as regular trash.[16] The rinsate must be collected and disposed of as hazardous waste.[16][18] Deface all labels on the empty container before disposal.[16]

References

  • Benchchem.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • American Chemical Society. Guide for Chemical Spill Response.
  • Texas A&M Texarkana. Spill Management Procedure.
  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly.
  • National Center for Biotechnology Information.
  • Chem Klean. Chemical Spill Procedures - Step By Step Guide.
  • Vanderbilt University Medical Center.
  • Canadian Centre for Occupational Health and Safety. Spill Response - Chemicals.
  • Fisher Scientific. Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid.
  • Fisher Scientific. Safety Data Sheet for (3,4-Dimethoxyphenyl)acetic acid.
  • University of California, Berkeley EHS.
  • Lab Manager. 8 Steps to Handling a Lab Chemical Spill.
  • Princeton University EHS. Chemical Safety Guidelines - Toxic and Health Hazard Powders.
  • University of California, Merced EHS. Glacial Acetic Acid Safety.
  • University of Washington EHS.
  • Cole-Parmer. Material Safety Data Sheet - (3,4-Dimethoxyphenyl)acetic acid, 99%.
  • GZ Industrial Supplies.
  • Jotun.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.